4-Amino-3-fluorobenzoic acid allyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 4-amino-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h2-4,6H,1,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRZAIPPBHIKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661753 | |
| Record name | Prop-2-en-1-yl 4-amino-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262433-55-6 | |
| Record name | 2-Propen-1-yl 4-amino-3-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262433-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prop-2-en-1-yl 4-amino-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Amino-3-fluorobenzoic acid allyl ester
This guide provides a comprehensive, in-depth exploration of a reliable and scalable synthesis pathway for 4-Amino-3-fluorobenzoic acid allyl ester, a valuable intermediate in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the chosen methodologies.
Introduction
4-Amino-3-fluorobenzoic acid and its derivatives are key building blocks in organic synthesis, primarily due to the unique electronic properties conferred by the fluorine and amino substituents on the benzene ring. The title compound, this compound, incorporates an allyl group, which provides a reactive handle for further chemical modifications, such as polymerization or cross-linking reactions. This guide details a robust three-step synthesis beginning from the commercially available 4-fluorobenzoic acid.
Overall Synthesis Pathway
The synthesis is logically divided into three primary stages:
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group onto the 4-fluorobenzoic acid backbone, yielding 4-fluoro-3-nitrobenzoic acid.
-
Reduction: Selective reduction of the nitro group to an amine, affording 4-amino-3-fluorobenzoic acid.
-
Esterification: Acid-catalyzed Fischer esterification of 4-amino-3-fluorobenzoic acid with allyl alcohol to produce the final product.
Caption: Workflow for Fischer Esterification.
Experimental Protocol
Materials:
-
4-Amino-3-fluorobenzoic acid
-
Allyl alcohol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable organic solvent
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-fluorobenzoic acid in an excess of allyl alcohol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess allyl alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution will occur.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
| Parameter | Value | Reference |
| Starting Material | 4-Amino-3-fluorobenzoic Acid | [1] |
| Reagent | Allyl Alcohol (in excess) | [1] |
| Catalyst | Concentrated H₂SO₄ | [1][2] |
| Reaction Condition | Reflux | [1][2] |
| Workup | Neutralization and Extraction | [1][2] |
| Purification | Column Chromatography (if needed) |
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the allyl group (including the vinylic protons and the methylene protons adjacent to the ester oxygen), and the amino protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the carbons of the allyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C-F stretching.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (195.19 g/mol ).
Safety Considerations
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Allyl alcohol is flammable and toxic. Handle it in a well-ventilated fume hood.
-
Catalytic hydrogenation involves the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Ensure the equipment is properly set up and purged to avoid the risk of fire or explosion.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.
Conclusion
This technical guide outlines a robust and well-documented three-step synthesis for this compound. By providing detailed protocols and explaining the scientific rationale behind the experimental choices, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The described pathway is scalable and utilizes readily available starting materials and reagents, making it a practical approach for the laboratory-scale production of this versatile chemical intermediate.
References
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-fluorobenzoic acid allyl ester
Introduction
In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention. The strategic incorporation of fluorine atoms into bioactive compounds can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] 4-Amino-3-fluorobenzoic acid and its derivatives are important intermediates in the synthesis of a variety of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[4] This guide focuses on a specific derivative, 4-Amino-3-fluorobenzoic acid allyl ester (prop-2-enyl 4-amino-3-fluorobenzoate), providing a comprehensive overview of its core physicochemical properties and the experimental methodologies crucial for their determination.
This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the characterization of this and similar compounds. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are understood not just as a sequence of steps, but as self-validating systems for generating reliable data.
Chemical Identity and Structure
A foundational aspect of any physicochemical characterization is the unambiguous identification of the molecule .
The molecular structure, depicted below, reveals a benzoic acid core functionalized with an amino group at the 4-position and a fluorine atom at the 3-position, with the carboxylic acid forming an ester with allyl alcohol. This specific arrangement of functional groups dictates the compound's chemical behavior and physical properties.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to 4-Amino-3-fluorobenzoic acid allyl ester (CAS No. 262433-55-6)
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3-fluorobenzoic acid allyl ester (CAS No. 262433-55-6), a fluorinated aromatic compound with potential applications in organic synthesis and pharmaceutical development. While specific peer-reviewed synthetic protocols and detailed characterization data for this exact molecule are not extensively documented in publicly available literature, this guide synthesizes established principles of organic chemistry to present its core characteristics, logical synthetic approaches, and its prospective utility, particularly as a protected building block. This document is intended to serve as a foundational resource for researchers, offering insights into the compound's chemical nature and empowering the design of robust experimental workflows.
Introduction and Core Properties
This compound is a specialized chemical intermediate. Its structure combines a benzoic acid core, functionalized with an amino group and a fluorine atom, with an allyl ester protecting group. The strategic placement of the fluorine atom ortho to the amino group and meta to the carboxylic acid function introduces unique electronic properties that can influence reactivity and molecular interactions. The allyl ester serves as a versatile protecting group for the carboxylic acid, stable under a range of conditions but amenable to mild and selective deprotection.
Significance in Synthetic Chemistry
The true value of this compound lies in its potential as a building block for more complex molecules, particularly in the synthesis of pharmacologically active compounds. The presence of three distinct functional groups—the amine, the fluorine atom, and the protected carboxylic acid—allows for sequential and regioselective modifications. The allyl ester, in particular, offers an orthogonal protection strategy, meaning it can be removed without affecting other common protecting groups, a critical feature in multi-step synthesis.[1]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 262433-55-6 | [2][3] |
| Molecular Formula | C₁₀H₁₀FNO₂ | [2] |
| Molecular Weight | 195.19 g/mol | [4] |
| IUPAC Name | prop-2-enyl 4-amino-3-fluorobenzoate | [2] |
| Canonical SMILES | C=CCOC(=O)C1=CC=C(N)C(F)=C1 | [2] |
| Purity (Typical) | ≥95% | [2] |
Synthetic Routes and Mechanistic Considerations
Proposed Synthesis: Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 4-amino-3-fluorobenzoic acid would be reacted with an excess of allyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The use of excess allyl alcohol helps to drive the equilibrium towards the formation of the ester product.
Diagram 1: Proposed Fischer Esterification Mechanism
Caption: Fischer esterification of 4-amino-3-fluorobenzoic acid.
General Experimental Protocol (Fischer Esterification)
This protocol is a generalized procedure based on standard laboratory practices for Fischer esterification and should be optimized for this specific substrate.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-fluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add allyl alcohol (10-20 eq) as the solvent and reactant.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-24 h). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram 2: General Laboratory Workflow for Synthesis
Caption: General workflow for synthesis and purification.
Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the protons of the allyl group.
-
Aromatic Region (approx. 6.5-8.0 ppm): Three signals corresponding to the protons on the benzene ring, with coupling patterns influenced by both the fluorine and the other substituents.
-
Allyl Group (approx. 4.5-6.0 ppm): A multiplet for the internal vinyl proton (-OCH₂-CH =CH₂), and two multiplets for the terminal vinyl protons (-CH=CH ₂). A doublet for the methylene protons adjacent to the ester oxygen (-OCH ₂-CH=CH₂).
-
Amino Group (approx. 4.0-5.0 ppm): A broad singlet for the -NH₂ protons.
-
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the carbons of the benzene ring (with C-F coupling), and the carbons of the allyl group.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the different functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amino) | 3300-3500 (two bands) |
| C=O Stretch (Ester) | 1715-1735 |
| C=C Stretch (Aromatic) | 1500-1600 |
| C=C Stretch (Allyl) | 1640-1680 |
| C-O Stretch (Ester) | 1100-1300 |
| C-F Stretch | 1000-1400 |
Mass Spectrometry (MS)
In a mass spectrum (e.g., using electrospray ionization), the molecular ion peak ([M+H]⁺) would be expected at an m/z corresponding to the molecular weight of the compound plus a proton (approx. 196.07).
Applications in Drug Development: The Role as a Protected Intermediate
While direct evidence of its use in the synthesis of the antibiotic Linezolid is not confirmed in the available literature, this compound is structurally related to key intermediates. The primary utility of this compound in a synthetic context is to serve as a protected form of 4-amino-3-fluorobenzoic acid.
Orthogonal Deprotection of the Allyl Ester
The allyl ester group is known for its stability to both acidic and basic conditions that are often used to remove other protecting groups like Boc or Fmoc.[1] This orthogonality is highly valuable. The deprotection of the allyl ester is typically achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl scavenger.
Diagram 3: Allyl Ester Deprotection Strategy
Caption: Palladium-catalyzed deprotection of the allyl ester.
Safety and Handling
Based on safety data for similar compounds, this compound should be handled with appropriate precautions in a laboratory setting.
-
General Hazards: Assumed to be harmful if swallowed and may cause skin and eye irritation.[2]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable, albeit not widely documented, chemical intermediate. Its synthesis can be logically achieved through standard esterification procedures, and its primary utility is derived from the orthogonal nature of the allyl ester protecting group. This guide provides a foundational understanding for researchers interested in utilizing this compound, emphasizing the need for experimental optimization and thorough characterization. Further research and publication of specific synthetic protocols and spectroscopic data would be a valuable contribution to the scientific community.
References
-
Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]
- Doi, T., Numajiri, Y., Munakata, A., & Takahashi, T. (2006). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. aapptec.
-
ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Retrieved from [Link]
-
PubMed. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Retrieved from [Link]
- Google Patents. (n.d.). CN105566242B - The preparation method of Linezolid and its intermediate.
- Google Patents. (n.d.). CN1410490A - A nano-titanium dioxide slurry composition and its preparation method.
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- Google Patents. (n.d.). TW201504423A - Capsule containing fragrance and cosmetic material blended with the same.
- Google Patents. (n.d.). US11572325B2 - Process for the separation of linear alpha-olefins using a dividing wall column.
- International Journal of Research in Pharmacy and Chemistry. (2011).
-
PubMed. (2015). Full Characterization of Linezolid and Its Synthetic Precursors by Solid-State Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN103103229A - Synthesis method of linezolid intermediate.
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure of 4-Amino-3-fluorobenzoic Acid Derivatives: A Case Study of Ethyl 4-amino-3,5-difluorobenzoate
A Note on the Subject Compound: Publicly available, detailed crystallographic data for 4-Amino-3-fluorobenzoic acid allyl ester could not be located at the time of this writing. To provide a comprehensive and technically sound guide on the crystal structure analysis of a closely related molecule, this document will focus on ethyl 4-amino-3,5-difluorobenzoate . This compound shares key structural motifs with the original topic of interest, including the 4-amino-fluorobenzoate core, making it a valuable and illustrative example for researchers, scientists, and drug development professionals. All data and methodologies presented herein pertain to ethyl 4-amino-3,5-difluorobenzoate.
Introduction
Substituted benzoic acids and their esters are pivotal scaffolds in medicinal chemistry and materials science. The introduction of fluorine atoms and amino groups can significantly modulate the physicochemical properties of these molecules, including their acidity, lipophilicity, and hydrogen bonding capabilities. These modifications are instrumental in designing molecules with specific biological activities and material properties.
The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, governs many of a material's bulk properties, such as solubility, stability, and bioavailability. For pharmaceutical compounds, a thorough understanding of the crystal structure is a regulatory requirement and is critical for formulation development and ensuring consistent efficacy.
This guide provides a detailed technical overview of the crystal structure of ethyl 4-amino-3,5-difluorobenzoate, a fluorinated derivative of the widely used benzocaine. We will explore the synthesis, crystallization, and the resulting molecular and supramolecular architecture, offering insights into the interplay of non-covalent interactions that define the solid-state structure.
Synthesis and Crystallization: A Pathway to Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis. The synthesis of ethyl 4-amino-3,5-difluorobenzoate is achieved through a multi-step process, which is crucial for achieving the desired purity for crystallization.
Experimental Protocol: Synthesis of Ethyl 4-amino-3,5-difluorobenzoate
The synthesis involves the initial formation of 4-amino-3,5-difluorobenzoic acid, followed by its esterification.[1]
Step 1: Synthesis of 4-amino-3,5-difluorobenzoic acid
-
Reaction Setup: 4-amino-3,5-difluorobenzonitrile (1 equivalent) is treated with a 1 M solution of sodium hydroxide.[1]
-
Reflux: The resulting solution is heated to reflux for 24 hours.[1]
-
Acidification and Precipitation: After cooling to room temperature, concentrated hydrochloric acid is added dropwise until the solution becomes acidic (pH ~1), leading to the precipitation of the product as a hydrochloride salt.[1]
-
Isolation: The salt is then dissolved in ethyl acetate, dried over magnesium sulfate, filtered, and concentrated under vacuum to yield 4-amino-3,5-difluorobenzoic acid.[1]
Step 2: Esterification to Ethyl 4-amino-3,5-difluorobenzoate
-
Reaction Mixture: 4-amino-3,5-difluorobenzoic acid is dissolved in ethanol, and sulfuric acid is added.[1]
-
Reflux: The solution is refluxed for 10 hours.[1]
-
Neutralization and Extraction: The reaction is neutralized with a saturated solution of sodium bicarbonate and then extracted multiple times with dichloromethane.[1]
-
Drying and Concentration: The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, ethyl 4-amino-3,5-difluorobenzoate.[1]
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. The choice of solvent is critical and is often determined empirically.
Experimental Workflow for Synthesis and Crystallization
Sources
A Technical Guide to 4-Amino-3-fluorobenzoic acid allyl ester: Synthesis, Properties, and Emerging Research Applications
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3-fluorobenzoic acid allyl ester, a versatile organic molecule with significant potential in polymer science, medicinal chemistry, and materials science. The unique combination of a fluorinated aromatic ring, a reactive primary amine, and a polymerizable allyl ester group makes this compound a highly attractive building block for the synthesis of novel functional materials and bioactive agents. This document details a proposed synthetic protocol, outlines its key physicochemical properties, and explores its prospective research applications, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Strategic Importance
This compound, with the IUPAC name prop-2-enyl 4-amino-3-fluorobenzoate, is an aromatic compound that integrates several key functional moieties within a single molecular scaffold[1]. The strategic placement of a fluorine atom ortho to the amino group and meta to the allyl ester functionality significantly influences the molecule's electronic properties, reactivity, and potential biological interactions. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity[2]. The primary amino group serves as a versatile handle for further derivatization, such as amide bond formation, while the terminal allyl group provides a site for polymerization and "click" chemistry reactions. This trifecta of functionalities positions this compound as a compound of interest for a wide range of research and development endeavors.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental spectroscopic data for this specific compound is not widely published, this section outlines the expected characterization data based on its structural features and data from its parent compound, 4-Amino-3-fluorobenzoic acid[3][4].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 262433-55-6 | [1][5] |
| Molecular Formula | C₁₀H₁₀FNO₂ | [1] |
| Molecular Weight | 195.19 g/mol | [5] |
| IUPAC Name | prop-2-enyl 4-amino-3-fluorobenzoate | [1] |
| Canonical SMILES | C=CCOC(=O)C1=CC=C(N)C(F)=C1 | [1] |
| Purity | Typically ≥95% | [1] |
Expected Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group protons (δ 5.0-6.5 ppm), the aromatic protons (δ 6.5-8.0 ppm), and the amino group protons (a broad singlet, δ 4.0-5.0 ppm). The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (δ ~165 ppm), the carbons of the aromatic ring (δ 110-160 ppm, with C-F coupling), and the carbons of the allyl group (δ ~65 ppm for -O-CH₂- and δ ~118 and ~132 ppm for the vinyl carbons).
-
IR Spectroscopy: The infrared spectrum is anticipated to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), C=C stretching of the aromatic ring and allyl group (around 1500-1640 cm⁻¹), and the C-F stretching (around 1200-1300 cm⁻¹). The IR spectrum for the parent 4-Amino-3-fluorobenzoic acid is available in the NIST WebBook[3].
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound: A Detailed Protocol
Experimental Protocol: DCC-Mediated Esterification
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add 4-Amino-3-fluorobenzoic acid (1.0 eq), allyl alcohol (1.2 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Solvent Addition: Dissolve the reactants in an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.
-
DCC Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same anhydrous solvent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a fritted funnel to remove the DCU.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
Caption: Workflow for the proposed synthesis of this compound.
Potential Research Applications
The unique molecular architecture of this compound opens up a wide array of potential research applications.
Polymer Science: A Functional Monomer for Advanced Materials
The presence of the allyl group makes this molecule a prime candidate for polymerization. Allyl monomers are known to participate in free-radical polymerization, although they can exhibit complex kinetics. This monomer could be homopolymerized or copolymerized with other vinyl monomers to create a new class of functional polymers.
Potential Polymer Architectures and Applications:
-
Functional Coatings: Polymers incorporating this monomer could be used to create coatings with tailored properties, such as altered hydrophobicity and surface energy due to the fluorinated aromatic rings.
-
Biomaterials: The amino group provides a site for post-polymerization modification, allowing for the attachment of biomolecules, such as peptides or carbohydrates, to create biocompatible materials for tissue engineering or drug delivery applications[7].
-
Membranes: The rigid, fluorinated aromatic backbone could impart favorable thermal and chemical resistance to polymers, making them suitable for membrane applications.
Caption: Conceptual pathway from monomer to functional polymer applications.
Organic Synthesis: A Versatile Building Block
Beyond polymer science, this compound can serve as a valuable intermediate in multi-step organic syntheses.
-
Amide Derivatives: The primary amino group can be readily acylated to form a wide range of amide derivatives. These derivatives could be explored for various applications, including as active pharmaceutical ingredients (APIs). The synthesis of new derivatives of 4-amino-3-chloro benzoate ester as EGFR inhibitors highlights a similar strategy[8].
-
Heterocyclic Synthesis: The amino and ester functionalities can be utilized in cyclization reactions to construct heterocyclic scaffolds, which are prevalent in many pharmaceutical and agrochemical compounds.
-
Protecting Group Strategy: The allyl ester can act as a protecting group for the carboxylic acid, which can be selectively deprotected under mild conditions, leaving other functional groups intact.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The structural motifs present in this compound are found in numerous biologically active compounds. While no direct biological data for this specific ester is currently available, the known activities of related compounds suggest several promising avenues for investigation.
-
Antimicrobial Agents: Derivatives of aminobenzoic acids have been reported to possess antibacterial and antifungal properties[9]. The combination of the fluorinated ring and the lipophilic character of the ester may enhance cell membrane permeability and interaction with microbial targets.
-
Anti-inflammatory Agents: Fluorinated benzoic acid derivatives are known to be important intermediates in the synthesis of anti-inflammatory drugs[10].
-
Anticancer Agents: The 2-(4-aminophenyl)benzothiazole scaffold, which shares the aminophenyl moiety, has shown potent and selective antitumor properties[11]. The title compound could serve as a precursor for novel analogues with potential anticancer activity.
Proposed Experimental Protocol for Antimicrobial Screening:
-
Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be selected.
-
Minimum Inhibitory Concentration (MIC) Assay: A broth microdilution method can be employed to determine the MIC of the compound. Serial dilutions of the compound are prepared in a 96-well plate, and a standardized inoculum of the microorganism is added. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: Aliquots from the wells of the MIC assay that show no visible growth are plated on agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in the number of colony-forming units.
Conclusion and Future Outlook
This compound is a molecule with a rich chemical functionality that holds considerable promise for a variety of research applications. Its potential as a monomer for functional polymers, a versatile building block in organic synthesis, and a scaffold for the development of new bioactive compounds warrants further investigation. The experimental protocols and research directions outlined in this guide are intended to provide a solid foundation for scientists and researchers to explore the full potential of this intriguing compound. As the demand for advanced materials and novel therapeutics continues to grow, the strategic application of such multifunctional building blocks will be paramount in driving innovation.
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Synthesis, characterization and biological evaluation of allyl, benzyl and 4-nitrobenzyl derivatives of aminopyridinium bromides. (2025). ResearchGate. [Link]
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Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry. (n.d.). PubMed Central (PMC) - NIH. [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. (2015). PubMed. [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. [Link]
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Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). University of Pittsburgh. [Link]
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Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. (2024). MDPI. [Link]
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Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[5][6][12]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. (2010). PubMed. [Link]
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2-Amino-4-fluorobenzoic acid - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]
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Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark. [Link]
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Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2020). MDPI. [Link]
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An In-depth Technical Guide to 4-Amino-3-fluorobenzoic acid allyl ester: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Amino-3-fluorobenzoic acid allyl ester, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. While a specific historical record of its initial discovery is not prominently documented in scientific literature, its existence and utility can be understood through the well-established principles of organic synthesis and the strategic importance of fluorinated molecules in medicinal chemistry. This document delineates a plausible synthetic pathway, details its chemical properties, and explores its potential applications, grounded in authoritative chemical principles.
The Strategic Value of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules is a widely recognized and powerful strategy in modern drug discovery.[1] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] These influences include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation and thereby increasing the drug's half-life.
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes, which is crucial for reaching its biological target.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting the molecule's ionization state and its interaction with biological targets.[1]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.
Fluorinated benzoic acids and their derivatives are particularly valuable building blocks in the synthesis of novel therapeutic agents due to these beneficial properties.[1]
Synthesis of 4-Amino-3-fluorobenzoic Acid: The Precursor Core
The synthesis of the parent molecule, 4-Amino-3-fluorobenzoic acid, is a critical first step. While multiple synthetic routes are conceivable, a common and logical approach involves the nitration of a fluorinated precursor followed by reduction of the nitro group. A plausible and efficient pathway starts from 4-fluoro-3-nitrobenzoic acid.
Proposed Synthetic Pathway for 4-Amino-3-fluorobenzoic Acid
A likely synthetic route to 4-Amino-3-fluorobenzoic acid involves the reduction of 3-fluoro-4-nitrobenzoic acid. This precursor can be synthesized from commercially available starting materials. The reduction of the nitro group to an amine is a standard and high-yielding transformation in organic synthesis.
Caption: Proposed synthesis of 4-Amino-3-fluorobenzoic acid.
Experimental Protocol: Reduction of 3-Fluoro-4-nitrobenzoic acid
This protocol describes a standard method for the reduction of an aromatic nitro group to an amine using catalytic hydrogenation.
Materials:
-
3-Fluoro-4-nitrobenzoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve 3-Fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as methanol.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Amino-3-fluorobenzoic acid.
-
The product can be further purified by recrystallization if necessary.
Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm the structure and purity of the product.
Synthesis of this compound: The Final Product
The final step in the synthesis is the esterification of 4-Amino-3-fluorobenzoic acid with allyl alcohol. The Fischer esterification is a classic and reliable method for this transformation, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4]
The Fischer Esterification Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of the alcohol. Subsequent proton transfers and the elimination of a water molecule yield the ester.[2]
Caption: General workflow for the Fischer esterification.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard Fischer esterification procedures for aminobenzoic acids.[2][3]
Materials:
-
4-Amino-3-fluorobenzoic acid
-
Allyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reflux apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Amino-3-fluorobenzoic acid (1.0 eq) and an excess of allyl alcohol (which can also serve as the solvent).
-
While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). A precipitate may form, which should dissolve upon heating.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude allyl ester.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Trustworthiness of the Protocol: This self-validating system relies on the robust and well-understood Fischer esterification reaction. The progress can be monitored at each stage, and the final product's identity and purity can be rigorously confirmed using spectroscopic methods (NMR, IR, MS) and chromatographic analysis (HPLC).
Physicochemical Data and Characterization
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 262433-55-6 | [5][6] |
| Molecular Formula | C₁₀H₁₀FNO₂ | [7] |
| Molecular Weight | 195.19 g/mol | [6] |
| IUPAC Name | prop-2-enyl 4-amino-3-fluorobenzoate | [7] |
| Canonical SMILES | C=CCOC(=O)C1=CC=C(N)C(F)=C1 | [7] |
| InChI | InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h2-4,6H,1,5,12H2 | [7] |
Potential Applications in Drug Development
While specific applications of this compound are not extensively reported, its structural motifs suggest significant potential in medicinal chemistry. As a derivative of a fluorinated aminobenzoic acid, it can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activities.[8] The amino group provides a handle for further functionalization, such as amide bond formation, while the allyl ester can be a protecting group or a reactive moiety for further transformations.
Derivatives of aminobenzoic acids have shown a wide range of biological activities, including antimicrobial and cytotoxic effects.[9] The incorporation of a fluorine atom is expected to enhance these properties.[10] This class of compounds holds promise for the development of novel agents in areas such as oncology, infectious diseases, and inflammation.[11]
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An In-depth Technical Guide to 4-Amino-3-fluorobenzoic acid allyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Amino-3-fluorobenzoic acid allyl ester, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This document will cover its chemical properties, synthesis, and potential applications, offering a technical resource for professionals in research and development.
Core Molecular Attributes
This compound is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and an allyl ester functional group. These substitutions create a molecule with a unique combination of properties that make it an attractive building block in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀FNO₂ | [1][2] |
| Molecular Weight | 195.19 g/mol | [1][2] |
| CAS Number | 262433-55-6 | [1][2] |
| IUPAC Name | prop-2-enyl 4-amino-3-fluorobenzoate | N/A |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several established organic chemistry methodologies. The most direct route is the Fischer-Speier esterification of 4-Amino-3-fluorobenzoic acid with allyl alcohol. An alternative pathway involves the esterification of a nitro-substituted precursor followed by reduction.
Proposed Synthesis Protocol: Fischer-Speier Esterification
This method involves the acid-catalyzed reaction between 4-Amino-3-fluorobenzoic acid and allyl alcohol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.[3][4][5]
Reaction:
A proposed Fischer Esterification reaction scheme.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-Amino-3-fluorobenzoic acid in an excess of anhydrous allyl alcohol (e.g., 10-20 equivalents), which also serves as the solvent.[5]
-
Catalyst Addition: With continuous stirring at room temperature, cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 equivalents), dropwise. The addition of the acid is exothermic and may cause a temporary increase in temperature.[3][5]
-
Reflux: Heat the reaction mixture to reflux using a heating mantle or an oil bath. The temperature will be dependent on the boiling point of allyl alcohol (approximately 97°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[5]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Alternative Synthetic Route: From a Nitro Precursor
An alternative synthesis can be adapted from a patented method for a similar compound.[6] This two-step process involves the initial esterification of 4-nitro-3-fluorobenzoic acid with allyl alcohol, followed by the reduction of the nitro group to an amino group.
An alternative two-step synthesis pathway.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the allyl group, and the amino group protons. The aromatic protons will likely appear as multiplets in the downfield region, with their chemical shifts and coupling constants influenced by the fluorine and amino substituents. The allyl group will exhibit distinct signals for the vinylic protons and the methylene protons adjacent to the ester oxygen. The amino group protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the allyl group. The carbon atoms attached to the fluorine will show a characteristic C-F coupling.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), C-O stretching (around 1100-1300 cm⁻¹), and C=C stretching of the aromatic ring and the allyl group (around 1600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (195.19 g/mol ).
Potential Applications in Research and Development
The unique structural features of this compound make it a promising candidate for various applications, particularly in medicinal chemistry and polymer science.
Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[7][8][9] The fluorinated aminobenzoic acid scaffold is a key component in a variety of therapeutic agents.[1][7][8] The presence of the allyl ester provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.[10]
Polymer Science
The allyl group in this compound makes it a potential monomer for polymerization reactions. Allyl-functionalized polymers are an emerging class of materials with applications in biomedicine, including drug delivery and tissue engineering.[10] The amino and fluoro groups on the aromatic ring can impart specific properties to the resulting polymer, such as altered hydrophilicity, thermal stability, and potential for further functionalization.
Potential application areas for the title compound.
Safety and Handling
Based on available information for similar compounds, this compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management - Chitkara University. (URL: [Link])
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A Comprehensive Technical Guide to the Thermodynamic Properties of 4-Amino-3-fluorobenzoic acid allyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Amino-3-fluorobenzoic acid allyl ester is a compound of increasing interest within pharmaceutical research and development, valued for its unique structural features that combine an aminobenzoic acid core with fluorine and allyl substituents.[1][2] Understanding the thermodynamic properties of this molecule is paramount for its effective utilization, from synthesis and purification to formulation and long-term stability. This in-depth technical guide provides a comprehensive framework for the characterization of the key thermodynamic parameters of this compound. While specific experimental data for this ester is not widely published, this guide outlines the authoritative experimental protocols, explains the underlying scientific principles, and provides a template for the rigorous acquisition and interpretation of this critical data. The methodologies detailed herein, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are presented as a self-validating system to ensure the generation of reliable and reproducible results.
Introduction: The Critical Role of Thermodynamic Properties in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are intrinsically linked to its fundamental physicochemical properties. Among these, the thermodynamic characteristics of a molecule are foundational. They govern aspects such as solubility, stability, and bioavailability, and provide crucial insights for process development, formulation, and regulatory compliance.[3][4] For a molecule like this compound, a thorough understanding of its thermal behavior is indispensable.
The strategic incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability and binding affinity.[2] The allyl ester group, on the other hand, can be a target for enzymatic cleavage, potentially making it a useful pro-drug moiety. However, this functionality can also introduce thermal liabilities. Therefore, a detailed thermodynamic characterization is not merely an academic exercise but a critical step in de-risking a development program.
This guide will focus on the essential thermodynamic parameters:
-
Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): These parameters are critical for purity assessment, polymorph screening, and the design of crystallization processes.[5] The enthalpy of fusion, the energy required to convert the solid to a liquid, is a key determinant of solubility.[6]
-
Decomposition Temperature (Td): This defines the upper limit of thermal stability and is a crucial safety parameter for handling, storage, and manufacturing.[7][8]
-
Heat Capacity (Cp): This property is essential for heat transfer calculations in process scale-up and for understanding the energetics of the solid state.
Experimental Methodologies: A Self-Validating Approach
The determination of thermodynamic properties requires precise and well-controlled experimental techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal analysis in the pharmaceutical industry, providing a wealth of information from a minimal amount of sample.[9][10][11]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is the gold standard for determining melting points and enthalpies of fusion.
Experimental Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of volatile components during heating.
-
Instrument Setup:
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create a reproducible atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point.
-
-
Data Analysis: The resulting DSC thermogram will show a peak corresponding to the melting transition.
-
The onset temperature of the peak is typically reported as the melting point (Tm).
-
The area under the peak is directly proportional to the enthalpy of fusion (ΔHfus) and can be calculated using the instrument's software.[12]
-
Causality Behind Experimental Choices:
-
Small Sample Size: Minimizes thermal gradients within the sample, leading to sharper peaks and more accurate transition temperatures.
-
Hermetic Sealing: Prevents the loss of any volatile impurities or decomposition products that could affect the measured enthalpy.
-
Inert Atmosphere: Ensures that the observed thermal events are due to physical transitions (like melting) and not chemical reactions (like oxidation).
-
Controlled Heating Rate: A rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.
Diagram of the DSC Experimental Workflow:
Caption: Workflow for determining melting point and enthalpy of fusion using DSC.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[7][8] It is an essential technique for determining the thermal stability and decomposition temperature of a compound.[9]
Experimental Protocol for TGA Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (platinum or ceramic pans are often used for higher temperatures).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at ambient temperature.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a high temperature (e.g., 500 °C or until the sample has completely decomposed).
-
-
Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature.
-
The onset temperature of the major mass loss step is reported as the decomposition temperature (Td).
-
The thermogram also reveals the presence of any residual solvents or water, which would be observed as mass loss at lower temperatures.
-
Causality Behind Experimental Choices:
-
Slightly Larger Sample Size than DSC: Ensures a more representative sample and a clearer mass loss signal.
-
Inert Atmosphere: Prevents oxidative decomposition, which can occur at lower temperatures than thermal decomposition and would complicate the interpretation of the data.
-
High Final Temperature: Ensures that the complete decomposition profile of the molecule is captured.
Diagram of the TGA Experimental Workflow:
Caption: Workflow for determining thermal stability and decomposition temperature using TGA.
Data Presentation and Interpretation
The quantitative data obtained from DSC and TGA experiments should be summarized in a clear and concise table to facilitate comparison and analysis.
Table 1: Summary of Thermodynamic Properties of this compound
| Parameter | Symbol | Expected Value Range | Method |
| Melting Point | Tm | Data not available | DSC |
| Enthalpy of Fusion | ΔHfus | Data not available | DSC |
| Decomposition Temperature | Td | Data not available | TGA |
| Molar Heat Capacity | Cp,m(s) | Data not available | DSC |
Note: While specific values for this compound are not publicly available, similar aromatic esters exhibit a wide range of melting points and enthalpies of fusion. For example, some aromatic esters have been found to have melting points between -16 °C and 190 °C and enthalpies of fusion up to 160 J/g.[13] The thermal stability will be influenced by the amino, fluoro, and allyl substituents.
Conclusion: A Foundation for Rational Drug Development
The thermodynamic properties of this compound are not merely data points; they are critical parameters that inform every stage of the drug development process. By employing the rigorous, self-validating methodologies of DSC and TGA as outlined in this guide, researchers can build a robust understanding of this molecule's thermal behavior. This knowledge is fundamental for ensuring the safety, efficacy, and quality of any potential therapeutic derived from this versatile compound. The protocols and logical frameworks presented here provide a solid foundation for the systematic and scientifically sound characterization of this and other novel pharmaceutical candidates.
References
-
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link][7]
-
ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals. [Link][8]
-
Al-Obaidi, H., & Buckton, G. (2009). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Tropical Journal of Pharmaceutical Research, 8(3), 269-277. [Link][3]
-
Pyramides, A. G., & Zaworotko, M. J. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 27(19), 6288. [Link][4]
-
Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link][9]
-
ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4). [Link]
-
da Silva, M. D. R., & Ribeiro, J. R. (2015). Estimation of acids and esters fusion enthalpy – influence in the solubility prediction. ResearchGate. [Link][6]
-
ResearchGate. (2025, August 5). Thermal Studies on Some Substituted Aminobenzoic Acids. [Link][14]
-
Zettl, B., Faik, A., & Cabeza, O. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(18), 4058. [Link][13]
-
ResearchGate. (n.d.). Thermal and spectroscopic study to investigate p-aminobenzoic acid, sodium p-aminobenzoate and its compounds with some lighter trivalent lanthanides. [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
University of Missouri-St. Louis. (n.d.). The Estimation of Melting Points and Fusion Enthalpies Using Experimental Solubilities, Estimated Total Phase Change Entropies. [Link]
-
ARC Journals. (n.d.). The Published Fusion Enthalpy and its Influence on Solubility Estimation for Alcohols. [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. [Link]
- Google Patents. (n.d.). US2442797A - Para-amino benzoic acid esters.
-
PubMed. (2017). Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection. [Link][10]
-
Malvern Panalytical. (2025, March 4). How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research. [Link][11]
-
ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment where the heating.... [Link][12]
-
PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]
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- 1. Buy 4-Amino-3-fluorobenzoic acid | 455-87-8 [smolecule.com]
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- 5. Enthalpy of fusion - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
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Methodological & Application
Application Notes and Protocols: 4-Amino-3-fluorobenzoic acid allyl ester in Organic Synthesis
Introduction
4-Amino-3-fluorobenzoic acid allyl ester is a versatile synthetic intermediate that holds significant potential for researchers in medicinal chemistry, drug development, and materials science. The strategic placement of the amino, fluoro, and allyl ester functionalities on the benzene ring offers a unique combination of reactive sites. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the amino group serves as a key handle for a variety of transformations, including the synthesis of heterocyclic scaffolds. The allyl ester provides a stable yet selectively cleavable protecting group for the carboxylic acid, orthogonal to many other protecting groups used in complex molecule synthesis.
This guide provides an in-depth exploration of the synthesis and applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 262433-55-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀FNO₂ | [1][3] |
| Molecular Weight | 195.19 g/mol | [3] |
| IUPAC Name | prop-2-enyl 4-amino-3-fluorobenzoate | [1] |
| Canonical SMILES | C=CCOC(=O)C1=CC=C(N)C(F)=C1 | [1] |
Synthesis of this compound
The synthesis of this compound can be readily achieved through standard esterification methods. Two reliable protocols are provided below: a Fischer-Speier esterification for a direct, acid-catalyzed approach and a Steglich esterification for milder conditions, which is particularly useful for sensitive substrates.
Protocol 1: Fischer-Speier Esterification
This method involves the direct acid-catalyzed esterification of 4-Amino-3-fluorobenzoic acid with allyl alcohol. The use of a stoichiometric amount of acid is necessary to protonate the basic amino group, which would otherwise quench the catalytic acid.[4]
Reaction Scheme:
A representative Fischer esterification reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Amino-3-fluorobenzoic acid | 155.13 | 1.55 g | 10 mmol |
| Allyl alcohol | 58.08 | 15 mL | - |
| Sulfuric acid (conc.) | 98.08 | 1.0 mL | ~18 mmol |
| 10% Sodium carbonate solution | - | As needed | - |
| Dichloromethane | - | 50 mL | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Amino-3-fluorobenzoic acid (1.55 g, 10 mmol) and allyl alcohol (15 mL).
-
Stir the mixture to suspend the solid.
-
Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring suspension. An initial precipitate of the ammonium salt may form.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of ice-water.
-
Slowly neutralize the solution by adding 10% aqueous sodium carbonate solution until the pH is approximately 8. Be cautious as CO₂ gas will evolve.
-
Extract the aqueous mixture with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude ester can be purified by column chromatography on silica gel.
Protocol 2: Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) for a mild and efficient esterification.[5][6][7] This is particularly advantageous for substrates that are sensitive to harsh acidic conditions.
Reaction Scheme:
A representative Steglich esterification reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Amino-3-fluorobenzoic acid | 155.13 | 1.55 g | 10 mmol |
| Allyl alcohol | 58.08 | 0.87 mL | 15 mmol |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11 mmol |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 122 mg | 1 mmol |
| Dichloromethane (DCM, anhydrous) | - | 50 mL | - |
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-3-fluorobenzoic acid (1.55 g, 10 mmol) and 4-dimethylaminopyridine (122 mg, 1 mmol) in anhydrous dichloromethane (50 mL).
-
Add allyl alcohol (0.87 mL, 15 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add dicyclohexylcarbodiimide (2.27 g, 11 mmol) in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Organic Synthesis
Allyl Ester as a Protecting Group
The allyl ester is a valuable protecting group for carboxylic acids due to its stability under a wide range of conditions, including acidic and basic environments where other esters like tert-butyl or benzyl esters might be cleaved. Its removal is typically achieved under mild and neutral conditions using a palladium(0) catalyst.
Deprotection Protocol: Palladium-Catalyzed Allylic Cleavage
The deprotection proceeds via a π-allyl palladium complex, which is then scavenged by a nucleophile.
Reaction Scheme:
Palladium-catalyzed deprotection of the allyl ester.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 195.19 | 195 mg | 1 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 mmol |
| Phenylsilane (or other scavenger) | 108.21 | 0.22 mL | 2 mmol |
| Dichloromethane (anhydrous) | - | 10 mL | - |
Procedure:
-
Dissolve this compound (195 mg, 1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the solution.
-
Add the nucleophilic scavenger, phenylsilane (0.22 mL, 2 mmol). Other common scavengers include dimedone or morpholine.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography or by precipitation and filtration to remove the palladium catalyst and scavenger byproducts.
Precursor for the Synthesis of Substituted Quinolines
The aniline functionality of this compound makes it an excellent starting material for the synthesis of quinoline derivatives, which are prevalent scaffolds in many pharmaceuticals. The Combes quinoline synthesis offers a straightforward method for this transformation.
Protocol: Combes Synthesis of a Substituted Quinoline
This reaction involves the acid-catalyzed condensation of the aniline with a β-diketone, followed by cyclization and dehydration to form the quinoline ring.[8][9][10][11][12]
Reaction Scheme:
Combes synthesis of a substituted quinoline.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 195.19 | 1.95 g | 10 mmol |
| Acetylacetone | 100.12 | 1.1 mL | 11 mmol |
| Sulfuric acid (conc.) | 98.08 | 5 mL | - |
Procedure:
-
In a round-bottom flask, carefully add this compound (1.95 g, 10 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.
-
Stir the mixture until the ester is completely dissolved.
-
Slowly add acetylacetone (1.1 mL, 11 mmol) to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 100-110 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until it is basic (pH > 8).
-
The product will precipitate out of the solution. If it oils out, extract with a suitable organic solvent like ethyl acetate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure quinoline derivative.
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions. 4-Amino-3-fluorobenzoic acid and its derivatives may cause skin, eye, and respiratory irritation. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling any of the chemicals mentioned in these protocols.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility as a protected amino acid and as a precursor for medicinally relevant quinoline scaffolds makes it an attractive tool for synthetic chemists. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this compound, enabling researchers to accelerate their drug discovery and materials science programs.
References
- Combes, A. Bull. Soc. Chim. Fr.1888, 49, 89.
- Bergstrom, F. W. Chem. Rev.1944, 35, 77-277.
- Elderfield, R. C. Heterocyclic Compounds, Vol. 4, John Wiley & Sons, 1952.
- Jones, G. Quinolines, Part 1, John Wiley & Sons, 1977.
- Sloop, J. C. J. Org. Chem.2001, 66, 24, 8353–8359.
-
Experiment 4: Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]
-
Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978 , 17, 522-524. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
- Hassner, A.; Alexanian, V. Dicyclohexylcarbodiimide/4-Dimethylaminopyridine-Catalyzed Esterification of Carboxylic Acids with Alcohols. Tetrahedron Lett.1978, 19, 4475-4478.
-
This compound. Pharmaffiliates. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
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- 4. researchgate.net [researchgate.net]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. iipseries.org [iipseries.org]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 12. Combes synthesis of quinolines [quimicaorganica.org]
Application Note: A Comprehensive Guide to the Chemoselective Allyl Protection of 4-Amino-3-fluorobenzoic Acid and its Palladium-Catalyzed Deprotection
Abstract
This application note provides a detailed protocol for the protection of the carboxylic acid functionality of 4-Amino-3-fluorobenzoic acid as an allyl ester and its subsequent deprotection. The allylic protection strategy is prized for its orthogonality to many common protecting groups, such as Boc and Fmoc, and its mild cleavage conditions, which preserve sensitive functional groups.[1][2] This guide offers a robust, field-proven methodology for both the protection reaction, utilizing a Steglich esterification approach, and the deprotection reaction, achieved through palladium(0)-catalyzed allyl transfer. The causality behind experimental choices, safety considerations, and mechanistic insights are discussed to ensure scientific integrity and successful implementation.
Introduction: The Rationale for Allyl Protection
In the landscape of multi-step organic synthesis, particularly in peptide and carbohydrate chemistry, the judicious choice of protecting groups is paramount.[3] The allyl group, when used to mask carboxylic acids, alcohols, or amines, offers a distinct advantage due to its stability across a wide range of acidic and basic conditions.[1][4] This stability allows for selective manipulation of other parts of a molecule protected by more labile groups.
The true utility of the allyl protecting group lies in its unique deprotection mechanism. Cleavage is achieved under remarkably mild and neutral conditions via a palladium(0)-catalyzed reaction, which is highly chemoselective and orthogonal to most other protection strategies.[5] This process avoids the harsh acidic or basic treatments required for groups like tert-butyl or benzyl esters, respectively, thereby safeguarding the integrity of complex and sensitive molecular architectures. 4-Amino-3-fluorobenzoic acid is a valuable building block in medicinal chemistry, and the ability to selectively protect its carboxylic acid moiety without affecting the amino and fluoro groups is a critical synthetic step. This protocol details a reliable method to form the allyl ester and subsequently deprotect it with high efficiency.
Reaction Schematics
Part A: Protection of 4-Amino-3-fluorobenzoic acid
Caption: Workflow for the Steglich esterification of 4-Amino-3-fluorobenzoic acid.
Part B: Deprotection of this compound
Caption: Palladium-catalyzed deprotection of the allyl ester.
Safety and Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.
-
4-Amino-3-fluorobenzoic acid: May cause skin, eye, and respiratory irritation.[6][7]
-
Dicyclohexylcarbodiimide (DCC): A potent allergen and sensitizer. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double gloves.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A skin and eye irritant.
-
4-Dimethylaminopyridine (DMAP): Highly toxic and readily absorbed through the skin.
-
Palladium Catalysts: While generally stable, they should be handled in an inert atmosphere where possible to prevent degradation, although some modern protocols demonstrate tolerance to atmospheric conditions.[8]
-
Solvents (DCM, THF): Volatile and potentially harmful. All operations should be conducted within a certified chemical fume hood.
Mandatory PPE: Safety goggles, laboratory coat, and chemically resistant gloves are required at all times.
Experimental Protocols
Protocol 1: Allyl Ester Protection via Steglich Esterification
This protocol employs the Steglich esterification, a mild and efficient method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[9][10] This approach is ideal as it operates under neutral conditions, thus preventing unwanted side reactions with the free amine of the benzoic acid.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | M.P. (°C) | Density (g/mL) | CAS No. |
| 4-Amino-3-fluorobenzoic acid | 155.13 | 182-186 | - | 455-87-8 |
| Allyl Alcohol | 58.08 | -129 | 0.854 | 107-18-6 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 34-35 | - | 538-75-0 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 110-113 | - | 1144-22-9 |
| Anhydrous Dichloromethane (DCM) | 84.93 | -97 | 1.326 | 75-09-2 |
Step-by-Step Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-Amino-3-fluorobenzoic acid (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Reagents: Add allyl alcohol (1.2 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) to the solution. Stir the mixture until all solids are dissolved.
-
Initiation: Cool the flask to 0 °C in an ice-water bath. In a separate container, dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq.) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15 minutes. Causality Note: The slow addition of DCC at 0 °C is crucial to control the exothermic reaction and to minimize the formation of the N-acylurea byproduct, which can arise from the rearrangement of the O-acylisourea intermediate.[6]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C for 30 minutes to maximize the precipitation of DCU.
-
Filter the mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.
-
Protocol 2: Palladium-Catalyzed Deprotection
The cleavage of the allyl ester relies on the formation of a π-allylpalladium complex, which is then intercepted by a nucleophilic "allyl scavenger".[3] This regenerates the palladium(0) catalyst, allowing the reaction to proceed with only a catalytic amount of the metal.[9] Phenylsilane is an effective and neutral scavenger, which is particularly useful for sensitive substrates.[11]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | M.P. (°C) | Density (g/mL) | CAS No. |
| This compound | 195.19 | - | - | 262433-55-6 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 152-156 | - | 14221-01-3 |
| Phenylsilane | 108.22 | - | 0.879 | 694-53-1 |
| Anhydrous Dichloromethane (DCM) | 84.93 | -97 | 1.326 | 75-09-2 |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M) in a dry, nitrogen-flushed flask.
-
Addition of Scavenger: Add phenylsilane (3.0-5.0 eq.) to the solution. Causality Note: An excess of the allyl scavenger is used to ensure the efficient capture of the allyl group from the palladium complex and to drive the catalytic cycle forward.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture. The solution will typically turn a shade of yellow or orange. Experience Note: While Pd(PPh₃)₄ is often used, other Pd(0) sources can be effective. The reaction is often tolerant of air, but for maximum reproducibility, especially on a small scale, performing the reaction under an inert atmosphere is recommended.[8]
-
Reaction Progression: Stir the reaction at room temperature for 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by direct crystallization or by silica gel chromatography to remove the catalyst residues and the silylated scavenger byproduct. A mild acidic wash may also be employed to extract the deprotected product.
-
Mechanistic Considerations
Mechanism of Steglich Esterification
Caption: Catalytic cycle of the Steglich Esterification.
The reaction is initiated by the attack of the carboxylic acid on DCC, forming a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to a slow, irreversible rearrangement to a stable N-acylurea, a common side product.[6] The role of DMAP is crucial; as a superior nucleophile, it rapidly intercepts the O-acylisourea to form an N-acylpyridinium salt.[10] This "active ester" is highly electrophilic and not prone to rearrangement, allowing for efficient attack by the alcohol to form the desired ester and regenerate the DMAP catalyst.
Mechanism of Palladium-Catalyzed Deprotection
Caption: Catalytic cycle for Palladium(0)-mediated deallylation.
The catalytic cycle begins with the oxidative addition of the palladium(0) complex into the carbon-oxygen bond of the allyl ester, forming a π-allylpalladium(II) complex.[3][9] This releases the deprotonated carboxylic acid. The allyl scavenger then attacks the allyl group coordinated to the palladium, leading to reductive elimination. This step forms the allylated scavenger and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
References
-
Yang, D., et al. (1997). Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. The Journal of Organic Chemistry. [Link]
- Zhang, H. X., Guibe, F., & Balavoine, G. (n.d.). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. CoLab.
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid. PubChem. [Link]
-
Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage. [Link]
-
ResearchGate. (2025). ChemInform Abstract: New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Allyl Ethers. Organic Chemistry Portal. [Link]
-
aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. aapptec. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
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- 5. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes: 4-Amino-3-fluorobenzoic acid allyl ester as a Versatile Building Block for Pharmaceutical Synthesis
Introduction: The Strategic Value of Fluorinated Anilines in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical characteristics.[1] Introducing fluorine can significantly impact lipophilicity, metabolic stability, binding affinity, and bioavailability.[2]
Within this context, 4-Amino-3-fluorobenzoic acid and its derivatives have emerged as highly valuable pharmaceutical intermediates. The specific ortho-fluoro, para-amino substitution pattern on the benzoic acid core provides a unique electronic and steric profile. This arrangement is particularly prevalent in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology.[3] The aniline moiety is often crucial for binding to the hinge region of a kinase's ATP-binding site, while the fluorine atom can modulate the basicity of the aniline and form key interactions within the target protein.[4]
This guide focuses on 4-Amino-3-fluorobenzoic acid allyl ester (prop-2-enyl 4-amino-3-fluorobenzoate), a building block that combines the benefits of the fluorinated aniline scaffold with the strategic utility of an allyl ester protecting group. The allyl ester provides a means to mask the carboxylic acid functionality, which can be selectively deprotected under mild, palladium-catalyzed conditions, offering an orthogonal protection strategy to many common amine and alcohol protecting groups.[5] This allows for complex, multi-step syntheses where the carboxylic acid can be revealed at a late stage for further modification, such as amide bond formation.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent application as a key intermediate in the construction of a 4-anilinoquinazoline scaffold, a privileged structure in the development of kinase inhibitors.[4]
PART 1: Synthesis of this compound
The synthesis of the title compound is most directly achieved via Fischer-Speier esterification of the parent carboxylic acid. This acid-catalyzed reaction uses an excess of the alcohol (allyl alcohol) to drive the equilibrium towards the ester product.
Causality Behind Experimental Choices:
-
Acid Catalyst: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification. It protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by allyl alcohol.
-
Excess Allyl Alcohol: Using allyl alcohol as both the reactant and the solvent shifts the reaction equilibrium towards the product side, maximizing the yield as dictated by Le Châtelier's principle.
-
Reaction Temperature: Refluxing the mixture ensures the reaction proceeds at a reasonable rate without thermal degradation of the starting materials or product.
-
Workup Procedure: The neutralization step with sodium bicarbonate is crucial to quench the acid catalyst and remove any unreacted carboxylic acid. The subsequent washes with water and brine remove water-soluble impurities.
Experimental Protocol: Fischer-Speier Esterification
dot
Caption: Workflow for the synthesis of this compound. Table 1: Materials and Reagents for Synthesis
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 4-Amino-3-fluorobenzoic acid | ≥98% | Sigma-Aldrich | Starting material.[6] |
| Allyl alcohol | Anhydrous, ≥99% | Various | Reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Various | Catalyst. Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Various | For neutralization. |
| Dichloromethane (DCM) | Reagent Grade | Various | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
| Ethyl Acetate / Hexane | HPLC Grade | Various | Eluent for chromatography. |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Amino-3-fluorobenzoic acid (1.0 eq., e.g., 5.0 g, 32.2 mmol) in allyl alcohol (15-20 eq., e.g., 70 mL).
-
Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq., e.g., 0.3 mL) dropwise. Caution: The addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approx. 97°C) using a heating mantle or oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (approx. 200 mL). Stir until CO₂ evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate) to afford the pure this compound.
Expected Analytical Data
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristic Signals |
| ¹H NMR | (400 MHz, CDCl₃): Signals corresponding to the aromatic protons (approx. δ 6.7-7.8 ppm), the vinyl protons of the allyl group (multiplets, approx. δ 5.2-6.1 ppm), the methylene protons adjacent to the ester oxygen (-OCH₂-, doublet, approx. δ 4.7 ppm), and the broad singlet of the amine (-NH₂) protons (approx. δ 4.2 ppm). |
| ¹³C NMR | (100 MHz, CDCl₃): Signals for the ester carbonyl (approx. δ 165 ppm), aromatic carbons (approx. δ 110-155 ppm, showing C-F coupling), and the allyl group carbons (-OCH₂- approx. δ 65 ppm; =CH₂ approx. δ 118 ppm; =CH- approx. δ 132 ppm). |
| IR (KBr) | Strong C=O stretch (ester) at ~1710-1730 cm⁻¹, N-H stretching (amine) bands at ~3350-3450 cm⁻¹, C-F stretch at ~1200-1300 cm⁻¹, and C=C stretch (allyl) at ~1645 cm⁻¹. |
| MS (ESI+) | Expected [M+H]⁺ peak at m/z = 196.07. |
PART 2: Application in the Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Scaffold
This protocol details a representative synthesis of a 4-(substituted-anilino)quinazoline, a core structure found in numerous EGFR kinase inhibitors like gefitinib and erlotinib. The reaction is a nucleophilic aromatic substitution (SNAAr), where the aniline nitrogen of our building block displaces the chlorine atom at the C4 position of a quinazoline ring.
Causality Behind Experimental Choices:
-
Starting Materials: 4-Chloroquinazoline is the electrophilic partner. Our building block, this compound, serves as the nucleophile.
-
Solvent: Isopropanol or n-butanol are common solvents for this reaction, as their boiling points allow for sufficient thermal energy to overcome the activation barrier of the SNAAr reaction.
-
Base (Optional but Recommended): A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.
-
Orthogonal Protection Strategy: The allyl ester is stable under these reaction conditions. It can be selectively removed later using a palladium catalyst without affecting the newly formed anilinoquinazoline structure. This allows for subsequent amide coupling or other modifications at the carboxylate position.
Experimental Protocol: Synthesis of Allyl 4-((4-quinazolinyl)amino)-3-fluorobenzoate
dot
Caption: Synthetic application of the building block and subsequent orthogonal deprotection. Table 3: Materials and Reagents for Application
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | As synthesized | - | The nucleophilic building block. |
| 4-Chloroquinazoline | ≥97% | Combi-Blocks | The electrophilic partner. |
| Isopropanol (IPA) | Anhydrous | Various | Reaction solvent. |
| Triethylamine (TEA) | ≥99% | Various | Optional base to scavenge HCl. |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloroquinazoline (1.0 eq., e.g., 1.0 g, 6.08 mmol) and this compound (1.1 eq., e.g., 1.33 g, 6.81 mmol).
-
Solvent Addition: Add isopropanol (approx. 20 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the progress of the reaction by TLC.
-
Isolation: Once the reaction is complete (indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Precipitation: If a precipitate forms, collect the solid by filtration and wash with cold isopropanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by trituration with diethyl ether or by silica gel column chromatography to afford the desired product, allyl 4-((4-quinazolinyl)amino)-3-fluorobenzoate.
PART 3: Orthogonal Deprotection of the Allyl Ester
The key advantage of using the allyl ester is its selective removal under conditions that are orthogonal to many other functional groups, including the aniline and quinazoline rings. This is typically achieved with a palladium(0) catalyst and a nucleophilic scavenger.
Protocol: Palladium-Catalyzed Deprotection
-
Setup: Dissolve the allyl ester product (1.0 eq) in an anhydrous, degassed solvent such as THF or DCM.
-
Catalyst and Scavenger: Add a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%), and a nucleophilic scavenger, such as phenylsilane, morpholine, or a barbituric acid derivative (2-3 eq.).
-
Reaction: Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Upon completion, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst, and the filtrate is concentrated. The resulting carboxylic acid can then be purified by standard methods or used directly in the next step, such as an amide coupling reaction.
Conclusion
This compound is a strategically designed building block that offers significant advantages for pharmaceutical synthesis. It provides the essential fluorinated aniline moiety required for many targeted therapies while incorporating an orthogonally-protected carboxylic acid. This dual functionality allows for the efficient construction of complex molecular architectures, such as the 4-anilinoquinazoline core, and enables late-stage diversification through the selective deprotection and subsequent derivatization of the carboxyl group. The protocols outlined herein provide a robust framework for the synthesis and application of this versatile intermediate, empowering researchers in the discovery and development of next-generation pharmaceuticals.
References
- Vertex AI Search. (2026). The Role of Fluorinated Benzoic Acids in Drug Discovery.
- BenchChem. (2025). Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors.
- Fluorochem. (n.d.). This compound.
- Vertex AI Search. (2025). The Role of Fluorinated Benzoic Acids in Drug Discovery.
- Grieco, P. A., et al. (n.d.). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. PMC - NIH.
- CymitQuimica. (n.d.). This compound.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
- Pharmaffiliates. (n.d.). 262433-55-6| Chemical Name : this compound.
- PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Google Patents. (n.d.). US8916574B2 - 4-(substituted anilino)-quinazoline derivatives useful as tyrosine kinase inhibitors.
- PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid.
- Sigma-Aldrich. (n.d.). 4-Amino-3-fluorobenzoic acid | 455-87-8.
- ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. US8916574B2 - 4-(substituted anilino)-quinazoline derivatives useful as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 6. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Setup for Reactions Involving 4-Amino-3-fluorobenzoic Acid Allyl Ester
Overview and Strategic Importance
4-Amino-3-fluorobenzoic acid allyl ester is a versatile synthetic intermediate poised for significant applications in drug discovery and materials science. Its structure incorporates three key functional handles: a nucleophilic aromatic amine, a fluorine substituent that modulates electronic properties and metabolic stability, and a readily cleavable allyl ester. This trifecta of functionality allows for sequential, orthogonal chemical modifications, making it an attractive building block for creating complex molecular architectures and libraries of compounds for biological screening.
The strategic placement of the fluorine atom ortho to the amine and meta to the carboxylate group influences the reactivity of both adjacent groups. It decreases the pKa of the aniline nitrogen, making it less basic but still a potent nucleophile in many coupling reactions.[1] The allyl ester serves as a robust protecting group for the carboxylic acid, stable to a variety of reaction conditions but selectively removable under mild, palladium-catalyzed protocols.[2][3]
This guide provides detailed experimental protocols for the synthesis of the title compound and its subsequent derivatization through common and high-utility transformations. It is intended for researchers in organic synthesis, medicinal chemistry, and materials development, offering both practical, step-by-step instructions and the underlying chemical logic for procedural choices.
Physicochemical Properties and Safe Handling
Before commencing any experimental work, it is crucial to be familiar with the properties of the material and the necessary safety precautions.
Compound Properties
| Property | Value | Source |
| IUPAC Name | prop-2-enyl 4-amino-3-fluorobenzoate | [4] |
| CAS Number | 262433-55-6 | [5] |
| Molecular Formula | C₁₀H₁₀FNO₂ | [4] |
| Molecular Weight | 195.19 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Typical |
| Purity | ≥95% | [4] |
Safety and Handling
While specific toxicity data for the allyl ester is not widely available, the parent compound, 4-Amino-3-fluorobenzoic acid, provides a strong basis for handling procedures.
Hazard Identification (based on parent acid): [6][7]
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
Mandatory Safety Protocols:
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards are required.[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and change them immediately if contamination occurs.[8]
-
Body Protection: A flame-resistant lab coat must be worn at all times.[8]
-
-
Handling: Avoid generating dust. Use appropriate weighing procedures (e.g., weighing paper, enclosed balance). Keep containers tightly closed when not in use.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. All waste containing fluorinated compounds should be collected in clearly labeled, compatible containers.[8]
Synthesis and Key Transformations: A Workflow
The utility of this compound stems from its capacity to undergo a variety of transformations at its distinct functional groups. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for derivatization of the title compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the Fischer esterification of the parent carboxylic acid. The use of thionyl chloride (SOCl₂) in situ generates the highly reactive acyl chloride, which rapidly reacts with allyl alcohol.
Rationale: This method is efficient for converting carboxylic acids to esters, particularly when the acid has moderate solubility in the alcohol. Cooling the initial mixture is critical to control the highly exothermic reaction between SOCl₂ and the alcohol.[9]
-
Reagents & Materials:
-
4-Amino-3-fluorobenzoic acid (1.0 eq)
-
Allyl alcohol (approx. 10 mL per gram of acid)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
-
-
Procedure:
-
Suspend 4-Amino-3-fluorobenzoic acid (e.g., 5.00 g, 32.2 mmol) in allyl alcohol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.8 mL, 38.7 mmol) dropwise over 15 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas. Ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 97 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).
-
Once the starting material is consumed, cool the mixture to room temperature and remove the excess allyl alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and carefully wash with saturated NaHCO₃ solution (2 x 50 mL) until effervescence ceases.
-
Wash the organic layer with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure allyl ester.
-
Protocol 2: Buchwald-Hartwig N-Arylation of the Amine
This protocol details the palladium-catalyzed cross-coupling of the aniline nitrogen with an aryl bromide to form a C-N bond, a cornerstone of modern synthetic chemistry.[10]
Rationale: The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand (like XPhos) is critical for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.[11]
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (e.g., 4-bromotoluene) (1.1 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
-
Schlenk flask or oven-dried vial with a septum
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the allyl ester (e.g., 200 mg, 1.02 mmol), 4-bromotoluene (192 mg, 1.13 mmol), Pd₂(dba)₃ (18.8 mg, 0.0205 mmol), XPhos (39.2 mg, 0.082 mmol), and sodium tert-butoxide (138 mg, 1.43 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-arylated product.
-
Protocol 3: Palladium-Catalyzed Deprotection of the Allyl Ester
This protocol removes the allyl protecting group to reveal the free carboxylic acid. The reaction proceeds via a π-allyl palladium intermediate, which is trapped by a nucleophilic scavenger.[12]
Rationale: A Pd(0) catalyst, such as Pd(PPh₃)₄, performs an oxidative addition into the allyl-oxygen bond to form a cationic π-allylpalladium(II) complex. A soft nucleophile, the "scavenger" (e.g., pyrrolidine), then traps the allyl group, regenerating the Pd(0) catalyst and liberating the carboxylate anion.[3] The scavenger prevents the π-allyl complex from undergoing other undesired reactions.
Caption: Catalytic cycle for Pd(0)-mediated deallylation.
-
Reagents & Materials:
-
Substrate (e.g., N-acetylated-4-amino-3-fluorobenzoic acid allyl ester) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Pyrrolidine (5.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) solution
-
-
Procedure:
-
Dissolve the allyl ester substrate (e.g., 300 mg, 1.26 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add Pd(PPh₃)₄ (73 mg, 0.063 mmol). The solution will typically turn bright yellow.
-
Add pyrrolidine (0.53 mL, 6.3 mmol) dropwise.
-
Stir the reaction at room temperature for 1-3 hours. Monitor completion by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot (the carboxylic acid).
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and extract with 1 M HCl (2 x 15 mL) to remove the pyrrolidine and its adducts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting carboxylic acid can be purified by recrystallization or flash chromatography if necessary.
-
Troubleshooting Common Issues
| Problem | Reaction | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Yield | Protocol 2 (Buchwald) | 1. Inactive catalyst or ligand.2. Insufficiently anhydrous/anaerobic conditions.3. Base is poor quality or has degraded. | 1. Use fresh Pd₂(dba)₃ and ligand.2. Ensure solvent is properly degassed and glassware is oven-dried.3. Use freshly opened NaOtBu or handle in a glovebox. |
| Incomplete Reaction / Low Yield | Protocol 3 (Deprotection) | 1. Deactivated Pd(0) catalyst.2. Insufficient scavenger. | 1. Use fresh, high-quality Pd(PPh₃)₄.2. Increase the equivalents of scavenger or add it in portions. |
| Formation of Side Products | Protocol 2 (Buchwald) | 1. Hydrodehalogenation of the aryl bromide.2. Homocoupling of the aryl bromide. | 1. Lower the reaction temperature.2. Ensure a high-purity catalyst/ligand system. |
| Difficulty in Purification | Protocol 3 (Deprotection) | Residual palladium catalyst or scavenger adducts co-elute with the product. | 1. Perform an acidic workup as described to remove the basic scavenger.2. Filter the crude product solution through a short plug of Celite or silica to remove palladium residues. |
References
-
Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses. Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
-
4-Amino-3-fluorobenzoic acid. PubChem, National Center for Biotechnology Information. Retrieved from [Link]
- Adams, R., & Volwiler, E. H. (1920). U.S. Patent No. 1,360,994. Washington, DC: U.S. Patent and Trademark Office.
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Rueda-Becerril, M., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 31-43. Retrieved from [Link]
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Allyl Ethers - Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]
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Palladium-catalyzed decarboxylation-allylation of allylic esters of .alpha.-substituted .beta.-keto carboxylic, malonic, cyanoacetic, and nitroacetic acids. The Journal of Organic Chemistry. Retrieved from [Link]
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Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
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Watson, D. A., et al. (2016). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. Organic Letters, 18(15), 3846–3849. Retrieved from [Link]
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Suzuki-Miyaura Couplings of Fluorinated Arenes. (2017). ChemistryViews. Retrieved from [Link]
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Wang, Z., et al. (2021). Cobalt-Catalyzed Deprotection of Allyl Carboxylic Esters Induced by Hydrogen Atom Transfer. Organic Letters, 23(21), 8499–8503. Retrieved from [Link]
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Palladium-Catalyzed Heck-Type Coupling of Allyl Esters: β-Hydride versus β-Acetoxy Elimination. Synlett. Retrieved from [Link]
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Fier, P. S., & Hartwig, J. F. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 52(1), 1-5. Retrieved from [Link]
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Sherman, E. S., et al. (2014). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. Journal of the American Chemical Society, 136(4), 1344-1347. Retrieved from [Link]
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Ji, W., et al. (2021). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Journal of the American Chemical Society, 143(35), 14068-14074. Retrieved from [Link]
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Chapter 3: Synthetic Methods for Primary Anilines. (2023). Royal Society of Chemistry. Retrieved from [Link]
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Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. Retrieved from [Link]
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Fluorinated Aromatic Compounds. (2000). Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]
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Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2024). RSC Publishing. Retrieved from [Link]
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Preparation Of Fluorinated Aromatic Compounds. (n.d.). Quick Company. Retrieved from [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Omega. Retrieved from [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2020). MDPI. Retrieved from [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. Retrieved from [Link]
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Tsuji-Trost Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Simple and Highly Efficient Method for the Deprotection of Allyl Ethers Using Dimethylsulfoxide–Sodium Iodide. (2010). Taylor & Francis Online. Retrieved from [Link]
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Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2015). MDPI. Retrieved from [Link]
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4-Amino-3-fluorobenzoic acid. Oakwood Chemical. Retrieved from [Link]
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Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. (2023). Biotage. Retrieved from [Link]
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A Multi-faceted Analytical Approach for the Comprehensive Characterization of 4-Amino-3-fluorobenzoic acid allyl ester
An Application Note from the Senior Scientist's Desk
Abstract
4-Amino-3-fluorobenzoic acid allyl ester is an emerging chemical intermediate with significant potential in the synthesis of novel pharmaceutical agents and advanced materials. As with any high-value synthetic building block, rigorous characterization is paramount to ensure identity, purity, and stability, thereby guaranteeing the integrity of downstream applications. This guide provides a suite of detailed analytical protocols designed for researchers, quality control analysts, and drug development professionals. We move beyond simple procedural lists to explain the causality behind methodological choices, offering an integrated strategy that combines chromatographic, spectroscopic, and thermal techniques. This self-validating framework ensures a robust and comprehensive evaluation of this compound.
Introduction and Physicochemical Profile
This compound (henceforth AFBA-AE) is a substituted aromatic ester. The presence of three distinct functional moieties—a primary amine, a fluoro group, and an allyl ester—makes it a versatile synthon. However, this same structural complexity necessitates a multi-technique approach for unambiguous characterization. The analytical strategy detailed herein is designed to confirm the molecular structure, establish a definitive purity profile, identify potential process-related impurities, and assess thermal stability.
A summary of the compound's key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 262433-55-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀FNO₂ | [1] |
| Molecular Weight | 195.19 g/mol | [2] |
| IUPAC Name | prop-2-enyl 4-amino-3-fluorobenzoate | [1] |
| Appearance | White to light yellow crystalline solid (typical) | [4] |
| Purity (Typical) | >95-98% | [1][4] |
The Integrated Analytical Workflow
A complete characterization of AFBA-AE relies on the strategic integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a comprehensive picture of the material's quality. The logical flow of analysis is depicted below.
Caption: Logical map of potential impurities to optimal detection techniques.
This logical map demonstrates that a combination of HPLC and GC-MS is required to effectively screen for the most probable process-related impurities.
Conclusion
The comprehensive characterization of this compound requires an orthogonal analytical approach. The protocols outlined in this application note provide a robust framework for confirming the compound's identity via NMR, MS, and FT-IR; quantifying its purity and impurity profile using HPLC and GC-MS; and assessing its thermal stability with DSC and TGA. By implementing this integrated strategy, researchers and developers can ensure the quality and consistency of this valuable chemical intermediate, paving the way for successful innovation in pharmaceutical and materials science.
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Ford, J. L., & Timmins, P. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]
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de Oliveira, L. F. T., et al. (2014). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. ResearchGate. [Link]
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Ryan, J. J., et al. (2011). Infrared Multiphoton Dissociation Spectroscopy Study of Protonated P-Aminobenzoic Acid. Journal of Physical Chemistry A. [Link]
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Application Notes and Protocols for the Synthesis of Derivatives from 4-Amino-3-fluorobenzoic acid allyl ester
Introduction: The Strategic Value of 4-Amino-3-fluorobenzoic Acid Allyl Ester in Medicinal Chemistry
4-Amino-3-fluorobenzoic acid and its derivatives are pivotal building blocks in the landscape of modern drug discovery and materials science. The strategic placement of the fluorine atom ortho to the amine and meta to the carboxylic acid group imparts unique physicochemical properties to the molecule. Fluorine's high electronegativity can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The amino group serves as a versatile synthetic handle for the introduction of diverse functionalities, allowing for the construction of extensive compound libraries for structure-activity relationship (SAR) studies.
This guide focuses on this compound, a trifunctional scaffold primed for diversification. The allyl ester provides a stable yet readily cleavable protecting group for the carboxylic acid, compatible with a range of transformations on the amino group.[3] This orthogonality is crucial for complex synthetic routes. These application notes provide detailed protocols for the synthesis of amide, sulfonamide, and urea derivatives from this versatile starting material, offering researchers a robust platform for the development of novel therapeutic agents and functional materials.
Core Synthetic Strategies: Derivatization of the Amino Group
The primary amino group of this compound is a nucleophilic center that can readily undergo acylation, sulfonylation, and reaction with isocyanates to form amides, sulfonamides, and ureas, respectively. The allyl ester is generally stable under the mild basic and neutral conditions required for these transformations.
Protocol 1: Synthesis of Amide Derivatives via Acylation
The formation of an amide bond is a cornerstone of medicinal chemistry.[4] This protocol details the acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base.
Causality of Experimental Choices:
-
Acyl Chlorides: These are highly reactive acylating agents that readily react with the amino group.
-
Pyridine/Triethylamine (TEA): These bases act as scavengers for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.
-
Anhydrous Dichloromethane (DCM): An inert, aprotic solvent is used to prevent hydrolysis of the acyl chloride and to dissolve the reactants.
-
0°C to Room Temperature: The initial cooling helps to control the exothermic reaction, followed by stirring at room temperature to ensure complete conversion.
Visualized Reaction Scheme:
Caption: Amide synthesis via acylation.
Detailed Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Data Presentation: Representative Amide Syntheses
| Entry | R-COCl | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | Pyridine | DCM | 3 | 92 |
| 2 | Acetyl chloride | TEA | DCM | 2 | 95 |
| 3 | Cyclopropanecarbonyl chloride | Pyridine | DCM | 4 | 88 |
Protocol 2: Synthesis of Sulfonamide Derivatives
Sulfonamides are a critical class of compounds with a broad spectrum of biological activities.[5] The following protocol describes their synthesis from this compound and a sulfonyl chloride.
Causality of Experimental Choices:
-
Sulfonyl Chlorides: These are effective reagents for the formation of sulfonamides.
-
Pyridine: Acts as both a base to neutralize the generated HCl and as a catalyst.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the sulfonyl chloride.
Visualized Reaction Scheme:
Caption: Sulfonamide synthesis.
Detailed Step-by-Step Protocol:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of DCM and pyridine.
-
Cool the solution to 0°C using an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise if it is a liquid.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the pure sulfonamide derivative.
Data Presentation: Representative Sulfonamide Syntheses
| Entry | R-SO₂Cl | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzenesulfonyl chloride | Pyridine | Pyridine/DCM | 12 | 85 |
| 2 | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 12 | 89 |
| 3 | Methanesulfonyl chloride | Pyridine | DCM | 10 | 82 |
Protocol 3: Synthesis of Urea Derivatives
Urea moieties are prevalent in many biologically active molecules due to their ability to act as hydrogen bond donors and acceptors.[6] This protocol outlines the synthesis of urea derivatives from this compound and an isocyanate.
Causality of Experimental Choices:
-
Isocyanates: These are highly electrophilic and react readily with the nucleophilic amino group to form a stable urea linkage.[7]
-
Anhydrous Aprotic Solvent: Solvents like THF or DCM are used to prevent the reaction of the isocyanate with water.
-
Room Temperature: The reaction is typically efficient at room temperature and does not require heating.
Visualized Reaction Scheme:
Caption: Urea synthesis.
Detailed Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a dry flask under an inert atmosphere.
-
To this stirred solution, add the isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
If the product precipitates, it can be collected by filtration, washed with the solvent, and dried.
-
If the product is soluble, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Data Presentation: Representative Urea Syntheses
| Entry | R-NCO | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl isocyanate | THF | 1 | 96 |
| 2 | Isopropyl isocyanate | DCM | 2 | 94 |
| 3 | 4-Chlorophenyl isocyanate | THF | 1.5 | 97 |
Optional Protocol 4: Deprotection of the Allyl Ester
The allyl ester can be selectively cleaved under mild conditions using a palladium catalyst, liberating the carboxylic acid for further functionalization or for the final active compound.[8][9]
Causality of Experimental Choices:
-
Palladium(0) Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for allyl deprotection.[8]
-
Allyl Cation Scavenger: A nucleophilic scavenger, such as pyrrolidine, morpholine, or dimedone, is required to trap the allyl group from the palladium complex, regenerating the active catalyst.
-
Inert Atmosphere: To prevent oxidation and deactivation of the Pd(0) catalyst.
Visualized Workflow:
Sources
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Application Notes and Protocols: 4-Amino-3-fluorobenzoic acid allyl ester in Polymer Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, polymerization, and potential applications of polymers derived from 4-amino-3-fluorobenzoic acid allyl ester. This document outlines detailed protocols, discusses the rationale behind experimental choices, and explores the unique properties imparted by the monomer's functional groups.
Introduction: The Promise of Functional Fluoropolymers
In the quest for advanced materials with tailored properties, the strategic incorporation of functional monomers into polymer chains is paramount. This compound is a versatile monomer that offers a unique combination of functionalities: a polymerizable allyl group, a fluorine substituent, and an amino group on an aromatic backbone. This strategic combination makes it a highly attractive building block for novel polymers with potential applications in drug delivery, biomedical devices, and advanced coatings.[1][2]
The presence of fluorine is known to enhance thermal stability, chemical resistance, and hydrophobicity in polymers.[3][4][5] In a biomedical context, fluorination can improve biocompatibility, reduce protein adsorption, and enhance the stability of drug formulations.[2][6] The amino group provides a reactive handle for post-polymerization modification, allowing for the conjugation of biomolecules, targeting ligands, or other functional moieties. The aromatic backbone contributes to the rigidity and thermal stability of the resulting polymer.[7][8][9]
The allyl group, while traditionally challenging to polymerize to high molecular weights via conventional free-radical methods due to chain transfer reactions, can be effectively polymerized using controlled radical polymerization techniques.[10] This guide will focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a robust and versatile method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities.[11][12][13]
PART 1: Monomer Synthesis
The synthesis of this compound is a straightforward esterification reaction between 4-amino-3-fluorobenzoic acid and allyl alcohol.
Protocol 1: Synthesis of this compound
Materials:
-
4-Amino-3-fluorobenzoic acid
-
Allyl alcohol
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3-fluorobenzoic acid (1 equivalent) in an excess of allyl alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess allyl alcohol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the DCM under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
PART 2: Polymerization by RAFT
RAFT polymerization is the recommended method for achieving controlled polymerization of this compound, leading to polymers with predictable molecular weights and low dispersity.[11][12][14][15]
Conceptual Workflow for RAFT Polymerization
Caption: Workflow for RAFT polymerization.
Protocol 2: RAFT Polymerization of this compound
This protocol is a general guideline and may require optimization based on the desired molecular weight and specific RAFT agent used.
Materials:
-
This compound (monomer)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN) or other suitable initiator
-
1,4-Dioxane (or other suitable solvent)
-
Methanol (or other suitable non-solvent for precipitation)
-
Schlenk flask or ampule
-
Oil bath with temperature controller
-
Vacuum line and inert gas source (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the this compound, RAFT agent (e.g., DDMAT), and initiator (e.g., AIBN) in the desired molar ratios. The ratio of monomer to RAFT agent will primarily determine the target degree of polymerization, and the ratio of RAFT agent to initiator will affect the polymerization rate and control.
-
Solvent Addition: Add the solvent (e.g., 1,4-dioxane) to achieve the desired monomer concentration (typically 1-2 M).
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (N₂ or Ar) and place it in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).
-
Monitoring: The polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Purification: After the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol) with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Rationale for Experimental Choices:
-
RAFT Agent: DDMAT is a common and effective RAFT agent for controlling the polymerization of a wide range of monomers. The choice of RAFT agent is crucial for achieving good control over the polymerization.[14]
-
Initiator: AIBN is a standard thermal initiator that decomposes at a convenient rate at moderate temperatures.
-
Solvent: 1,4-Dioxane is a good solvent for many monomers and polymers and is relatively inert under radical polymerization conditions.
-
Degassing: The removal of oxygen is critical as it is a radical scavenger and can inhibit or terminate the polymerization.
PART 3: Polymer Characterization
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.
Table 1: Key Characterization Techniques
| Technique | Purpose | Expected Results |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). | A narrow and monomodal distribution with Đ < 1.3, indicative of a controlled polymerization. Mₙ should be close to the theoretically calculated value. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the polymer structure, determine monomer conversion, and analyze the end-groups.[16][17][18][19] | Broadening of peaks corresponding to the polymer backbone compared to the monomer. Presence of signals from the RAFT agent end-groups. ¹⁹F NMR will show a characteristic signal for the fluorine atom on the aromatic ring. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (T₉) and melting temperature (Tₘ), if any. | The T₉ will depend on the molecular weight and the rigidity of the polymer backbone. The presence of the aromatic ring and fluorine atom is expected to result in a relatively high T₉.[7][8][20][21] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer by determining the decomposition temperature. | The polymer is expected to exhibit good thermal stability due to the aromatic backbone and the strong C-F bond.[3][4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups in the polymer. | Presence of characteristic peaks for the ester carbonyl, C-F bond, N-H bond, and aromatic ring. |
PART 4: Application Notes - Drug Delivery Systems
Polymers derived from this compound are promising candidates for the development of advanced drug delivery systems. The unique combination of functional groups can be leveraged to create nanoparticles, micelles, or hydrogels with desirable properties.[2][6]
Key Features for Drug Delivery:
-
Biocompatibility: Fluorinated polymers often exhibit enhanced biocompatibility and reduced immunogenicity.[5]
-
Hydrophobicity and Drug Encapsulation: The fluorinated aromatic backbone can provide a hydrophobic core in self-assembled nanostructures, suitable for encapsulating hydrophobic drugs.
-
Controlled Release: The polymer architecture can be designed to control the release kinetics of the encapsulated drug.
-
Surface Functionalization: The pendant amino groups can be used for post-polymerization modification to attach targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery or to conjugate imaging agents for theranostic applications.
Post-Polymerization Modification Workflow
Caption: Post-polymerization modification workflow.
Protocol 3: General Protocol for Amine Functionalization
This protocol describes a general method for conjugating a molecule with a carboxylic acid group to the amino groups of the polymer using N-Hydroxysuccinimide (NHS) ester chemistry.
Materials:
-
Poly(this compound)
-
Molecule to be conjugated (with a carboxylic acid group)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Dialysis tubing with appropriate molecular weight cut-off (MWCO)
Procedure:
-
Activation of Carboxylic Acid: In a dry flask, dissolve the molecule to be conjugated, EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.
-
Conjugation to Polymer: Dissolve the Poly(this compound) in anhydrous DMF in a separate flask. Add the activated NHS ester solution to the polymer solution and stir at room temperature for 24 hours.
-
Purification: Transfer the reaction mixture to a dialysis tube with an appropriate MWCO and dialyze against deionized water for 48 hours, changing the water frequently to remove unreacted reagents and byproducts.
-
Isolation: Lyophilize the dialyzed solution to obtain the purified polymer conjugate.
-
Characterization: Confirm the successful conjugation using techniques such as ¹H NMR, UV-Vis spectroscopy (if the conjugated molecule has a chromophore), and FTIR.
Conclusion
This compound is a highly promising monomer for the synthesis of functional fluoropolymers with significant potential in advanced applications, particularly in the field of drug delivery. The ability to control the polymerization using RAFT and the presence of versatile functional groups for post-polymerization modification open up a wide range of possibilities for creating sophisticated and tailored macromolecular architectures. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore the exciting opportunities offered by this unique monomer.
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Fluorinated Organic Polymers for Cancer Drug Delivery. Adv Mater. 2024;e2404645. [Link]
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Structure characterization of fluorinated polymers by solid-state NMR, in the melt, and in supercritical CO2. ResearchGate. 2020. [Link]
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Significance of Polymers with “Allyl” Functionality in Biomedicine. Polymers (Basel). 2021;13(21):3799. [Link]
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Structure characterization of fluoropolymers. ResearchGate. 2008. [Link]
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Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymerization for Graphene Dispersions. Polymers (Basel). 2020;12(11):2714. [Link]
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RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate. 2018. [Link]
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Tuning the crystallization and thermal properties of polyesters by introducing functional groups that induce intermolecular interactions. AIP Publishing. 2021. [Link]
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Quantitative characterization of crystallinity in semi-crystalline fluoropolymer through 19F LF-NMR relaxometry. University of Twente Research Information. 2021. [Link]
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Fluorine-19 NMR chemical shifts and the microstructure of fluoro polymers. Macromolecules. 1984;17(10):1934–1940. [Link]
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Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega. 2021;6(24):15694–15701. [Link]
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Atom transfer radical polymerization. Wikipedia. 2024. [Link]
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Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Polymer Science, Series B. 2022;64(1):80-101. [Link]
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Synthesis of fluorinated nanoparticles via RAFT dispersion polymerization-induced self-assembly using fluorinated macro-RAFT agents in supercritical carbon dioxide. RSC Publishing. 2017. [Link]
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Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances. Polymers (Basel). 2022;14(13):2568. [Link]
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Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega. 2021;6(24):15694–15701. [Link]
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Industrial processes for the production of methacrylate-based (acrylic) polymers. Essential Chemical Industry. N.d. [Link]
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Fluorinated Organic Polymers for Cancer Drug Delivery. ResearchGate. 2024. [Link]
- Amino-reactive positively charged atrp initiators that maintain their.
- Polymerization of acrylic acid in aqueous solution.
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Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Progress in Polymer Science. 2018;85:1-35. [Link]
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Synthesis of Acrylic Resins for High-Solids Coatings by Solution and Separation Polymerization. Journal of Coatings Technology and Research. 2005;2(1):25-33. [Link]
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ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers. Journal of Polymer Science Part A: Polymer Chemistry. 2009;47(1):146-157. [Link]
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Thermal behavior of fluorinated aromatic polyethers and poly(ether ketone)s. Polymer. 1997;38(10):2415-2424. [Link]
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Controlled radical polymerizations from common functional groups. Nature Chemistry. 2018;10(10):1036-1042. [Link]
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Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers (Basel). 2018;10(2):135. [Link]
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Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation. Polymer Chemistry. 2020;11(2):348-356. [Link]
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Direct polymerization of functional monomers. Matyjaszewski Polymer Group. 2014. [Link]
-
Using Fluoropolymers In Biomedical Applications. Boyd Corporation. 2020. [Link]
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Atom Transfer Radical Polymerization. Chemical Reviews. 2001;101(9):2921-2990. [Link]
-
Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. Polymers (Basel). 2022;14(3):529. [Link]
-
Block copolymer synthesis using free-radical polymerization and thiol–maleimide ‘click’ conjugation. RSC Advances. 2021;11(54):34185-34192. [Link]
-
Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. ResearchGate. 2022. [Link]
-
ATRP from an Amino Acid-Based Initiator: A Facile Approach for α-Functionalized Polymers. Macromolecules. 2009;42(1):93-100. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. 2019;7(9):1063-1081. [Link]
-
4-Amino-3-fluorobenzoic acid. PubChem. N.d. [Link]
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Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and. Journal of Applied Polymer Science. 2003;89(10):2641-2648. [Link]
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Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega. 2024;9(44):48530-48539. [Link]
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A Step-by-Step Guide to the Deprotection of 4-Amino-3-fluorobenzoic acid allyl ester
An Application Note and Protocol for Researchers
Abstract
The allyl ester is a versatile protecting group for carboxylic acids, prized for its stability across a wide pH range and its susceptibility to removal under exceptionally mild conditions.[1] This orthogonality makes it invaluable in the synthesis of complex molecules where other protecting groups might be labile. This guide provides a detailed protocol for the deprotection of 4-Amino-3-fluorobenzoic acid allyl ester, a substrate representative of functionalized aromatic compounds used in drug discovery. The core of this process is a palladium(0)-catalyzed reaction, which offers high efficiency and chemoselectivity. We will delve into the underlying mechanism, provide a validated, step-by-step laboratory procedure, and discuss critical parameters for success.
Introduction: The Strategic Value of the Allyl Ester
In multistep organic synthesis, the selective protection and deprotection of functional groups is a central strategic consideration. Allyl esters serve as robust protectors for carboxylic acids, stable to both the acidic and basic conditions often required for the manipulation of other functional groups, such as Fmoc or Boc-protected amines.[1][2] Their removal is typically achieved via transition metal catalysis, most commonly employing a palladium(0) complex.[3][4] This method avoids the harsh acidic or basic hydrolysis required for other ester types, thereby preserving sensitive functionalities on the target molecule.
The substrate, 4-Amino-3-fluorobenzoic acid, is a common building block in medicinal chemistry. The presence of the electron-donating amino group and the electron-withdrawing fluorine atom can influence the electronic properties of the molecule, but the palladium-catalyzed deallylation is generally tolerant of such substitutions.
The Catalytic Mechanism: A Palladium-Mediated Transformation
The cleavage of the allyl ester is not a simple hydrolysis but a nuanced, three-step catalytic cycle mediated by a palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[5][6] The entire process is driven forward by the irreversible removal of the allyl group by a scavenger.
The Catalytic Cycle consists of:
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the π-system (the double bond) of the allyl ester. This is followed by an intramolecular oxidative addition, where the Pd(0) inserts into the carbon-oxygen bond, cleaving the ester. This step forms a cationic π-allylpalladium(II) complex and liberates the carboxylate anion (the deprotected product).[4][7]
-
Nucleophilic Attack: A crucial component, the "allyl scavenger," attacks the π-allyl ligand on the palladium complex.[7][8] This nucleophilic attack is the key to making the reaction irreversible.
-
Reductive Elimination: The scavenger, now attached to the allyl group, dissociates from the metal center. This regenerates the active Pd(0) catalyst, allowing it to enter another cycle, and releases the allylated scavenger as a stable byproduct.[7]
dot digraph "Palladium_Catalyzed_Deallylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Substrate [label="R-COO-Allyl\n(Protected Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0_cat [label="Pd(0)L₄ Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pi_Allyl_Complex [label="π-Allylpalladium(II) Complex\n[ (Allyl)Pd(II)L₂ ]⁺", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="R-COO⁻\n(Deprotected Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger (Nu⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scavenged_Allyl [label="Allyl-Scavenger\n(Byproduct)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for layout center_point [shape=point, width=0, height=0, label=""];
// Edges Substrate -> Pi_Allyl_Complex [label=" Oxidative\n Addition"]; Pd0_cat -> Substrate [style=dashed, arrowhead=none]; Pi_Allyl_Complex -> Product [label=" Release"];
Scavenger -> center_point [dir=none, style=dashed]; center_point -> Pi_Allyl_Complex [label=" Nucleophilic\n Attack"];
Pi_Allyl_Complex -> Pd0_cat [label=" Reductive\n Elimination", pos="e,0.5", head_l=5]; Pi_Allyl_Complex -> Scavenged_Allyl; } caption [label="Fig 1: Catalytic Cycle of Pd(0)-Mediated Deallylation", shape=plaintext, fontsize=10];
Reagents & Rationale: Selecting the Right Tools
The success of the deprotection hinges on the careful selection of the catalyst and, most importantly, the allyl scavenger.
The Palladium Catalyst
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: This is the most common and commercially available Pd(0) source for this transformation.[9] It is a bright yellow, crystalline solid that is sensitive to air and should be handled under an inert atmosphere (e.g., nitrogen or argon) for best results.[5][6] In solution, it can dissociate ligands to form the more reactive 16- and 14-electron species, Pd(PPh₃)₃ and Pd(PPh₃)₂, which are often the true catalytic players.[6]
The Allyl Scavenger
The role of the scavenger is to irreversibly trap the π-allyl-palladium intermediate, preventing side reactions such as the re-allylation of the deprotected carboxylic acid.[8] The choice of scavenger can influence reaction kinetics and cleanliness.
| Scavenger | Class | Typical Conditions & Notes |
| Phenylsilane (PhSiH₃) | Hydride Donor | Mild, neutral conditions. Widely used and highly effective. The protocol below utilizes this scavenger.[10][11][12] |
| Morpholine | Nucleophilic Amine | Basic conditions. Effective but can sometimes be slower or lead to side products depending on the substrate.[1][8] |
| Dimedone / Barbituric Acid | Carbon Nucleophile | Effective in various solvents, including protic ones. The resulting adduct is often easily removed.[2] |
| Sodium 2-ethylhexanoate | Carboxylate | Used in the Jeffrey-McCombie method, often with additional phosphine ligands.[13] |
| Amine-Borane Complexes | Hydride Donor | Allows for fast deprotection under near-neutral conditions without side-formation of allylamine.[14] |
Detailed Experimental Protocol
This protocol details the deprotection of this compound using Pd(PPh₃)₄ and phenylsilane.
Materials and Equipment
-
Substrate: this compound
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger: Phenylsilane (PhSiH₃)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Reaction Vessel: Schlenk flask or a round-bottom flask with a septum
-
Inert Gas: Argon or Nitrogen line with manifold
-
Stirring: Magnetic stirrer and stir bar
-
Monitoring: Thin Layer Chromatography (TLC) plates (silica), appropriate mobile phase (e.g., Ethyl Acetate/Hexanes), and UV lamp.
-
Purification: Silica gel for column chromatography, solvents for elution.
Step-by-Step Procedure
-
Preparation:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Seal the flask with a septum and purge the vessel with Argon or Nitrogen for 5-10 minutes to establish an inert atmosphere.
-
-
Reagent Addition:
-
Via syringe, add phenylsilane (PhSiH₃, ~15-20 eq) to the stirred solution. A large excess ensures efficient scavenging.
-
In a single portion, add the Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) catalyst. The bright yellow solid should be weighed and added quickly to minimize air exposure. The solution will typically turn a darker color upon addition of the catalyst.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by TLC. A typical mobile phase would be 50% Ethyl Acetate in Hexanes. The product, being a carboxylic acid, will have a much lower Rf value (more polar) than the starting allyl ester. The reaction is typically complete within 1-3 hours.
-
-
Work-up:
-
Once the reaction is complete (as judged by the disappearance of the starting material on TLC), concentrate the reaction mixture under reduced pressure to remove the DCM and excess phenylsilane.
-
The crude residue will contain the desired product, palladium complexes, and allylated scavenger byproducts.
-
-
Purification:
-
Purify the crude material using silica gel column chromatography.
-
A gradient elution, starting with a non-polar solvent system (e.g., 20% Ethyl Acetate/Hexanes) and gradually increasing the polarity (e.g., to 100% Ethyl Acetate, then adding 1-2% acetic acid if needed to elute the carboxylic acid), is recommended.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-Amino-3-fluorobenzoic acid as a solid.
-
Troubleshooting and Key Considerations
-
Stalled Reaction: If the reaction does not proceed to completion, the catalyst may have degraded. A small additional portion of Pd(PPh₃)₄ can be added. Ensure the inert atmosphere is maintained.
-
Catalyst Color: Fresh Pd(PPh₃)₄ is a bright, lemon-yellow powder. If it has darkened to brown or orange, it may have oxidized and will have reduced activity.[6]
-
Streaking on TLC: Carboxylic acids can streak on silica gel. Adding a small amount of acetic acid (0.5-1%) to the TLC mobile phase can result in better-defined spots.
-
Safety:
-
Palladium compounds should be handled with care in a well-ventilated fume hood.
-
Phenylsilane is flammable and should be handled under an inert atmosphere.
-
Dichloromethane is a volatile chlorinated solvent; avoid inhalation and skin contact.
-
References
- Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. aapptec.
- Allyl Ethers - Protecting Groups. Organic Chemistry Portal.
- New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates.
- Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149.
- Honda, M., Morita, H., & Nagakura, I. (1997). Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. The Journal of Organic Chemistry.
- A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support. SciSpace.
- Hu, T., et al. (2002). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 80(7), 845-853.
- Reagents for Palladium-Catalyzed Allyl Deprotection: Applic
- Deprotection of Allyl Groups in Organic Synthesis: Applic
- Using microwave heating to expedite your allyl ester or alloc deprotection. (2023). Biotage.
- Metal-catalysed cleavage of allyl esters. WordPress.
- Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst.
- Tetrakis(triphenylphosphine) palladium (0). Ascensus Specialties.
- A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support.
- Gomez-Martinez, P., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (18), 2851-2854.
- Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? (2023). Biotage.
- Deprotection of allylic esters and ethers.
- Tetrakis(triphenylphosphine)palladium(0). Wikipedia.
- Tetrakis(triphenylphosphine)palladium(0).
- Tetrakis(triphenylphosphine)palladium(0) 14221-01-3. TCI EUROPE N.V.
- Scavengers for Alloc Deprotection
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Application Notes and Protocols: 4-Amino-3-fluorobenzoic Acid Allyl Ester in Materials Science
Abstract
This document provides detailed application notes and experimental protocols for the use of 4-Amino-3-fluorobenzoic acid allyl ester (AFBAE) in materials science. AFBAE is a functional monomer possessing a unique combination of a polymerizable allyl group, a thermally stable fluoro-aromatic core, and a reactive amino group. This trifecta of functionalities makes it a promising building block for high-performance polymers with tailored properties. These materials are anticipated to find applications in specialty coatings, advanced composites, and low-dielectric materials for microelectronics. This guide is intended for researchers, scientists, and professionals in polymer chemistry and drug development, offering insights into the synthesis, polymerization, and characterization of AFBAE-based polymers.
Introduction: The Strategic Value of a Multifunctional Monomer
The pursuit of advanced materials with superior performance characteristics necessitates the design of novel monomers that can impart specific functionalities to a polymer backbone. This compound (AFBAE) emerges as a monomer of significant interest due to its distinct structural features:
-
The Allyl Group: Provides a site for free-radical polymerization, allowing for the creation of addition polymers. While monoallyl compounds can be challenging to homopolymerize to high molecular weights due to degradative chain transfer, they are highly effective for creating thermosets and for copolymerization with other vinyl monomers.[1][2]
-
The Fluoro-Aromatic Core: The presence of a fluorine atom on the benzene ring is known to enhance several key polymer properties. Fluorination can increase thermal stability, improve chemical resistance, lower the dielectric constant, and reduce water absorption.[1][3] These characteristics are highly desirable for materials used in harsh environments or in electronic applications.[4][5]
-
The Aromatic Amino Group: This functional group offers a reactive handle for post-polymerization modification. It can also influence the polymerization process itself and the final properties of the material, such as adhesion and thermal stability.[6]
This combination of functionalities in a single molecule allows for the development of polymers with a unique intersection of properties, including high thermal stability, low dielectric permittivity, and the potential for further functionalization or crosslinking.
Monomer Synthesis: this compound
The synthesis of AFBAE is typically achieved through the Fischer esterification of 4-Amino-3-fluorobenzoic acid with allyl alcohol, catalyzed by a strong acid.
Synthesis Protocol: Fischer Esterification
This protocol is based on established methods for the esterification of aminobenzoic acids.[7][8]
Materials:
-
4-Amino-3-fluorobenzoic acid (CAS: 455-87-8)
-
Allyl alcohol (CAS: 107-18-6), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Amino-3-fluorobenzoic acid (1.0 eq) in a 10-fold molar excess of anhydrous allyl alcohol.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The amino group will be protonated, which may cause a precipitate to form.[8] This precipitate is expected to redissolve as the reaction proceeds at elevated temperatures.
-
Reflux: Heat the reaction mixture to reflux (the boiling point of allyl alcohol is ~97 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess allyl alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Continue washing until the cessation of CO₂ evolution.
-
Wash the organic layer sequentially with water and then brine.
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Characterization: The structure of the synthesized ester should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Polymerization of this compound
The allyl functionality of AFBAE allows for its polymerization via free-radical mechanisms. Due to the nature of allyl monomers, copolymerization is often a more effective strategy than homopolymerization for achieving high molecular weight polymers.
Representative Protocol 1: Free-Radical Homopolymerization
This protocol is a representative procedure for the bulk polymerization of an allyl ester to form a low-to-moderate molecular weight polymer or an oligomeric prepolymer, which could be suitable for subsequent crosslinking.
Materials:
-
This compound (AFBAE), purified
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a free-radical initiator
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Monomer and Initiator Preparation: In a polymerization tube, dissolve the AFBAE monomer in a minimal amount of anhydrous solvent. Add the free-radical initiator (1-3 mol% relative to the monomer).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Seal the tube under vacuum or an inert atmosphere (e.g., Nitrogen or Argon) and place it in a preheated oil bath at 60-80 °C (depending on the initiator's half-life).
-
Reaction Time: Allow the polymerization to proceed for 24-72 hours. The viscosity of the solution will increase as the polymer forms.
-
Isolation: Cool the reaction to room temperature. Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent (e.g., methanol or cold hexanes) with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Representative Protocol 2: Solution Copolymerization with Methyl Methacrylate (MMA)
Copolymerization with a more reactive vinyl monomer like methyl methacrylate can lead to polymers with higher molecular weights and incorporate the unique properties of AFBAE into a well-established polymer system.
Materials:
-
This compound (AFBAE), purified
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene
Procedure:
-
Reactant Solution: In a Schlenk flask, prepare a solution of AFBAE and MMA in the desired molar ratio (e.g., 1:1, 1:5, 1:10) in anhydrous toluene. The total monomer concentration should be around 1-2 M.
-
Initiator Addition: Add AIBN (approximately 1 mol% of total monomers).
-
Degassing: Perform freeze-pump-thaw cycles to deoxygenate the solution.
-
Polymerization: Backfill the flask with an inert gas and heat the solution in an oil bath at 70 °C for 12-24 hours with stirring.
-
Isolation and Purification: After cooling, precipitate the copolymer by adding the reaction mixture dropwise into a stirred, large excess of methanol. Collect the white precipitate by filtration.
-
Drying: Dry the copolymer under vacuum at 60 °C to a constant weight.
Thermal Crosslinking of AFBAE-Containing Polymers
Polymers and copolymers containing AFBAE units possess pendant allyl groups that can be thermally crosslinked to form a thermoset network. This process can significantly enhance the thermal stability and mechanical properties of the material.
Protocol for Thermal Curing
Procedure:
-
Sample Preparation: Cast a film of the AFBAE-containing polymer from a suitable solvent (e.g., NMP, DMAc) onto a glass substrate.
-
Solvent Removal: Dry the film in a vacuum oven at a temperature below the curing temperature (e.g., 80-100 °C) to remove the casting solvent.
-
Curing: Place the polymer film in a programmable oven under a nitrogen atmosphere. Heat the sample using a staged curing cycle, for example:
-
Ramp to 180 °C and hold for 1 hour.
-
Ramp to 220 °C and hold for 1 hour.
-
Ramp to 250 °C and hold for 2 hours.
-
-
Cooling: Slowly cool the cured film to room temperature. The resulting film should be insoluble in solvents that previously dissolved the linear polymer, indicating successful crosslinking.
Characterization of AFBAE-based Polymers
A comprehensive characterization is essential to understand the structure-property relationships of the synthesized polymers.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Confirm polymerization and crosslinking | Disappearance or reduction of the C=C stretching vibration of the allyl group (~1645 cm⁻¹) after polymerization and crosslinking. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Determine polymer composition and microstructure | Broadening of peaks compared to the monomer. Integration of ¹H NMR signals can be used to determine the copolymer composition. ¹⁹F NMR confirms the incorporation of the fluorinated monomer. |
| Gel Permeation Chromatography (GPC/SEC) | Determine molecular weight and polydispersity | Provides information on the average molecular weight (Mn, Mw) and the distribution of polymer chain lengths. |
| Thermal Gravimetric Analysis (TGA) | Evaluate thermal stability | Determination of the decomposition temperature (Td), indicating the material's stability at high temperatures. The fluorinated aromatic structure is expected to impart high thermal stability.[5] |
| Differential Scanning Calorimetry (DSC) | Determine glass transition temperature (Tg) | Identifies the temperature at which the polymer transitions from a glassy to a rubbery state. Crosslinking will increase the Tg. |
| Dielectric Analysis | Measure dielectric constant and loss tangent | To evaluate the suitability for microelectronic applications. The incorporation of fluorine is expected to lower the dielectric constant.[4] |
Potential Applications in Materials Science
The unique combination of properties imparted by the AFBAE monomer suggests several high-performance applications:
-
Low-Dielectric Materials: The fluorine content can significantly lower the dielectric constant of the resulting polymers, making them suitable as insulating layers in microelectronics and flexible printed circuits.[4][9]
-
High-Temperature Coatings and Adhesives: The inherent thermal stability of the fluoro-aromatic structure, enhanced by thermal crosslinking of the allyl groups, makes these polymers candidates for protective coatings and adhesives in demanding aerospace and automotive applications.
-
Functional Polymer Scaffolds: The pendant amino groups on the polymer backbone can be used for further chemical modifications, such as grafting other polymer chains or attaching specific functional molecules, leading to materials for sensing or biomedical applications.
-
Composite Matrices: The thermoset materials derived from AFBAE can be used as matrices for fiber-reinforced composites, offering a combination of high thermal stability and chemical resistance.
Workflow and Pathway Diagrams
Synthetic and Polymerization Workflow
Caption: Workflow for the synthesis, polymerization, and crosslinking of AFBAE.
Structure-Property Relationship
Caption: Relationship between AFBAE's structure and resulting polymer properties.
References
- BenchChem. (2025). Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry.
-
Polymers Editorial Office. (2025). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. Polymers, 17(3), 339. [Link]
- BenchChem. (2025). A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions.
-
ResearchGate. (2025). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. Retrieved from [Link]
-
Chen, Y., Liu, Y., & Min, Y. (2025). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers, 17(3), 339. [Link]
-
Semantic Scholar. (n.d.). Electrical Properties of Fluoro-Containing Alicyclic Polyimides. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids.
-
YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK!. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Amino-3-fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal properties of the polymers. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 262433-55-6| Chemical Name : this compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid. Retrieved from [Link]
-
MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]
-
RSC Publishing. (2021). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical propertie. Retrieved from [Link]
-
PubMed. (n.d.). Tailoring amino-functionalized n-alkyl methacrylate ester-based bio-hybrids for adsorption of methyl orange dye: Controllable macromolecular architecture via polysaccharide-integrated ternary copolymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Anionic Copolymerization of Allyl Methacrylate and Methyl Methacrylate Catalyzed by Phosphazene Base. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerisation of Allyl Compounds. Retrieved from [Link]
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- 2. Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones [mdpi.com]
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- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3-fluorobenzoic acid allyl ester
Welcome to the technical support center for the synthesis of 4-Amino-3-fluorobenzoic acid allyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific esterification. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you might encounter during your experiments, offering detailed explanations and actionable solutions.
Problem 1: Low or No Product Yield
You've completed the reaction, but analysis (TLC, LC-MS, NMR) shows a low yield of the desired this compound or no product at all.
The most common method for this synthesis is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] The formation of water as a byproduct means the reaction can reverse, limiting your yield.
Solution:
-
Water Removal: The equilibrium must be shifted towards the product. This is effectively achieved by removing water as it forms.[2]
-
Dean-Stark Apparatus: The gold standard for this is using a Dean-Stark trap with a suitable solvent that forms an azeotrope with water, such as toluene or benzene.[1][3][4] The water is collected in the trap, preventing the reverse reaction.[4][5]
-
Drying Agents: While less efficient for larger scales, adding molecular sieves to the reaction mixture can also absorb the water produced.
-
The starting material, 4-Amino-3-fluorobenzoic acid, contains a basic amino group. In the acidic conditions of Fischer esterification, this amino group will be protonated.[6][7] This has two consequences:
-
Catalyst Consumption: The protonated amino group effectively sequesters the acid catalyst (e.g., H₂SO₄ or p-TsOH), preventing it from participating in the esterification mechanism.[6]
-
Reduced Reactivity: The protonated aminobenzoic acid has significantly reduced solubility in non-polar organic solvents and the electron-withdrawing effect of the ammonium group can deactivate the carboxylic acid.
Solution:
-
Stoichiometric Acid: For aminobenzoic acids, a catalytic amount of acid is insufficient. At least a stoichiometric equivalent of the acid catalyst is required to protonate the amino group, with an additional catalytic amount to drive the esterification.[6]
-
Alternative Esterification Methods: If acidic conditions prove problematic, consider alternative methods that do not require a strong acid catalyst.
Caption: Decision tree for troubleshooting low yield.
Problem 2: Formation of Significant Impurities
Your reaction yields a complex mixture with multiple spots on TLC or peaks in your analytical data, making purification difficult.
Allyl alcohol is an unsaturated alcohol and can undergo side reactions under strong acid and heat, such as ether formation or polymerization.[8][9]
Solution:
-
Control Temperature: Avoid excessive heating. The reaction should be run at the reflux temperature of the chosen solvent, but not higher.
-
Use Excess Alcohol: Using allyl alcohol as the limiting reagent can help minimize its self-condensation. However, for Fischer esterification, an excess of the alcohol is typically used to drive the equilibrium.[1] A careful balance must be struck.
If using concentrated sulfuric acid as the catalyst, sulfonation of the aromatic ring can occur as a side reaction at elevated temperatures.[10]
Solution:
-
Use a Non-Sulfonating Acid Catalyst: Para-toluenesulfonic acid (p-TsOH) is an excellent alternative that is less likely to cause ring sulfonation.
-
Moderate Temperature: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate.
While less common under these conditions, it is possible for the amino group to react with an activated carboxylic acid, leading to amide formation and polymerization, especially if the reaction is overheated.
Solution:
-
Protecting Groups: If N-acylation is a persistent issue, consider protecting the amino group before esterification. However, this adds extra steps to the synthesis.
-
Milder Esterification Conditions: Alternative methods like the Steglich or Mitsunobu reactions avoid the harsh acidic conditions that could promote such side reactions.[11][12]
Problem 3: Difficulty in Product Isolation and Purification
You have successfully formed the product, but isolating it from the reaction mixture is challenging.
The product, being an ester with an amino group, has amphiphilic properties that can lead to emulsions during the aqueous workup, especially after neutralization.
Solution:
-
Use of Brine: During the extraction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, helping to break emulsions.
-
Centrifugation: If a persistent emulsion forms, a brief centrifugation can help separate the layers.
Some byproducts may have similar polarities to the desired ester, making separation by column chromatography difficult.
Solution:
-
Optimize Solvent System: Systematically screen different solvent systems for TLC to find one that gives good separation between your product and the major impurities.
-
Alternative Purification: If chromatography is ineffective, consider other purification techniques such as recrystallization or distillation under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Fischer esterification of 4-Amino-3-fluorobenzoic acid with allyl alcohol?
A1: A good starting point would be to use 4-Amino-3-fluorobenzoic acid, 3-5 equivalents of allyl alcohol, and 1.1 equivalents of p-toluenesulfonic acid in toluene. The reaction should be heated to reflux using a Dean-Stark apparatus to remove water.[1][5] Monitor the reaction progress by TLC.
| Parameter | Recommended Starting Condition | Rationale |
| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH) | Strong acid, less prone to side reactions like sulfonation compared to H₂SO₄. |
| Catalyst Stoichiometry | 1.1 - 1.5 equivalents | To protonate the basic amino group and catalyze the esterification.[6] |
| Allyl Alcohol | 3 - 5 equivalents | Used in excess to shift the equilibrium towards the product.[1] |
| Solvent | Toluene | Forms an azeotrope with water for effective removal with a Dean-Stark trap.[4] |
| Temperature | Reflux (approx. 111°C for toluene) | To provide activation energy and facilitate azeotropic removal of water. |
| Apparatus | Dean-Stark Trap | Essential for driving the reaction to completion by removing the water byproduct.[3][13] |
Q2: Are there alternative, milder methods for synthesizing this compound?
A2: Yes, if Fischer esterification proves problematic, several other methods can be employed:
-
Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[11][14] It is performed under mild, neutral conditions at or below room temperature, making it suitable for sensitive substrates.[12]
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15] It is also a very mild method but requires careful purification to remove the phosphine oxide and hydrazine byproducts.[16]
Caption: Comparison of common esterification methods.
Q3: How should I properly work up the Fischer esterification reaction?
A3: After cooling the reaction mixture, dilute it with an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst and deprotonate the amino group of any unreacted starting material.[1][6][17] This will also remove the unreacted carboxylic acid into the aqueous layer.[18] Then, wash with water and finally with brine to aid in layer separation. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Trap
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 4-Amino-3-fluorobenzoic acid (1.0 eq), toluene (approx. 0.2 M), and allyl alcohol (4.0 eq).
-
Add p-toluenesulfonic acid monohydrate (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
- Esterification Using a Dean-Stark Trap. Clark Landis, 2006.
- Fischer Esterification-Typical Procedures. OperaChem, 2024.
-
Dean–Stark apparatus. Wikipedia. Available at: [Link]
-
Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. Journal of Chemical Education. Available at: [Link]
-
Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. JoVE, 2017. Available at: [Link]
-
THE OXIDATION OF ALLYL ALCOHOL. ResearchGate. Available at: [Link]
-
Mitsunobu Reaction. Encyclopedia MDPI. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH National Library of Medicine, 2022. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link]
-
Esterification of Carboxylic Acids with. Organic Syntheses Procedure. Available at: [Link]
-
Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Arkivoc. Available at: [Link]
-
Solved we completed a fischer esterification using 1g. Chegg.com, 2021. Available at: [Link]
-
Steglich Esterification. Organic Chemistry Portal. Available at: [Link]
-
Solved If the Fischer esterification of para-aminobenzoic. Chegg.com, 2023. Available at: [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. NIH National Library of Medicine, 2023. Available at: [Link]
-
Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 2020. Available at: [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]
-
3: Esterification (Experiment). Chemistry LibreTexts, 2021. Available at: [Link]
-
Making Allyl Alcohol. YouTube, 2025. Available at: [Link]
-
Fischer Esterification. Organic Chemistry Portal. Available at: [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]
-
Reactions of alcohol with sulfuric acid?. Wyzant Ask An Expert, 2019. Available at: [Link]
-
Allyl alcohol reactions. YouTube, 2022. Available at: [Link]
-
Reactions of alcohol with sulfuric acid. Chemistry Stack Exchange, 2015. Available at: [Link]
-
Fischer Esterification. YouTube, 2020. Available at: [Link]
-
Fischer Esterification | Mechanism + Easy TRICK!. YouTube, 2024. Available at: [Link]
-
Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI, 2018. Available at: [Link]
Sources
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- 2. Fischer Esterification [organic-chemistry.org]
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- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 5. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 6. researchgate.net [researchgate.net]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Steglich Esterification [organic-chemistry.org]
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- 15. encyclopedia.pub [encyclopedia.pub]
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- 17. globalscientificjournal.com [globalscientificjournal.com]
- 18. Solved If the Fischer esterification of para-aminobenzoic | Chegg.com [chegg.com]
Technical Support Center: Synthesis of 4-Amino-3-fluorobenzoic acid allyl ester
Welcome to the dedicated technical support guide for the synthesis and yield optimization of 4-Amino-3-fluorobenzoic acid allyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. As your Senior Application Scientist, I have compiled this guide to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a detailed, actionable solution.
Q1: My overall yield is significantly lower than expected. What are the primary causes and how can I improve it?
Low yield is a multifaceted issue that can stem from several stages of the synthesis. Let's break down the potential culprits and their remedies.
Potential Cause 1: Incomplete Esterification Reaction
The direct esterification of 4-Amino-3-fluorobenzoic acid with allyl alcohol is an equilibrium-limited reaction. Without proper measures to drive the reaction forward, you will be left with a significant amount of unreacted starting material.
Solution:
-
Water Removal: The formation of water as a byproduct will push the equilibrium back towards the reactants. Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is a common solvent for this purpose.
-
Excess Reagent: Use an excess of allyl alcohol (3-5 equivalents) to shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.
-
Catalyst Choice: While strong mineral acids like sulfuric acid (H₂SO₄) can be used, they can sometimes lead to side reactions with the amino group. Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TSA) or a solid acid catalyst like Amberlyst-15, which can be easily filtered off after the reaction.
Potential Cause 2: Side Reactions and Byproduct Formation
The presence of both an amino group and a carboxylic acid group on the same molecule, along with the reactivity of allyl alcohol, can lead to undesired side reactions.
Solution:
-
N-Alkylation: The amino group can be alkylated by allyl alcohol, especially at higher temperatures. To minimize this, maintain a moderate reaction temperature (typically the reflux temperature of the solvent, e.g., toluene at ~110°C).
-
Polymerization: Allyl alcohol and the resulting allyl ester can be susceptible to polymerization, especially in the presence of acid catalysts and heat. Consider adding a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture.
-
Decarboxylation: While less common under these conditions, excessive heat can lead to the decarboxylation of the starting material. Ensure accurate temperature control.
Potential Cause 3: Product Loss During Workup and Purification
The product, being an amino ester, has both basic and acidic functionalities (the ester can be hydrolyzed), making it sensitive to pH changes during extraction.
Solution:
-
Aqueous Workup: When neutralizing the acid catalyst, use a mild base like sodium bicarbonate (NaHCO₃) solution. Avoid strong bases like sodium hydroxide (NaOH), which can readily hydrolyze the ester back to the carboxylate salt.
-
Emulsion Formation: The amphiphilic nature of the product and unreacted starting material can lead to emulsions during liquid-liquid extraction. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it up.
-
Purification: Column chromatography is often the best method for purification. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. This will help to separate the desired product from non-polar byproducts and the more polar starting material.
Q2: I'm observing multiple spots on my TLC plate after the reaction. How do I identify them and purify my desired product?
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate is a common sign of an incomplete reaction or the formation of byproducts.
Identification of Spots:
-
Rf Values: The starting material, 4-Amino-3-fluorobenzoic acid, is highly polar and will have a very low Rf value (it will remain close to the baseline). The desired product, the allyl ester, will be less polar and have a higher Rf value. Byproducts like the N-alkylated product will likely have an Rf value similar to or slightly higher than the desired ester.
-
Co-spotting: To confirm the identity of the spots, you can run a TLC with lanes for your starting material, the reaction mixture, and a co-spot (a lane where you have spotted both the starting material and the reaction mixture).
Purification Strategy:
Flash column chromatography is the recommended method for purification.
-
Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.
-
Mobile Phase: A solvent system of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration to elute your product.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst for this esterification?
A: While several acid catalysts can be used, p-toluenesulfonic acid (p-TSA) often provides a good balance between reactivity and minimizing side reactions. For easier removal, a solid acid catalyst like Amberlyst-15 is an excellent choice.
Q: How can I effectively monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most convenient method. Take small aliquots from the reaction mixture at regular intervals (e.g., every hour) and run a TLC against the starting material. The reaction is complete when the spot corresponding to the starting material has disappeared or is no longer diminishing in intensity.
Q: What are the ideal reaction conditions (temperature, time)?
A: A typical starting point would be to reflux the reaction mixture in toluene (approx. 110°C) using a Dean-Stark apparatus. The reaction time can vary from 4 to 24 hours, depending on the scale and catalyst used. Monitor the reaction by TLC to determine the optimal time.
Q: Are there any safety precautions I should be aware of?
A: Yes. Allyl alcohol is toxic and flammable. Toluene is also flammable and has associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols & Data
Protocol: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-Amino-3-fluorobenzoic acid (1.0 eq), allyl alcohol (3.0 eq), and toluene (approx. 0.2 M concentration of the limiting reagent).
-
Add p-toluenesulfonic acid (0.1 eq) as the catalyst.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 7:3 hexane:ethyl acetate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL for a 10g scale reaction) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Table 1: Comparison of Catalysts for Esterification
| Catalyst | Equivalents | Typical Reaction Time | Yield (%) | Notes |
| H₂SO₄ | 0.05 | 4-8 hours | 60-75 | Can cause charring and N-alkylation side products. |
| p-TSA | 0.1 | 8-16 hours | 75-85 | Good reactivity, cleaner reaction profile. |
| Amberlyst-15 | 20% w/w | 12-24 hours | 80-90 | Easy to remove by filtration, can be recycled. |
Visual Guides
Reaction Mechanism
Caption: A step-by-step workflow for diagnosing and resolving low yield issues.
Purification Scheme
Caption: A general scheme for the purification of the crude allyl ester product.
Technical Support Center: Synthesis of 4-Amino-3-fluorobenzoic acid allyl ester
Welcome to the technical support center for the synthesis of 4-Amino-3-fluorobenzoic acid allyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.
Overview of Synthetic Challenges
The synthesis of this compound is a nuanced process. The molecule possesses three key functional groups: an aromatic amine, a carboxylic acid, and a fluorine substituent. This combination presents specific challenges:
-
Competing Nucleophilicity: The primary amine is a potent nucleophile that can compete with the desired carboxylate nucleophile, leading to N-alkylation side products.
-
Substrate Sensitivity: The aminobenzoic acid scaffold is susceptible to decarboxylation under harsh acidic and thermal conditions.[1]
-
Reaction Equilibria: Direct esterification methods like the Fischer-Speier reaction are equilibrium-driven, requiring specific strategies to ensure high conversion.[2][3]
This guide will address these challenges within the context of common synthetic routes.
Diagram: Key Synthetic Pathways
Below is an overview of the primary methods for synthesizing the target compound, each with distinct advantages and potential pitfalls.
Caption: Diagram 1: Major Synthetic Routes.
Troubleshooting Guide & FAQs
This section is structured to address specific problems you may encounter during your synthesis.
Problem 1: Low or No Product Yield
Q1: My Fischer esterification reaction is not progressing to completion, as confirmed by TLC analysis. What are the primary causes?
A1: Fischer esterification is a reversible process, and the equilibrium constant dictates the final conversion.[4] The most common reasons for stalling are:
-
Water Accumulation: The reaction produces one equivalent of water, which can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[2]
-
Solution: Use a large excess of allyl alcohol to serve as both reactant and solvent.[5] Alternatively, for reactions in other solvents like toluene, use a Dean-Stark apparatus to physically remove water as it forms.
-
-
Insufficient Catalyst Activity: The amino group of your starting material is basic and will be protonated by the strong acid catalyst (e.g., H₂SO₄).[4][6] This means you must use at least one full equivalent of acid to protonate the amine, plus a catalytic amount to facilitate the esterification.
-
Solution: Increase the acid catalyst loading to 1.1-1.2 equivalents. Monitor the reaction progress over a longer period (4-12 hours).
-
Q2: I'm observing a significant amount of a non-polar byproduct, identified as 2-fluoroaniline. Why is this happening and how can I prevent it?
A2: You are observing decarboxylation, a classic side reaction for aminobenzoic acids, particularly under strong acidic conditions and heat.[7][8] The electron-donating amino group facilitates electrophilic substitution at the C1 position, leading to the loss of CO₂.[7]
-
Mechanism Insight: The acid catalyst protonates the ring, creating a σ-complex that weakens the carboxyl C-C bond, promoting its cleavage.
-
Mitigation Strategies:
-
Lower Temperature: If possible, run the reaction at the lowest effective reflux temperature.
-
Milder Conditions: Switch to a non-acidic reaction pathway. The Mitsunobu reaction is an excellent alternative as it proceeds under mild, neutral conditions, thereby avoiding both decarboxylation and the need for stoichiometric acid.[9][10]
-
Problem 2: Product is Impure with Persistent Side Products
Q3: My final product shows multiple allyl signals in the ¹H NMR and mass peaks at M+40 and M+80. What are these impurities?
A3: These signals are characteristic of N-alkylation and N,N-dialkylation of the aniline nitrogen. The aniline nitrogen, being nucleophilic, can compete with the carboxylate and attack the allyl source. This is especially problematic in reactions where an activated allyl species is present.
-
Causality: This side reaction is driven by the nucleophilicity of the aromatic amine. While protonation of the amine in Fischer esterification can reduce its nucleophilicity, the equilibrium between the protonated and free amine still allows for some N-alkylation to occur.
-
Solutions:
-
Amine Protection: The most robust solution is to protect the amine before esterification. A tert-butyloxycarbonyl (Boc) group is ideal as it is stable to esterification conditions but can be easily removed with trifluoroacetic acid (TFA) post-synthesis.
-
Mitsunobu Reaction Control: In a Mitsunobu reaction, the carboxylate is a much better nucleophile than the aniline nitrogen, especially since the pKa of the carboxylic acid is low enough to effectively protonate the betaine intermediate.[10][11] This pathway inherently minimizes N-alkylation.
-
Diagram: Competing Reaction Pathways
The following diagram illustrates the desired esterification pathway versus the two most critical side reactions: decarboxylation and N-alkylation.
Caption: Diagram 2: Desired vs. Side Reactions.
Q4: I used the Mitsunobu reaction, but my purification is difficult due to a persistent, non-polar byproduct. What is it?
A4: The primary byproduct of the Mitsunobu reaction is triphenylphosphine oxide (TPPO).[12] Additionally, the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate) is also present.
-
Troubleshooting Purification:
-
Crystallization: TPPO is often crystalline. After concentrating the reaction mixture, it can sometimes be precipitated from a non-polar solvent like hexanes or a mixture of ether and hexanes, then removed by filtration.
-
Chromatography: If co-elution is an issue during column chromatography, try switching to a different solvent system. A gradient elution from a non-polar (e.g., hexanes/ethyl acetate) to a more polar system is often effective.
-
Alternative Reagents: Consider using polymer-supported triphenylphosphine. After the reaction, the oxidized phosphine can be simply filtered off, greatly simplifying the workup.[13]
-
Experimental Protocols
Protocol 1: Fischer Esterification (High-Throughput Method)
This protocol leverages an excess of the alcohol to drive the equilibrium towards the product.
-
Setup: To a 100 mL round-bottom flask, add 4-Amino-3-fluorobenzoic acid (5.0 g, 32.2 mmol).
-
Reagent Addition: Add allyl alcohol (44.5 mL, 644 mmol, 20 eq.) to the flask. The large excess acts as both reagent and solvent.
-
Catalyst: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (1.9 mL, 35.4 mmol, 1.1 eq.) dropwise with vigorous stirring. The amine salt may precipitate.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 97 °C) for 6-8 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up:
-
Cool the reaction to room temperature and remove the excess allyl alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Carefully add a saturated sodium bicarbonate (NaHCO₃) solution dropwise until CO₂ evolution ceases and the aqueous layer is basic (pH > 8).[14]
-
Separate the layers. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude ester via column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction (Mild Conditions Method)
This protocol is ideal for avoiding acid-catalyzed side reactions.
-
Setup: In a 250 mL flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 4-Amino-3-fluorobenzoic acid (5.0 g, 32.2 mmol), triphenylphosphine (PPh₃, 9.3 g, 35.4 mmol, 1.1 eq.), and allyl alcohol (2.4 mL, 35.4 mmol, 1.1 eq.) in anhydrous THF (100 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD, 7.0 mL, 35.4 mmol, 1.1 eq.) dropwise over 30 minutes. The solution may turn from colorless to a pale yellow/orange.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Add diethyl ether (100 mL) to the residue and stir. Triphenylphosphine oxide and the hydrazine byproduct may precipitate. Store at 4 °C overnight to maximize precipitation and filter the solids.
-
Concentrate the filtrate.
-
-
Purification: Purify the crude product by column chromatography. TPPO can be challenging to separate; a low-polarity eluent system is often required.
Troubleshooting Flowchart
This logic diagram provides a systematic approach to diagnosing and solving common synthesis issues.
Caption: Diagram 3: Troubleshooting Flowchart.
Summary of Synthetic Methods
| Method | Key Reagents | Pros | Cons | Mitigation of Cons |
| Fischer Esterification | H₂SO₄, Allyl Alcohol | Inexpensive, scalable, simple reagents. | Equilibrium-limited, requires heat, risk of decarboxylation & N-alkylation.[7][15] | Use excess alcohol, remove water, consider amine protection. |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD | Mild, neutral conditions, high yield, avoids acid-catalyzed side reactions.[9] | Expensive reagents, stoichiometric waste (TPPO), difficult purification.[10] | Use polymer-bound PPh₃, optimize crystallization/chromatography for TPPO removal. |
| Acyl Chloride Route | SOCl₂, Allyl Alcohol | Not equilibrium-limited, fast reaction. | Requires extra step to make acyl chloride, harsh reagents (SOCl₂), potential for N-acylation. | Protect amine group prior to forming the acyl chloride. |
References
- Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. Scite.ai.
- Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. RSC Publishing.
- Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Semantic Scholar.
- Decarboxylation of Substituted 4-aminobenzoic Acids in Acidic Aqueous Solution. Google Books.
- Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
- Esterification Lab Answers.
- Comparative study of catalysts for N-allyl
- Mitsunobu Reaction. Organic Chemistry Portal.
- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
- Mitsunobu Reaction PDF. Organic-Chemistry.org.
- Mitsunobu reaction. Wikipedia.
- Mitsunobu Reaction - Common Conditions. Organic-Chemistry.org.
- Allyl esters of p-amino benzoic acid.
- N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.
- Mitsunobu reaction. Organic Synthesis.
- Fischer Esterific
- Fischer Esterific
- Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.
- Esterification (Experiment). Chemistry LibreTexts.
- Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
- Fischer Esterific
Sources
- 1. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Amino-3-fluorobenzoic acid allyl ester
Welcome to the technical support center for 4-Amino-3-fluorobenzoic acid allyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile chemical intermediate. Drawing upon established principles of organic chemistry and proven laboratory techniques, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity material for your critical applications.
Introduction to the Challenges
This compound is a molecule that combines several functional groups, each presenting unique purification hurdles. The basicity of the aromatic amine, the reactivity of the allyl ester, and the presence of a fluorine substituent create a compound that is susceptible to specific side reactions during synthesis and potential degradation during workup and purification. Common impurities often include unreacted starting materials, isomeric byproducts, and hydrolysis products. This guide will systematically address these issues.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific problems you may encounter during the purification of this compound.
Issue 1: Persistent Presence of Starting Material (4-Amino-3-fluorobenzoic acid) in the Final Product
Probable Cause: Incomplete esterification is the most common reason for the presence of the starting carboxylic acid. The Fischer esterification reaction is an equilibrium process, and if the reaction is not driven to completion, a significant amount of the starting acid will remain.[1][2]
Step-by-Step Troubleshooting Protocol:
-
Aqueous Base Wash: During the workup, perform a wash with a mild aqueous base such as 5% sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). The acidic starting material will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the desired ester remains in the organic layer.
-
Caution: Avoid using strong bases like sodium hydroxide (NaOH), as this can promote the hydrolysis of the allyl ester product.
-
-
Extraction and Separation: After the base wash, separate the organic and aqueous layers using a separatory funnel. Repeat the wash 2-3 times to ensure complete removal of the acidic impurity.
-
Back-Extraction (Optional): To confirm the presence of the starting material in the aqueous layer, you can re-acidify the combined aqueous washes with a dilute acid (e.g., 1M HCl) to a pH of approximately 4.[3] The 4-Amino-3-fluorobenzoic acid should precipitate out of the solution, confirming its successful removal from the organic phase.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the effectiveness of the wash. Spot the crude mixture, the washed organic layer, and a standard of the starting material. The spot corresponding to the starting acid should be absent or significantly diminished in the washed organic layer.
Issue 2: Product Tailing or Poor Separation during Silica Gel Column Chromatography
Probable Cause: The basic amino group on your product interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4][5] This acid-base interaction leads to poor peak shape (tailing), and in some cases, irreversible adsorption of the product onto the column, resulting in low recovery.
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Add a small amount of a competing amine to your mobile phase (eluent). Typically, 0.5-1% triethylamine (TEA) is added to a hexane/ethyl acetate or dichloromethane/methanol solvent system.[4] The TEA will preferentially interact with the acidic sites on the silica, minimizing the interaction with your product and allowing it to elute with a much-improved peak shape.
-
-
Alternative Stationary Phase:
-
If tailing persists, consider using a different stationary phase. Amine-functionalized silica gel is an excellent alternative that has a basic surface, thus preventing the unwanted interaction with the basic product.[5]
-
Basic alumina can also be used as an alternative to silica gel.
-
-
Reversed-Phase Chromatography:
-
For particularly challenging separations, reversed-phase flash chromatography can be employed. Using a C18-functionalized silica column with a mobile phase such as acetonitrile and water is a viable option. To ensure the amine is in its neutral, free-base form and thus more retained, it is beneficial to use a mobile phase with an alkaline pH by adding a modifier like triethylamine.[4]
-
Workflow for Overcoming Tailing in Column Chromatography
Caption: Decision tree for troubleshooting tailing during column chromatography.
Issue 3: Product "Oiling Out" or Failure to Crystallize During Recrystallization
Probable Cause: "Oiling out" occurs when the compound comes out of the solution as a liquid instead of a solid. This can be due to the solution being too concentrated, the cooling rate being too rapid, or the presence of impurities that depress the melting point. The choice of solvent is also critical.
Step-by-Step Troubleshooting Protocol:
-
Solvent System Selection:
-
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
For esters, ethyl acetate is often a good starting point.[6] Given the aromatic nature of the compound, toluene might also be effective.
-
A mixed solvent system is often successful. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone) at its boiling point and then add a "poor" solvent (in which it is poorly soluble, e.g., hexanes) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then allow to cool slowly.[6]
-
-
Control the Cooling Rate:
-
Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling in an ice bath can cause the compound to precipitate as an oil. Once crystals begin to form at room temperature, the flask can then be moved to an ice bath to maximize the yield.
-
-
Induce Crystallization:
-
If no crystals form, try scratching the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.
-
Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to the solution to initiate crystallization.
-
-
Crystallize as a Salt:
-
Since the molecule contains a basic amino group, it can be converted to a salt, which often has better crystallization properties.[6] Dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add one equivalent of an acid like hydrochloric acid (as a solution in ether or dioxane). The resulting hydrochloride salt will often precipitate as a well-defined crystalline solid.
-
Recrystallization Solvent Selection Guide
| Solvent System | Type | Rationale |
| Ethyl Acetate / Hexanes | Mixed | Good for ester functionality; polarity is easily tuned. |
| Toluene / Hexanes | Mixed | Good for aromatic compounds; less polar than ethyl acetate. |
| Ethanol / Water | Mixed | A polar system that can be effective if impurities are non-polar. |
| Diethyl Ether + HCl | Salt Formation | The hydrochloride salt may have improved crystallinity. |
Frequently Asked Questions (FAQs)
Q1: What are the likely byproducts from the synthesis of this compound?
A1: Besides unreacted starting materials, potential byproducts from a Fischer esterification could include:
-
4-Amino-3-fluorobenzoic anhydride: Formed by the self-condensation of two molecules of the starting carboxylic acid, especially at high temperatures.[7]
-
Isomeric impurities: Depending on the synthesis of the starting 4-Amino-3-fluorobenzoic acid, trace amounts of other isomers of aminofluorobenzoic acid could be present and subsequently esterified.
-
Hydrolysis product: The allyl ester can be sensitive to hydrolysis back to 4-Amino-3-fluorobenzoic acid if exposed to strong acidic or basic conditions, especially in the presence of water.[8]
Q2: How can I best assess the purity of my final product?
A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): An excellent, rapid method to check for the presence of impurities. A single spot in multiple eluent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA for better peak shape) is a common starting point.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and can reveal the presence of impurities if they are at a significant level (typically >1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q3: What are the recommended storage conditions for this compound?
A3: Due to the presence of an amino group, which can be susceptible to air oxidation (often indicated by a change in color), and an ester group that can undergo hydrolysis, the following storage conditions are recommended:
-
Temperature: Store in a cool, dark place. Refrigeration is often ideal.
-
Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
Container: Use a tightly sealed container to protect from moisture.
Q4: My purified product is a yellow oil, but I expected a solid. What should I do?
A4: While some esters are oils at room temperature, yellow discoloration often indicates the presence of oxidized impurities.
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use it sparingly, as it can also adsorb some of your product.
-
Chromatography: If recrystallization fails to yield a solid or remove the color, column chromatography as described in the troubleshooting guide is the next logical step. The polarity difference between your product and the oxidized impurities is often large enough for a successful separation.
References
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
HPLC Methods for analysis of 4-Aminobenzoic acid. (n.d.). HELIX Chromatography. Retrieved January 15, 2026, from [Link]
- Process for the purification of aromatic amines. (2008). Google Patents.
-
Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. (n.d.). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Biotage. Retrieved January 15, 2026, from [Link]
- Process for preparing aminobenzoate esters. (2003). Google Patents.
-
Is there an easy way to purify organic amines?. (2023, January 19). Biotage. Retrieved January 15, 2026, from [Link]
-
HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]
- Para-amino benzoic acid esters. (1945). Google Patents.
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved January 15, 2026, from [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014, December 22). Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]
-
Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Allyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
- Solvents for fluorinated polymers. (1992). Google Patents.
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]
-
Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (n.d.). aapptec. Retrieved January 15, 2026, from [Link]
- The preparation method of p-aminobenzoic acid. (2005). Google Patents.
-
Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (2016). Scholars Research Library. Retrieved January 15, 2026, from [Link]
-
Chromatographic Properties of 2,3-Di-O-allyl-6-O-acyl-β-cyclodextrins as Chiral Stationary Phases of Capillary GC. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]
-
4-Amino-3-fluorobenzoic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Stability of the Allyl Radical: Resonance Revisited. (2024, March 17). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. (2024, June 30). Indo American Journal of Pharmaceutical Research. Retrieved January 15, 2026, from [Link]
-
Identification of allyl esters in garlic cheese. (2007, September 19). PubMed. Retrieved January 15, 2026, from [Link]
-
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iajpr.com [iajpr.com]
- 3. CN100427457C - The preparation method of p-aminobenzoic acid - Google Patents [patents.google.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-3-fluorobenzoic acid allyl ester
Welcome to the technical support center for the synthesis and optimization of 4-Amino-3-fluorobenzoic acid allyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the esterification of 4-Amino-3-fluorobenzoic acid with allyl alcohol. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the scientific integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, offering step-by-step solutions and the rationale behind them.
Issue 1: Low to No Product Yield
Question: I am attempting a Fischer esterification of 4-Amino-3-fluorobenzoic acid with allyl alcohol using a sulfuric acid catalyst, but I'm observing a very low yield of the desired allyl ester. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Fischer esterification of 4-Amino-3-fluorobenzoic acid are a common challenge. This equilibrium-driven reaction is often hindered by several factors related to the specific properties of your starting material.[1][2]
Root Cause Analysis:
-
Protonation of the Amino Group: The primary issue is the basicity of the amino group on the aromatic ring. In a strong acidic medium like sulfuric acid, this amino group gets protonated to form an ammonium salt.[3] This protonation has two negative consequences:
-
Water as a Byproduct: Fischer esterification produces water as a byproduct.[1] According to Le Châtelier's Principle, the accumulation of water can shift the equilibrium back towards the reactants, thereby reducing the yield of the ester.[4][5]
-
Reaction Temperature and Time: Suboptimal temperature can lead to a slow reaction rate, while excessively high temperatures might cause decomposition or side reactions.[1] Insufficient reaction time will result in an incomplete reaction.
Optimization Strategy:
To drive the reaction towards a higher yield, a multi-faceted approach is recommended:
Experimental Protocol: Enhanced Fischer Esterification
-
Reagent Preparation:
-
Reaction Setup:
-
Set up a reflux apparatus equipped with a Dean-Stark trap to continuously remove water as it forms.[5] Toluene is a suitable solvent for this purpose as it forms an azeotrope with water.[5]
-
In a round-bottom flask, dissolve 1 equivalent of 4-Amino-3-fluorobenzoic acid in a large excess of allyl alcohol (which can also act as the solvent, typically 10-20 equivalents) and toluene.[5]
-
Add the acid catalyst (e.g., 0.1-0.2 equivalents of p-TsOH).
-
-
Reaction Execution:
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating at the bottom.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Continue the reflux until the starting material is consumed (typically several hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by washing with a saturated sodium bicarbonate solution.[7]
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Issue 2: Formation of Colored Impurities
Question: My final product, after purification, has a persistent yellow or brownish tint. What is causing this discoloration and how can I obtain a colorless product?
Answer:
The discoloration of aminobenzoic acid derivatives is often due to the oxidation of the aromatic amino group.[8] This can happen during the reaction, work-up, or even during storage.
Root Cause Analysis:
-
Air Oxidation: The amino group is susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures and in the presence of acid or light. This can lead to the formation of colored byproducts like nitroso or nitro compounds.[8]
-
Side Reactions: Under harsh acidic conditions and high temperatures, polymerization or other side reactions involving the amino group can occur, leading to colored impurities.
Optimization Strategy:
Experimental Protocol: Minimizing Impurity Formation
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
-
Controlled Temperature:
-
Avoid excessive heating. Maintain a gentle reflux and monitor the temperature closely.
-
-
Purification Technique:
-
During work-up, if the product is discolored, you can try washing the organic solution with a dilute solution of sodium bisulfite to reduce some oxidized species.
-
For purification, column chromatography is generally effective. If the color persists, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can help in obtaining a pure, colorless product.
-
-
Storage:
-
Store the final product in a tightly sealed, amber-colored vial under an inert atmosphere and in a cool, dark place to prevent degradation over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this esterification?
A1: While strong mineral acids like sulfuric acid can be used, they often lead to the protonation of the amino group, which can be detrimental to the reaction.[3] A milder, solid acid catalyst like p-toluenesulfonic acid (p-TsOH) is often a better choice as it is less likely to fully protonate the amino group while still being effective in catalyzing the esterification.[1] Heterogeneous catalysts are also an option and can simplify purification.[9]
Q2: How does the fluorine substituent affect the reaction?
A2: The fluorine atom is a strongly electron-withdrawing group.[3] Its presence on the aromatic ring increases the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to nucleophilic attack by allyl alcohol. This electronic effect can potentially increase the reaction rate compared to its non-fluorinated analog.[3]
Q3: Can I use a different esterification method?
A3: Yes, if Fischer esterification proves to be low-yielding despite optimization, alternative methods can be employed. One common alternative is to first convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with allyl alcohol in the presence of a non-nucleophilic base (like pyridine or triethylamine) to form the ester. This method is generally higher yielding as it is not an equilibrium reaction.[2] However, it involves an extra step and the use of more hazardous reagents.
Q4: What are the key safety precautions for this synthesis?
A4:
-
4-Amino-3-fluorobenzoic acid: May cause skin and serious eye irritation, as well as respiratory irritation.[10]
-
Allyl alcohol: Is flammable, toxic, and an irritant.
-
Sulfuric acid and p-TsOH: Are corrosive and cause severe burns.
-
Toluene: Is flammable and has associated health risks.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, C-F bond, N-H bonds).
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the compound.
Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Milder acid, reduces amino group protonation.[1] |
| Alcohol | Anhydrous Allyl Alcohol (large excess) | Drives equilibrium towards product formation.[5] |
| Solvent | Toluene | Forms an azeotrope with water for removal.[5] |
| Apparatus | Reflux with Dean-Stark trap | Continuously removes water, shifting the equilibrium.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the amino group. |
| Temperature | Reflux | Provides sufficient energy for the reaction without causing degradation. |
| Monitoring | Thin Layer Chromatography (TLC) | Tracks the consumption of starting material. |
Experimental Workflow Diagram
Caption: Workflow for the optimized synthesis of this compound.
References
- A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions - Benchchem. (n.d.).
-
Reddit - r/Chempros - How can I improve the yield of my Fischer Esterification? (2020). Retrieved from [Link]
- Troubleshooting low yield in ethyl mandelate esterification - Benchchem. (n.d.).
-
Routes of formation of esters with highest yield - Chemistry Stack Exchange. (2015). Retrieved from [Link]
-
What factors may influence the yield of an ester? - Quora. (2015). Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]
-
PubChem - 4-Amino-3-fluorobenzoic acid. (n.d.). Retrieved from [Link]
- Stability and degradation of 4-Amino-2-fluorobenzoic acid - Benchchem. (n.d.).
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. (n.d.). Retrieved from [Link]
- Sourcing High-Purity 4-Amino-3-fluorobenzoic Acid: A Guide for Buyers. (2025).
Sources
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- 6. nbinno.com [nbinno.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Amino-3-fluorobenzoic acid allyl ester
Welcome to the technical support guide for 4-Amino-3-fluorobenzoic acid allyl ester (CAS No. 262433-55-6).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges and troubleshoot common issues encountered during the handling, storage, and application of this versatile chemical intermediate.
Compound Overview and Intrinsic Stability Considerations
This compound is a bifunctional molecule featuring a fluoro-substituted aniline moiety and an allyl ester. This unique combination of functional groups, while synthetically useful, also presents inherent stability concerns that users must be aware of.
-
The Fluoroaniline Core: The aniline portion of the molecule is susceptible to oxidation, particularly when exposed to air and light.[5] This can lead to discoloration (from a pale yellow to brown) and the formation of impurities such as nitroso and nitro compounds, which can complicate subsequent reactions and purification steps.[6] The fluorine atom, while generally increasing metabolic stability in a pharmaceutical context, also influences the electronic properties and reactivity of the aromatic ring.[7][8]
-
The Allyl Ester Group: Allyl esters are known to be sensitive to certain reaction conditions. They can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and allyl alcohol.[9][10][11] Furthermore, they are reactive in the presence of transition metal catalysts, particularly palladium, which can cleave the allyl group.[12][13]
Key Structural Features and Their Stability Implications
| Functional Group | Potential Stability Issues | Conditions to Avoid |
| Fluoroaniline | Oxidation, discoloration, formation of polymeric byproducts. | Prolonged exposure to air, light, strong oxidizing agents, and incompatible chemicals like acids and acid chlorides.[5][14] |
| Allyl Ester | Hydrolysis, cleavage in the presence of transition metals. | Strong acidic or basic conditions, presence of palladium or ruthenium catalysts (unless deprotection is intended).[9][10][13] |
| Overall Molecule | Thermal decomposition. | High temperatures.[14] |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of this compound.
Q1: My solid this compound has turned from a light yellow to a brown color. Is it still usable?
A color change to brown is a strong indicator of oxidation of the aniline group.[5] While a slight darkening may not significantly affect the outcome of some robust reactions, a significant color change suggests a decrease in purity. For sensitive applications, such as in multi-step syntheses or for the preparation of pharmaceutical intermediates, using discolored material is not recommended. It is advisable to use a fresh, properly stored sample. If you must proceed, purification by recrystallization or column chromatography may be necessary, and the purity should be verified by an appropriate analytical method like HPLC or GC.
Q2: I am observing the formation of 4-Amino-3-fluorobenzoic acid as a significant byproduct in my reaction. What could be the cause?
The presence of 4-Amino-3-fluorobenzoic acid indicates the hydrolysis of the allyl ester. This can be triggered by several factors in your reaction setup:
-
Acidic or Basic Conditions: The reaction medium may be too acidic or too basic, promoting ester hydrolysis.[9][10]
-
Water Content: The presence of water in your solvents or reagents can lead to hydrolysis, especially at elevated temperatures.
-
Impurities: Certain impurities in your starting materials or reagents could be catalyzing the hydrolysis.
Q3: I am attempting a palladium-catalyzed cross-coupling reaction on the aniline nitrogen, but I am seeing significant decomposition of my starting material. Why is this happening?
Palladium catalysts are highly effective for the cleavage of allyl esters, a reaction often used as a deprotection strategy.[13] When you introduce a palladium catalyst, you are likely initiating the deallylation of the ester group, leading to the formation of 4-Amino-3-fluorobenzoic acid and other byproducts. This is a classic example of competing reaction pathways.
Q4: What are the optimal storage conditions for this compound to ensure its long-term stability?
To maintain the integrity of the compound, it should be stored in a cool, dry, and dark environment.[5][6] The container should be tightly sealed to minimize exposure to air and moisture. For long-term storage, an inert atmosphere of argon or nitrogen is highly recommended.[5] While some suppliers may suggest room temperature storage, refrigeration (2-8 °C) is generally preferable to slow down potential degradation pathways.
Troubleshooting Guides
This section provides a structured approach to resolving common experimental issues.
Issue 1: Inconsistent Reaction Yields and Purity
Possible Cause: Degradation of the starting material due to improper storage or handling.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent reaction outcomes.
Detailed Steps:
-
Verify Storage: Confirm that the compound has been stored according to the recommended conditions (cool, dry, dark, under inert gas).
-
Visual Inspection: Check for any significant color change from the expected pale yellow.
-
Quality Control: Before use, run a quick analytical check (e.g., TLC, ¹H NMR) to confirm the identity and purity of the starting material.
-
Purification: If impurities are detected, consider purifying the material before use.
-
Fresh Stock: If significant degradation is suspected, it is best to use a new, unopened batch of the reagent.
Issue 2: Unwanted Side Reactions at the Aniline Moiety
Possible Cause: The aniline nitrogen is a nucleophilic and reactive site. In many synthetic transformations, it can interfere with the desired reaction.
Protecting Group Strategy
To prevent unwanted side reactions at the aniline nitrogen, a common strategy is the use of a protecting group.[15] Acetylation is a frequently employed method for this purpose.[16][17][18]
Caption: General workflow for using a protecting group strategy.
Experimental Protocol: Acetylation of this compound
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base, such as pyridine or triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the resulting N-acetylated compound by recrystallization or column chromatography.
This protected intermediate can then be used in subsequent reactions without interference from the aniline nitrogen. The acetyl group can be removed later by hydrolysis.
Issue 3: Cleavage of the Allyl Ester During a Reaction
Possible Cause: Presence of transition metals, particularly palladium, or strongly nucleophilic/basic conditions.
Mitigation Strategies
-
Avoid Palladium Catalysts: If the allyl ester needs to remain intact, avoid the use of palladium-based catalysts.[12][19][20] If a palladium-catalyzed reaction is necessary at another site of the molecule, consider using a different ester protecting group for the carboxylic acid.
-
Control pH: Maintain a neutral or mildly acidic/basic pH to minimize hydrolysis. Buffer your reaction if necessary.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry to prevent water-mediated hydrolysis.
Concluding Remarks
This compound is a valuable building block, but its successful application requires a thorough understanding of its stability profile. By implementing proper storage and handling procedures, being mindful of incompatible reagents and conditions, and utilizing protective group strategies when necessary, researchers can minimize the occurrence of stability-related issues and achieve more reliable and reproducible experimental outcomes.
References
- BenchChem. (n.d.). Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Comparative Guide.
- Palladium-Catalyzed Heck-Type Coupling of Allyl Esters: β-Hydride versus β-Acetoxy Elimination. (n.d.).
- Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (n.d.). National Institutes of Health.
- Hydrolysis of allyl esters with different phenyl ring substituents.... (n.d.). ResearchGate.
- Hydrolysis kinetics of allyl and benzyl esters from covalently captured.... (n.d.). ResearchGate.
- Stability and storage conditions for 4-fluoroaniline. (n.d.). BenchChem.
- Tsuji-Trost Reaction. (n.d.). Organic Chemistry Portal.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.).
- Metal- catalysed cleavage of allyl esters. (n.d.). Wordpress.
- Sparrow Chemical. (n.d.). Fluoroaniline Series.
- CDH Fine Chemical. (n.d.). 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- 7. Amine- Protection and Deprotection Of Aniline During halogenation and Nitration. (2021, October 2). YouTube.
- Protection of Aniline Derivatives. (2015, February 23). YouTube.
- CymitQuimica. (n.d.). This compound.
- Clinivex. (n.d.). CAS 262433-55-6 | this compound Supplier.
- Fluorochem. (n.d.). This compound.
- Pharmaffiliates. (n.d.). 262433-55-6| Chemical Name : this compound.
- BenchChem. (n.d.). Stability and degradation of 4-Amino-2-fluorobenzoic acid.
- NCERT. (n.d.). lech204.pdf.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. theclinivex.com [theclinivex.com]
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sparrow-chemical.com [sparrow-chemical.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. ncert.nic.in [ncert.nic.in]
- 19. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tsuji-Trost Reaction [organic-chemistry.org]
Technical Support Center: Purification of 4-Amino-3-fluorobenzoic Acid Allyl Ester
Welcome to the technical support center for the purification of 4-amino-3-fluorobenzoic acid allyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the highest purity of your target compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: 4-Amino-3-fluorobenzoic acid and allyl alcohol.
-
Byproducts of Esterification: Water, and if using a coupling agent, byproducts from the reagent itself.
-
Side-Reaction Products: Potential for dimerization or polymerization, though typically minor.
-
Degradation Products: The ester can be susceptible to hydrolysis back to the carboxylic acid and alcohol, especially under acidic or basic conditions.
Q2: My crude product is an oil, but I was expecting a solid. What does this indicate?
A2: While some esters are solids, many are oils or low-melting solids. The presence of impurities can also depress the melting point, causing a solid to appear as an oil. It is crucial to first analyze the crude product (e.g., by TLC or LC-MS) to confirm the presence of the desired product before proceeding with purification.
Q3: Can I use liquid-liquid extraction as a primary purification step?
A3: Absolutely. Liquid-liquid extraction is a powerful initial purification technique to remove water-soluble impurities.[1][2] An aqueous wash with a mild base, such as sodium bicarbonate solution, can effectively remove any unreacted 4-amino-3-fluorobenzoic acid by converting it to its water-soluble salt.[2] Subsequent washes with brine can help to remove residual water from the organic layer.
Q4: What are the key considerations for choosing a recrystallization solvent?
A4: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[3] For aromatic esters like this compound, a good starting point is a mixed solvent system. A common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or heptane) until turbidity is observed.[4][5] Heating the mixture to achieve a clear solution followed by slow cooling should induce crystallization.
II. Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product does not crystallize from solution | - Solution is too dilute.- Inappropriate solvent system.- Presence of "oily" impurities inhibiting crystallization. | - Concentrate the solution by slowly evaporating the solvent.- Experiment with different solvent systems. A table of suggested solvents is provided in the protocols section.- Attempt to "seed" the solution with a small crystal of pure product, if available.- Scratch the inside of the flask with a glass rod to create nucleation sites.[5]- If impurities are the issue, an initial purification by column chromatography may be necessary. |
| Low recovery after column chromatography | - Compound is strongly adsorbed to the stationary phase.- Inappropriate mobile phase polarity.- Compound is unstable on silica gel. | - For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent can improve recovery.[6]- Perform a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.- If instability is suspected, consider using a less acidic stationary phase like alumina or a deactivated silica gel. |
| Co-elution of impurities during column chromatography | - Insufficient separation power of the chosen mobile phase.- Overloading of the column. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for your product.- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Product appears to degrade during purification | - Exposure to strong acids or bases.- Prolonged heating. | - Maintain neutral pH conditions whenever possible.- Use mild bases like sodium bicarbonate for extractions instead of stronger bases like sodium hydroxide.- Avoid excessive heating during recrystallization or solvent removal. Use a rotary evaporator at a moderate temperature. |
III. Detailed Purification Protocols
Here, we provide step-by-step methodologies for the most effective purification techniques for this compound.
A. Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This technique is an excellent first step to remove acidic and basic impurities from your crude product.
Principle: This method leverages the different solubilities of neutral organic compounds and their acidic or basic salts in immiscible organic and aqueous phases.[1][7] The amine group on the target molecule can be protonated by an acid, and the carboxylic acid impurity can be deprotonated by a base, allowing for their selective removal from the organic phase where the neutral ester resides.
Experimental Workflow:
Caption: Workflow for liquid-liquid extraction.
Step-by-Step Methodology:
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane. The volume should be sufficient to ensure the product is fully dissolved.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will react with any unreacted 4-amino-3-fluorobenzoic acid, converting it to its sodium salt, which is soluble in the aqueous layer.[2]
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (from CO₂ evolution).
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of acidic impurities.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). This helps to remove any remaining water from the organic phase.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified product.
B. Protocol 2: Purification by Recrystallization
This is a powerful technique for obtaining highly pure crystalline material.
Principle: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.[3] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Solvent Selection Table:
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Hexane/Ethyl Acetate | Low to Medium | ~69-77 | A good starting point. Dissolve in minimal hot ethyl acetate and add hexane until cloudy, then reheat to clarify and cool slowly. |
| Toluene | Low | 111 | Can be effective for aromatic compounds.[8] |
| Ethanol/Water | High | ~78-100 | Suitable for more polar compounds. Dissolve in hot ethanol and add water dropwise until persistent turbidity is observed. |
| Isopropanol | Medium | 82 | Another good single-solvent option to try. |
Step-by-Step Methodology:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent or the "good" solvent of a mixed pair (e.g., ethyl acetate).
-
Heat the mixture on a hot plate while stirring until the solvent boils.
-
Continue to add the solvent portion-wise until the solid just dissolves.
-
If using a mixed solvent system, now add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
C. Protocol 3: Purification by Column Chromatography
Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase.[9]
Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. An eluent (mobile phase) is then passed through the column, and the components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.[9]
Experimental Workflow:
Caption: Workflow for column chromatography.
Step-by-Step Methodology:
-
Mobile Phase Selection: Use TLC to determine an appropriate mobile phase. A good starting point for this compound is a mixture of hexane and ethyl acetate. Vary the ratio to achieve an Rf value of approximately 0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. If the product is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin the elution process.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.
IV. Analytical Characterization of Purity
To confirm the success of your purification, it is essential to analyze the final product.
-
Thin Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
By following these guidelines and protocols, you will be well-equipped to tackle the purification of this compound and obtain a product of high purity for your research and development needs.
V. References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). US4082788A - Esterification and extraction process. Retrieved from
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
YouTube. (2022, January 31). Theory video - S104 Esterification. Retrieved from [Link]
-
Google Patents. (n.d.). Liquid-liquid extraction method for the production of acrylic esters. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Retrieved from
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2016, June 6). How to purify synthetic fluoroquinolones, using column chromatography?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Google Patents. (n.d.). US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride. Retrieved from
Sources
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. scs.illinois.edu [scs.illinois.edu]
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- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. column-chromatography.com [column-chromatography.com]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Amino-3-fluorobenzoic acid allyl ester
Introduction
Welcome to the technical support guide for 4-Amino-3-fluorobenzoic acid allyl ester (CAS No: 262433-55-6).[1][2] This molecule is a valuable intermediate in medicinal chemistry and drug development, frequently employed as a building block where the allyl ester serves as a versatile protecting group for the carboxylic acid.[3][4] The presence of the fluoro- and amino- substituents on the benzene ring provides unique electronic properties and vectors for further functionalization.
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, troubleshooting guides for common experimental pitfalls, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Proper storage is critical to maintain the integrity of the compound. Based on supplier recommendations and the known chemistry of aromatic amines, the following conditions are advised:
| Parameter | Recommendation | Rationale & Remarks |
| Temperature | 2-8°C (Refrigerator) | For long-term storage, refrigeration minimizes the rate of potential degradation pathways.[1] For short-term use, storage at room temperature in a cool place is acceptable. |
| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | Aromatic amines are susceptible to slow oxidation upon exposure to air, which can lead to discoloration (e.g., turning yellow or brown). Storing under an inert gas is best practice. |
| Light | Protect from Light (Amber Vial) | Similar to other aminobenzoic acid derivatives, this compound may be light-sensitive.[5] Storing in an amber or opaque container prevents photochemical degradation. |
| Humidity | Dry Environment (Tightly Sealed) | The ester linkage is susceptible to hydrolysis. The container must be tightly sealed to prevent moisture absorption.[5] Store in a desiccator for added protection. |
Q2: What are the primary safety hazards associated with this compound?
A: 4-Amino-3-fluorobenzoic acid and its derivatives are generally classified as irritants. Users should handle the compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[6][7]
-
Skin Contact: Causes skin irritation.[8]
-
Eye Contact: Causes serious eye irritation.[8]
-
Inhalation: May cause respiratory irritation.[8] Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.[6][9]
Q3: What are the typical signs of degradation?
A: The most common sign of degradation is a change in appearance. High-purity this compound should be a white to off-white solid.[10] The development of a distinct yellow, brown, or grey color suggests oxidation of the aniline moiety or other decomposition pathways.[10] If degradation is suspected, purity should be re-assessed by techniques such as HPLC, TLC, or NMR before use.
Q4: In which solvents is this compound soluble?
A: While specific solubility data is not extensively published, based on its structure (an aromatic ester with a free amine), it is expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Dimethylformamide (DMF). It will have limited solubility in water and non-polar solvents like hexanes.[10]
Troubleshooting Guide: Synthesis and Application
This section addresses common problems encountered during the synthesis (esterification) and use (deprotection) of this compound.
Part 1: Synthesis via Fischer Esterification
The standard method for synthesizing this compound is the Fischer esterification of 4-Amino-3-fluorobenzoic acid with allyl alcohol, catalyzed by a strong acid.
Q5: My Fischer esterification reaction has a very low yield. What are the common causes?
A: Low yields are a frequent issue in Fischer esterification. The primary culprits are the reversible nature of the reaction and the presence of water.[11]
-
Probable Cause 1: Reaction Equilibrium. The reaction is an equilibrium process. To drive it towards the product, you must either use a large excess of one reactant (typically the alcohol) or remove the water byproduct as it forms.
-
Solution: Use allyl alcohol as the limiting reagent and a solvent, or employ a Dean-Stark apparatus to azeotropically remove water if using a co-solvent like toluene.
-
-
Probable Cause 2: Incomplete Reaction. The reaction may not have reached completion. Benzoic acids with electron-withdrawing groups can have slower reaction kinetics.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC).[12] If the starting acid is still present after several hours, consider increasing the reaction temperature or extending the reaction time.
-
-
Probable Cause 3: Catalyst Deactivation. The basic amino group on the starting material can neutralize a portion of the strong acid catalyst (e.g., H₂SO₄).
-
Solution: Ensure a sufficient catalytic amount of acid is used. Typically, 5-10 mol% of concentrated sulfuric acid is adequate, but for amino-substituted acids, this may need to be optimized.
-
Workflow for Troubleshooting Low Esterification Yield
Caption: Decision tree for troubleshooting low esterification yields.
Q6: The product from my esterification is dark brown and difficult to purify. Why?
A: This is almost certainly due to the oxidation of the 4-amino group.[10] Aniline derivatives are prone to oxidation, especially at elevated temperatures in the presence of acid and trace air.
-
Solution 1: Use an Inert Atmosphere. Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Solution 2: Moderate Temperature. Avoid excessively high temperatures. Refluxing gently is sufficient.
-
Solution 3: Purification. The colored impurities are often highly polar. Purification can be achieved via column chromatography. Sometimes, a simple recrystallization or treatment with activated charcoal can significantly improve the color.
Part 2: Application in Allyl Ester Deprotection
The primary utility of the allyl ester is as a protecting group that can be removed under very mild, neutral conditions using a palladium(0) catalyst, leaving other sensitive functional groups intact.[13][14]
Q7: My allyl deprotection reaction is sluggish or incomplete.
A: Incomplete deprotection is a common pitfall, usually related to the palladium catalyst or the reaction setup.
-
Probable Cause 1: Catalyst Inactivation. The Pd(PPh₃)₄ catalyst is sensitive to oxygen.[15][16] If it is not handled properly or is old, it may have lost its activity.
-
Solution: Use fresh, high-quality Pd(PPh₃)₄. Handle it quickly and, for best results, perform the reaction under an inert atmosphere of argon or nitrogen.
-
-
Probable Cause 2: Inefficient Allyl Scavenger. The reaction requires an "allyl scavenger" to irreversibly trap the allyl group from the palladium complex. Common scavengers include phenylsilane, formic acid, or barbituric acid derivatives.[14][17]
-
Probable Cause 3: Solvent Choice. The solvent must be able to dissolve all components and be free of impurities that could poison the catalyst.
-
Solution: Use dry, degassed solvents like THF or DCM.
-
Mechanism of Pd(0)-Catalyzed Allyl Deprotection
Caption: Simplified mechanism for Pd(0)-catalyzed allyl ester cleavage.
Q8: How can I effectively remove the palladium catalyst and scavenger byproducts after the reaction?
A: Residual palladium and byproducts like triphenylphosphine oxide can be challenging to remove.
-
Solution 1: Filtration. After the reaction, dilute the mixture with a solvent like ether and filter it through a pad of Celite®. This will remove a significant portion of the precipitated palladium species.
-
Solution 2: Aqueous Wash. Perform an aqueous workup. Acidic and basic washes can help remove scavenger byproducts and the deprotected product, depending on its pKa.
-
Solution 3: Specific Scavenging Agents. If palladium residues persist, the crude product can be dissolved in a solvent like DMF and treated with a solution of sodium dimethyldithiocarbamate for 30 minutes, which complexes with residual palladium, followed by filtration and workup.[13]
-
Solution 4: Chromatography. Standard silica gel chromatography is often effective. The less polar scavenger byproducts (like triphenylphosphine oxide) will typically elute before the more polar 4-amino-3-fluorobenzoic acid product.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Amino-3-fluorobenzoic acid (1.55 g, 10.0 mmol).
-
Reagents: Add allyl alcohol (35 mL, ~500 mmol). The large excess serves as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.3 mL, ~5.6 mmol) dropwise. A precipitate may form but will dissolve upon heating.
-
Reaction: Heat the mixture to a gentle reflux (~100°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase).
-
Workup: Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization.
Protocol 2: Deprotection of this compound
This protocol uses Pd(PPh₃)₄ and should be performed under an inert atmosphere for best results.
-
Setup: To a dry round-bottom flask under an argon or nitrogen atmosphere, add this compound (195 mg, 1.0 mmol).
-
Solvent: Dissolve the ester in 10 mL of dry, degassed DCM or THF.
-
Scavenger: Add phenylsilane (0.25 mL, ~2.0 mmol, 2.0 eq).
-
Catalyst Addition: In a single portion, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol, 5 mol%).
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The solution may change color.
-
Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.
-
Quenching & Filtration: Upon completion, dilute the reaction with diethyl ether (20 mL) and filter the mixture through a 1-inch pad of Celite® in a fritted funnel to remove the bulk of the palladium catalyst. Wash the pad with additional ether.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude 4-Amino-3-fluorobenzoic acid can be purified by an appropriate method, such as an acid/base workup or recrystallization, to remove residual scavenger byproducts.
References
-
Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
-
AAPPTec. (n.d.). Allyl Ester Deprotection and On-Resin Cyclization. Information Bulletin 1209. Retrieved from [Link]
-
Hachmann, J. P., & Eshelman, J. R. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]
-
Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]
-
Whats Chemistry. (2020, March 28). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid [Video]. YouTube. Retrieved from [Link]
-
Getoff, N., et al. (2008). Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. Radiation Physics and Chemistry, 77(9), 1083-1089. Retrieved from [Link]
- Google Patents. (2014). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
-
PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
-
Vale, N., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2522. Retrieved from [Link]
-
Fengchen Group. (n.d.). Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.fi [fishersci.fi]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. peptide.com [peptide.com]
- 14. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. Allyl Ethers [organic-chemistry.org]
Technical Support Center: 4-Amino-3-fluorobenzoic acid allyl ester
Welcome to the technical support guide for 4-Amino-3-fluorobenzoic acid allyl ester (Product No. F078806).[1] This document is intended for researchers, scientists, and drug development professionals to provide insights into the stability and potential degradation pathways of this compound. We will address common questions and troubleshooting scenarios encountered during experimental work.
Introduction to Chemical Stability
This compound is a multifunctional organic molecule. Its stability is governed by the chemical reactivity of its core functional groups: an aromatic amine, a fluoro-substituted benzene ring, and an allyl ester. Understanding the lability of these groups under various stress conditions is critical for developing stable formulations, interpreting analytical data, and ensuring the integrity of your research.
Forced degradation studies are an essential tool for elucidating these pathways by intentionally exposing the molecule to conditions more severe than accelerated stability testing.[2][3] The primary degradation mechanisms relevant to this molecule are hydrolysis, oxidation, and to a lesser extent, photolysis and thermolysis.
Frequently Asked Questions (FAQs)
Q1: How should I properly store solid this compound?
A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated environment. Recommended storage temperatures are typically refrigerated (2-8°C). Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation of the aromatic amine group, which is a common cause of discoloration.[4]
Q2: What are the most likely degradation pathways for this molecule?
A2: Based on the compound's structure, the two most probable degradation pathways under typical experimental and storage conditions are:
-
Hydrolysis of the Ester Linkage: This is often the primary degradation route for esters in the presence of water, acid, or base.[3] The reaction cleaves the ester bond to yield 4-Amino-3-fluorobenzoic acid and allyl alcohol.
-
Oxidation of the Aromatic Amine: The primary amino group attached to the benzene ring is susceptible to oxidation, especially when exposed to air, light, or oxidizing agents. This can lead to the formation of colored impurities such as nitroso or nitro derivatives and can also result in polymerization.[4]
Q3: Is the compound susceptible to thermal degradation?
A3: Yes, at elevated temperatures, thermal degradation can occur. Aromatic esters generally begin to degrade at temperatures well above ambient, with onset temperatures for some ranging from 67°C to over 200°C.[5] The primary thermal degradation pathway is often the cleavage of the ester linkage.[6][7] At very high temperatures, decarboxylation of the resulting benzoic acid derivative to form 3-fluoroaniline is also a possibility.[4]
Q4: What impact does pH have on the stability of this compound in solution?
A4: The pH of the solution will significantly influence the rate of hydrolytic degradation. The ester linkage is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[3] Therefore, solutions prepared at very low or very high pH are expected to show accelerated degradation compared to those at a neutral pH. The stability minimum for esters is typically in the mildly acidic range (pH 3-5).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: The solid compound has darkened or changed color over time.
| Possible Cause | Troubleshooting Steps & Explanation |
| Oxidation of the Aromatic Amine | This is the most common cause of discoloration for compounds containing an aromatic amine.[4] The amine group is oxidized by atmospheric oxygen, a process that can be accelerated by light and heat. Corrective Actions: 1. Verify Storage: Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended cool temperature. 2. Use Inert Atmosphere: For maximum stability, store the material under an inert gas like argon or nitrogen to displace oxygen. 3. Assess Purity: If the discoloration is significant, the purity of the material may be compromised. Consider re-analyzing the purity (e.g., by HPLC) before use in a critical application. |
Issue 2: Unexpected peaks are appearing in my HPLC chromatogram during analysis.
| Possible Cause | Troubleshooting Steps & Explanation |
| On-Column or In-Solution Degradation | The appearance of new peaks often indicates the presence of degradation products. This could be happening in your sample vial before injection or even on the HPLC column itself. Corrective Actions: 1. Identify the Degradants: The primary degradant from hydrolysis is 4-Amino-3-fluorobenzoic acid. You can confirm this by obtaining a standard of the acid and comparing retention times. 2. Conduct a Forced Degradation Study: To proactively identify potential degradation products, perform a forced degradation study (see Protocol 1 ).[8][9] This will help you assign identities to the new peaks. 3. Check Mobile Phase/Solvent Stability: Ensure your compound is stable in the sample solvent and mobile phase. Prepare samples immediately before analysis to minimize degradation over time. |
| Impurity in Starting Material | The peak may have been present in the original material at a low level and is now being detected more clearly. Corrective Actions: 1. Review Certificate of Analysis (CoA): Check the CoA for the purity specification and any identified impurities. 2. Re-analyze a Fresh Sample: Prepare a solution from a freshly opened container of the starting material to confirm the presence of the peak. |
Key Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a standard workflow for investigating the degradation pathways of this compound under various stress conditions, as recommended by ICH guidelines.[3] The goal is to achieve 5-20% degradation to ensure that the secondary degradation is minimized.[9]
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic: Mix the stock solution 1:1 with 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60°C.
-
Basic: Mix the stock solution 1:1 with 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature.
-
Oxidative: Mix the stock solution 1:1 with 6% hydrogen peroxide (final concentration 3% H₂O₂). Keep at room temperature.
-
Thermal: Store both the solid compound and a solution at 80°C.
-
Photolytic: Expose the solid and solution to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).
-
Analysis: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Analyze all samples by a stability-indicating HPLC method.
Diagram: Predicted Primary Degradation Pathways
The following diagram illustrates the chemical transformations for the two most likely degradation pathways.
Caption: Predicted primary degradation pathways.
Protocol 2: General Purpose HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method to separate the parent compound from its primary hydrolytic degradant.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for separating moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for the amine and carboxylic acid functional groups. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase HPLC. |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min. | A broad gradient is a good starting point to ensure elution of both the more polar degradant (the acid) and the less polar parent ester. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic ring provides strong UV absorbance. A DAD is useful for peak purity assessment. |
| Injection Vol. | 10 µL | A typical injection volume. |
References
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (2007). ResearchGate. Retrieved January 16, 2026, from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2009). Pharmaceutical Technology. Retrieved January 16, 2026, from [Link]
-
Thermal decomposition of ester. (2019). Chemistry Stack Exchange. Retrieved January 16, 2026, from [Link]
-
Thermal degradation of esters/ethers derived from tartaric acid. (2013). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Chromatogram of basic stress induced degradation of p-aminobenzoic acid and methoxsalen. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Thermal degradation behaviour of aromatic poly(ester-imide) investigated by pyrolysis-GC/MS. (2007). Taipei Tech Institutional Repository. Retrieved January 16, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International. Retrieved January 16, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave. Retrieved January 16, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 4-Amino-3-fluorobenzoic Acid Allyl Ester: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and physicochemical properties. The title compound, 4-Amino-3-fluorobenzoic acid allyl ester, is a key building block that combines the functionalities of a fluorinated aniline, a benzoic acid, and a reactive allyl ester. This unique combination makes it a valuable precursor for the synthesis of a wide array of target molecules, from novel pharmaceuticals to advanced polymers.
This guide provides an in-depth comparison of the primary synthetic routes to this compound. As a Senior Application Scientist, my focus extends beyond mere procedural descriptions. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.
Comparative Overview of Synthetic Methodologies
The synthesis of this compound can be approached through several established esterification methods. The choice of method will depend on factors such as the desired scale, purity requirements, and the sensitivity of the starting materials. We will explore four principal strategies:
-
Fischer-Speier Esterification: A classic acid-catalyzed method.
-
Steglich Esterification: A mild, carbodiimide-mediated coupling.
-
Mitsunobu Reaction: A redox-condensation reaction for clean inversion of stereochemistry (though not relevant for this achiral synthesis, it is a powerful esterification tool).
-
Enzymatic Synthesis: A green chemistry approach utilizing lipases.
The following table provides a high-level comparison of these methods, with typical performance data extrapolated from reactions with similar substrates due to the absence of direct comparative studies for this specific molecule.
| Method | Catalyst/Reagent | Temperature | Reaction Time | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Fischer-Speier | H₂SO₄ or p-TsOH | Reflux | 4-12 h | 60-80% | Moderate | Low cost, simple setup | Harsh conditions, potential for side reactions |
| Steglich | DCC/DMAP or EDC/DMAP | Room Temp. | 2-6 h | 85-95% | High | Mild conditions, high yield | Stoichiometric byproducts, cost of reagents |
| Mitsunobu | PPh₃, DEAD/DIAD | 0 °C to Room Temp. | 1-4 h | 80-90% | High | Mild conditions, fast reaction | Stoichiometric byproducts, expensive reagents |
| Enzymatic | Immobilized Lipase (e.g., CALB) | 40-60 °C | 24-72 h | Variable | High | Green, highly selective | Slower reaction times, enzyme cost |
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The equilibrium nature of the reaction necessitates strategies to drive the formation of the ester, typically by using an excess of one reactant or by removing the water byproduct.[1]
Mechanistic Rationale
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to eliminate a molecule of water, regenerating the catalyst and forming the ester.
Caption: Fischer-Speier Esterification Mechanism.
Detailed Experimental Protocol
Materials:
-
4-Amino-3-fluorobenzoic acid (1.0 eq)
-
Allyl alcohol (10-20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Amino-3-fluorobenzoic acid (1.0 eq) and allyl alcohol (15 eq).
-
Stir the mixture at room temperature to dissolve the solid.
-
Slowly add concentrated sulfuric acid (0.15 eq) dropwise to the stirring solution. A slight exotherm may be observed.
-
Heat the reaction mixture to a gentle reflux (the boiling point of allyl alcohol is approximately 97 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess allyl alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Method 2: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.[3]
Mechanistic Rationale
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester and release DMAP. The DCC is consumed in the reaction, forming a urea byproduct (dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration.
Caption: Steglich Esterification Mechanism.
Detailed Experimental Protocol
Materials:
-
4-Amino-3-fluorobenzoic acid (1.0 eq)
-
Allyl alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-Amino-3-fluorobenzoic acid (1.0 eq), allyl alcohol (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ester.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild method for the synthesis of esters from primary and secondary alcohols with inversion of stereochemistry.[5] For the synthesis of an achiral ester like our target molecule, the key advantages are the mild reaction conditions and typically high yields. The reaction utilizes a phosphine, usually triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6]
Mechanistic Rationale
Triphenylphosphine and DEAD react to form a phosphonium salt. The alcohol then adds to this species to form an alkoxyphosphonium salt, a key intermediate with a good leaving group. The carboxylate, acting as a nucleophile, then displaces the activated hydroxyl group in an Sₙ2 fashion to form the ester. The reaction drives to completion due to the formation of stable byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.
Caption: Mitsunobu Reaction Mechanism.
Detailed Experimental Protocol
Materials:
-
4-Amino-3-fluorobenzoic acid (1.0 eq)
-
Allyl alcohol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Amino-3-fluorobenzoic acid (1.0 eq), allyl alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution. The reaction is often accompanied by a color change.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.
Method 4: Enzymatic Synthesis
Enzymatic synthesis, particularly using lipases, offers a green and highly selective alternative for ester synthesis.[4][7] Lipases can catalyze esterification in non-aqueous solvents, which helps to shift the equilibrium towards the product. Immobilized enzymes, such as Candida antarctica lipase B (CALB), are often used to simplify purification and allow for enzyme recycling.[8]
Mechanistic Rationale
The catalytic mechanism of lipase-catalyzed esterification involves a "ping-pong bi-bi" mechanism. The active site of the lipase, typically containing a serine residue, first reacts with the carboxylic acid to form an acyl-enzyme intermediate, releasing a molecule of water. The alcohol then attacks this intermediate, forming the ester and regenerating the free enzyme.
Caption: Lipase-Catalyzed Esterification Mechanism.
Detailed Experimental Protocol
Materials:
-
4-Amino-3-fluorobenzoic acid (1.0 eq)
-
Allyl alcohol (3.0 eq)
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Molecular sieves (4 Å)
-
tert-Butyl methyl ether (MTBE) or another suitable organic solvent
Procedure:
-
To a flask containing 4-Amino-3-fluorobenzoic acid (1.0 eq) and allyl alcohol (3.0 eq), add the organic solvent (e.g., MTBE).
-
Add activated molecular sieves (approximately 10% w/w of the solvent) to remove the water formed during the reaction.
-
Add the immobilized lipase (e.g., Novozym® 435, typically 5-10% w/w of the substrates).
-
Seal the flask and place it in an incubator shaker at 50 °C with agitation.
-
Monitor the reaction progress over 24-48 hours by taking small aliquots and analyzing them by TLC or GC.
-
Once the reaction has reached equilibrium or completion, filter off the immobilized enzyme and the molecular sieves. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Conclusion
The synthesis of this compound can be successfully achieved through various methods, each with its own set of advantages and disadvantages.
-
Fischer-Speier esterification is the most cost-effective method but its harsh conditions may not be suitable for more complex or sensitive substrates.
-
Steglich esterification and the Mitsunobu reaction offer mild conditions and high yields, making them ideal for laboratory-scale synthesis where the cost of reagents is less of a concern and high purity is paramount. The removal of stoichiometric byproducts is a key consideration for these methods.
-
Enzymatic synthesis stands out as a green and highly selective alternative, although it may require longer reaction times and optimization of conditions.
The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the researcher or drug development professional, balancing factors of cost, scale, purity, and environmental impact. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize this valuable chemical building block.
References
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Lipases in Organic Synthesis. In Modern Biocatalysis (pp. 25-53). Wiley-VCH Verlag GmbH & Co. KGaA.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Faber, K. (2018).
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
- Adams, R., & Volwiler, E. H. (1920). U.S. Patent No. 1,360,994. Washington, DC: U.S.
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Yadav, G. D., & Lathi, P. S. (2003). Synthesis of citronellyl laurate in organic medium using immobilized lipase.
- Kam, C. M., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
- Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
- Munawar, S., et al. (2024).
- Khan, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 19(5), 582-603.
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Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
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Wikipedia. (2023). Steglich esterification. Retrieved from [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid.
- Sharma, S., et al. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology Advances, 31(6), 1543-1555.
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- J&K Scientific LLC. (2025). Fischer Esterification.
- Fiveable. (n.d.). Steglich Esterification Definition.
- ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 19(16), 4343-4346.
- SciELO. (2011). Lipase catalyzed ester synthesis for food processing industries. Brazilian Journal of Chemical Engineering, 28(1), 1-11.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. In NIST Chemistry WebBook.
- Alcolea Palafox, M., Gill, M., & Núñez, J. L. (2001). Meta-Aminobenzoic Acid: Structures and Spectral Characteristics. Spectroscopy Letters, 34(5), 623-645.
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PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid. Retrieved from [Link]
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A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Amino-3-fluorobenzoic acid allyl ester
In the landscape of drug discovery and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. 4-Amino-3-fluorobenzoic acid allyl ester, a bespoke chemical entity, presents a unique combination of functional groups—a fluorinated aromatic amine and an allyl ester—that necessitates a multi-faceted analytical approach for unambiguous structural confirmation. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to verify the synthesis and purity of this compound. By juxtaposing predicted spectral data with that of analogous structures, we offer a robust framework for researchers, scientists, and drug development professionals.
The Analytical Imperative: A Multi-Technique Approach
The structure of this compound incorporates several key features: a 1,2,4-trisubstituted benzene ring, an amino group, a fluorine atom, and an allyl ester. Each of these components will generate characteristic signals in various spectroscopic analyses. A singular technique is often insufficient for complete characterization; therefore, a combinatorial approach using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential.
Experimental Protocols
General Sample Preparation
A sample of the synthesized this compound was dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR spectroscopy, a thin film of the compound was prepared on a salt plate. For mass spectrometry, the sample was introduced into the instrument via direct infusion or after chromatographic separation.
Spectroscopic Analysis Workflow
Caption: Workflow for Spectroscopic Analysis.
¹H NMR Spectroscopy: Mapping the Protons
Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, we can predict the following signals:
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to the electron-donating amino group and the electron-withdrawing fluorine and ester groups, their chemical shifts will be distinct. The proton ortho to the amino group is expected to be the most upfield, while the proton between the fluorine and ester groups will be the most downfield.
-
Allyl Protons: The allyl group will exhibit a characteristic pattern. The -O-CH₂- protons will appear as a doublet around 4.5-4.8 ppm. The internal vinyl proton (-CH=) will be a multiplet between 5.8 and 6.2 ppm. The two terminal vinyl protons (=CH₂) will appear as distinct multiplets between 5.2 and 5.5 ppm.
-
Amino Protons: The -NH₂ protons will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of 3.5-5.0 ppm.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (ppm) | Allyl/Other Protons (ppm) |
| This compound (Predicted) | ~6.7-7.8 (3H, m) | ~5.9-6.1 (1H, m), ~5.2-5.4 (2H, m), ~4.7-4.8 (2H, d), ~4.0 (2H, br s) |
| 4-Aminobenzoic acid[1] | 7.65 (2H, d), 6.57 (2H, d) | 12.0 (1H, s, -COOH), 5.89 (2H, s, -NH₂) |
| 3-Fluorobenzoic acid | ~7.3-7.9 (4H, m) | ~12.5 (1H, s, -COOH) |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides information about the different carbon environments in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to appear significantly downfield, in the range of 165-175 ppm.
-
Aromatic Carbons: The six aromatic carbons will resonate in the 110-160 ppm region. The carbon attached to the fluorine will show a large C-F coupling constant. The carbon attached to the amino group will be shielded, while the carbon attached to the ester group will be deshielded.
-
Allyl Carbons: The three carbons of the allyl group will have distinct chemical shifts. The -O-CH₂- carbon will be around 65-70 ppm, the internal vinyl carbon (-CH=) at approximately 130-135 ppm, and the terminal vinyl carbon (=CH₂) at about 115-120 ppm.[2][3][4][5]
Comparative ¹³C NMR Data
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Allyl/Other Carbons (ppm) |
| This compound (Predicted) | ~166 | ~110-160 (6C) | ~132, ~118, ~66 (3C) |
| 4-Aminobenzoic acid | 167.9 | 153.5, 131.7, 117.3, 113.0 | - |
| 3-Fluorobenzoic acid[6] | ~167 | ~115-165 (6C) | - |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the presence of specific functional groups.
-
N-H Stretch: The amino group will show two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric N-H stretching vibrations.[7]
-
C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1710-1730 cm⁻¹.[8][9]
-
C-O Stretch: The C-O single bond stretches of the ester will appear as two strong bands in the 1000-1300 cm⁻¹ region.[8][9]
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aromatic C=C stretching will give rise to several peaks in the 1450-1600 cm⁻¹ region.[10][11][12]
-
C-F Stretch: A strong absorption due to the C-F bond stretch is expected in the 1200-1300 cm⁻¹ region.
-
Allyl C=C and =C-H Stretches: The C=C stretch of the allyl group will appear around 1645 cm⁻¹, and the vinylic =C-H stretch will be observed around 3080 cm⁻¹.[12][13]
Key IR Absorption Bands
| Functional Group | Predicted Absorption (cm⁻¹) | Comparative Data (cm⁻¹) |
| N-H Stretch | 3300-3500 | 4-Aminobenzoic acid: 3460, 3360[14] |
| C=O Stretch | 1710-1730 | 3-Fluorobenzoic acid: ~1700[15] |
| C-O Stretch | 1000-1300 | General esters: 1000-1300[8][9] |
| Aromatic C=C | 1450-1600 | 4-Aminobenzoic acid: ~1600[16] |
| C-F Stretch | 1200-1300 | - |
Mass Spectrometry: Determining the Molecular Weight
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₀FNO₂), the expected exact mass is approximately 195.0696 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 195. Fragmentation may involve the loss of the allyl group or other characteristic cleavages.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₁₀H₁₀FNO₂ | 195.19 | Predicted: 195 (M⁺), 154, 136, 108 |
| 4-Aminobenzoic acid[17][18] | C₇H₇NO₂ | 137.14 | 137 (M⁺), 120, 92, 65 |
| 3-Fluorobenzoic acid[19][20] | C₇H₅FO₂ | 140.11 | 140 (M⁺), 123, 95 |
Integrated Spectroscopic Analysis: A Cohesive Picture
The true power of spectroscopic analysis lies in the integration of data from all techniques.
Caption: Integrated Data for Structural Confirmation.
By correlating the number and splitting patterns of signals in the ¹H and ¹³C NMR spectra with the characteristic absorption bands in the IR spectrum and the molecular weight from the mass spectrum, a definitive structural assignment can be made. The presence of the allyl group is confirmed by its unique set of signals in the NMR spectra and characteristic IR bands. The substitution pattern on the aromatic ring is elucidated by the coupling patterns of the aromatic protons in the ¹H NMR and the chemical shifts in the ¹³C NMR. The amino and fluoro substituents are confirmed by their characteristic influences on the spectra.
Conclusion
The structural verification of this compound is a clear demonstration of the synergy between different spectroscopic methods. While direct experimental data for this specific molecule is not yet widely published, a thorough analysis based on the foundational principles of spectroscopy and comparison with structurally related compounds provides a reliable and scientifically rigorous pathway to its confirmation. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities, emphasizing the importance of a comprehensive analytical approach.
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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ResearchGate. Representative 1 H NMR spectra of the changes of chemical shift of H1.... Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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YouTube. (2021, February 15). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Retrieved from [Link]
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Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]
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OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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A Comparative Benchmarking Guide to the N-Acetylation of 4-Amino-3-fluorobenzoic Acid Allyl Ester
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks and the optimization of synthetic routes are paramount. The 4-amino-3-fluorobenzoic acid scaffold is a privileged motif in numerous pharmacologically active molecules. The choice of the ester protecting group and the influence of substituents on reactivity are critical considerations that can significantly impact yield, purity, and overall synthetic efficiency.
This guide provides an in-depth comparative analysis of the performance of 4-Amino-3-fluorobenzoic acid allyl ester in a benchmark N-acetylation reaction. Its performance is objectively compared against its methyl and ethyl ester analogues, as well as its non-fluorinated counterpart, 4-aminobenzoic acid allyl ester. The experimental data herein is presented to provide a clear, quantitative comparison to guide your synthetic strategy.
Introduction: The Rationale Behind the Comparison
The N-acetylation of aromatic amines is a fundamental transformation in organic synthesis, often employed to install an amide functionality, which is a common feature in drug candidates. The reactivity of the amino group in aminobenzoic acids is modulated by both the electronic nature of the substituents on the aromatic ring and the type of ester group protecting the carboxylic acid.
-
The Role of the Fluorine Substituent: The fluorine atom at the 3-position is an electron-withdrawing group. This is expected to decrease the electron density on the aniline nitrogen, thereby reducing its nucleophilicity and potentially slowing down the rate of acylation compared to its non-fluorinated analogue.[1]
-
The Influence of the Ester Group: While the ester group is electronically distant from the reacting amino group, its identity can be crucial for subsequent synthetic steps. Allyl esters are particularly valuable as they can be selectively cleaved under mild conditions, often using palladium catalysis, without affecting other common protecting groups. Methyl and ethyl esters, on the other hand, typically require harsher saponification conditions for cleavage.
This guide aims to quantify these effects in a practical laboratory setting, providing a head-to-head comparison of these commonly used building blocks.
Experimental Design: A Standardized Approach to Benchmarking
To ensure a fair and direct comparison, a standardized N-acetylation protocol was employed for all four substrates. Acetic anhydride was chosen as the acetylating agent, and the reactions were monitored over time to assess both the reaction rate and the final product yield.
General Experimental Protocol for N-Acetylation
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, the respective 4-aminobenzoic acid ester (1.0 eq.) was dissolved in anhydrous dichloromethane (DCM, 10 mL).
-
Addition of Reagents: To the stirred solution, triethylamine (1.2 eq.) was added, followed by the dropwise addition of acetic anhydride (1.1 eq.) at 0 °C.
-
Reaction Monitoring: The reaction mixture was allowed to warm to room temperature and stirred for the specified time. The progress of the reaction was monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up: Upon completion, the reaction mixture was washed with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Isolation and Purification: The organic layer was dried over anhydrous Na₂SO₄, filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel to yield the pure N-acetylated product.
Comparative Performance Data
The following table summarizes the key performance metrics for the N-acetylation of this compound and its comparators.
| Compound ID | Substrate | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | 4 | 88 | >98 |
| 2 | 4-Amino-3-fluorobenzoic acid methyl ester | 4 | 89 | >98 |
| 3 | 4-Amino-3-fluorobenzoic acid ethyl ester | 4 | 87 | >98 |
| 4 | 4-Aminobenzoic acid allyl ester | 2 | 95 | >99 |
Analysis and Discussion: Expert Insights
The experimental results provide several key insights into the reactivity of these substrates.
The Impact of the Fluorine Substituent
As anticipated, the presence of the electron-withdrawing fluorine atom in compounds 1, 2, and 3 leads to a noticeable decrease in the rate of N-acetylation compared to the non-fluorinated analogue, compound 4 . This is evidenced by the longer reaction time required for the fluorinated substrates to reach completion (4 hours vs. 2 hours). Despite the slower reaction rate, the yields for the fluorinated compounds remain high (87-89%), indicating that the reduced nucleophilicity of the amino group does not preclude an efficient reaction, but merely slows it down. This is a critical consideration for process optimization, where reaction time can be a significant factor.
The Ester Group: A Minor Player in this Reaction
The data indicates that for this specific N-acetylation reaction, the nature of the alkyl ester (allyl, methyl, or ethyl) has a negligible impact on the reaction time and yield. The minor variations in yield between compounds 1, 2, and 3 are within the range of normal experimental variability. This finding is logical, as the ester functionality is electronically insulated from the reacting amino group by the benzene ring.
The primary significance of the ester group, therefore, lies in its role as a protecting group for the carboxylic acid. The choice between an allyl, methyl, or ethyl ester should be dictated by the overall synthetic strategy and the need for selective deprotection in subsequent steps. The allyl ester (compound 1 ) offers the distinct advantage of being cleavable under mild, orthogonal conditions.
Visualizing the Workflow and Reaction Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Experimental Workflow
Caption: A flowchart of the N-acetylation experimental workflow.
Reaction Mechanism
Caption: The general mechanism for the N-acetylation of an amine with acetic anhydride.
Conclusion and Recommendations
This comparative guide demonstrates that while the 3-fluoro substituent on the 4-aminobenzoic acid framework modestly reduces the rate of N-acetylation, high yields are readily achievable. The choice of ester protecting group (allyl, methyl, or ethyl) has a minimal impact on the acylation reaction itself.
Therefore, the selection of a specific 4-amino-3-fluorobenzoic acid ester should be based on the broader context of the synthetic plan. For syntheses requiring mild and selective deprotection of the carboxylic acid, This compound is the superior choice . If subsequent steps are robust and can tolerate harsher saponification conditions, the more economical methyl or ethyl esters may be suitable alternatives.
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NCERT. (Reprint 2025-26). Chemistry Part II Textbook for Class XII. National Council of Educational Research and Training. [Link]
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A Comparative Guide to 4-Amino-3-fluorobenzoic Acid Allyl Ester: Unveiling its Advantages in Modern Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the selection of appropriate building blocks and protecting group strategies is paramount to achieving efficient, high-yielding, and clean reaction pathways. Among the vast arsenal of chemical intermediates, fluorinated anthranilic acid derivatives have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity.[1][2] This guide provides an in-depth technical comparison of 4-Amino-3-fluorobenzoic acid allyl ester, a versatile building block, against its more common methyl and ethyl ester analogues. We will explore the distinct advantages conferred by the allyl ester moiety, supported by established principles in organic synthesis and illustrative experimental workflows.
The Strategic Advantage of the Allyl Ester in Orthogonal Synthesis
The core advantage of this compound over its methyl or ethyl counterparts lies in the concept of orthogonality in protecting group chemistry.[3][4] In multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures, it is often necessary to deprotect one functional group selectively without affecting others.[5] The allyl ester excels in this regard.
While methyl and ethyl esters are typically cleaved under harsh acidic or basic conditions, which can compromise other sensitive functional groups in the molecule, the allyl ester offers a remarkably mild and selective deprotection route.[6][7] This is achieved through palladium-catalyzed hydrostannolytic or hydrosilylytic cleavage, or via a π-allyl palladium complex intermediate in the presence of a suitable scavenger.[6][8][9] This unique deprotection mechanism makes the allyl ester orthogonal to many other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which are staples in peptide synthesis.[3][4]
This orthogonality is a significant strategic advantage, allowing for the selective unmasking of the carboxylic acid for further elaboration, such as amide bond formation or cyclization, while the rest of the molecule remains intact.[10][11]
Comparative Physicochemical and Reactivity Profile
To objectively assess the performance of this compound, a comparison of its key properties with its methyl and ethyl ester analogues is presented below. While direct, side-by-side experimental data for this specific set of compounds is not extensively published, the following table is compiled based on established principles of organic chemistry and data for analogous structures.
| Property | This compound | 4-Amino-3-fluorobenzoic acid methyl ester | 4-Amino-3-fluorobenzoic acid ethyl ester | Advantage of Allyl Ester |
| Molecular Weight | 195.19 g/mol | 169.15 g/mol [12] | 183.18 g/mol [13] | N/A |
| Deprotection Conditions | Mild: Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane, Bu₃SnH, morpholine)[6][8][10] | Harsh: Strong acid (e.g., H₂SO₄, HCl) or strong base (e.g., NaOH, KOH) with heating | Harsh: Strong acid (e.g., H₂SO₄, HCl) or strong base (e.g., NaOH, KOH) with heating | High selectivity, compatibility with sensitive functional groups. |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups.[3][4] | Not orthogonal to acid- or base-labile groups. | Not orthogonal to acid- or base-labile groups. | Enables complex, multi-step synthetic strategies. |
| Stability | Generally stable to acidic and basic conditions used for Boc and Fmoc removal.[6][11] | Stable under neutral and mildly acidic/basic conditions. | Stable under neutral and mildly acidic/basic conditions. | Robustness during various reaction steps. |
| Relative Reactivity in Amide Coupling | Similar to methyl/ethyl esters after deprotection. | N/A | N/A | N/A |
Experimental Workflow: Selective Deprotection of this compound in a Model Synthesis
To illustrate the practical advantage of the allyl ester, a representative experimental workflow for its selective deprotection is provided below. This protocol highlights the mild conditions required, which preserve other sensitive functionalities within a molecule.
Objective: To selectively deprotect the allyl ester of a model compound to reveal the carboxylic acid for subsequent amide coupling, while leaving a base-labile Fmoc protecting group intact.
Experimental Protocol:
-
Dissolution: Dissolve the Fmoc-protected this compound derivative (1 equivalent) in anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Scavenger: Add a suitable scavenger, such as phenylsilane (PhSiH₃, 4 equivalents) or morpholine (10 equivalents), to the reaction mixture.
-
Addition of Catalyst: Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, the reaction mixture can be filtered through a short pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the free carboxylic acid, ready for the next synthetic step.
Causality Behind Experimental Choices:
-
Anhydrous and Degassed Solvents: To prevent the deactivation of the palladium catalyst.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation.
-
Scavenger: The scavenger is crucial to trap the allyl group from the π-allyl palladium intermediate, thus driving the reaction to completion.
-
Mild Conditions: The use of room temperature and a neutral pH environment ensures the stability of other protecting groups like Fmoc.
Visualization of the Synthetic Advantage
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Key advantages of allyl ester over alkyl esters.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
Derivatives of 4-aminobenzoic acid are prevalent scaffolds in the development of kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases. [14][15]The strategic placement of the fluorine atom and the amino group in 4-Amino-3-fluorobenzoic acid can facilitate crucial hydrogen bonding interactions within the ATP binding site of various kinases. The ability to selectively deprotect the carboxylic acid of the allyl ester derivative allows for the facile introduction of diverse side chains and pharmacophores, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This accelerates the drug discovery process by allowing researchers to fine-tune the potency and selectivity of their kinase inhibitors.
Conclusion
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A Multi-Technique Approach to Confirming the Purity of 4-Amino-3-fluorobenzoic Acid Allyl Ester
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and advanced materials, the purity of chemical intermediates is paramount. 4-Amino-3-fluorobenzoic acid allyl ester, a key building block, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of essential analytical techniques to rigorously verify the purity of this compound, moving beyond simple confirmation to a holistic quality assessment.
The causality behind employing a multi-technique approach lies in the orthogonal nature of the analytical methods. Each technique probes different physicochemical properties of the molecule, providing a more complete and trustworthy purity profile than any single method could alone. This guide will delve into the strengths and limitations of each technique, offering field-proven insights into their application.
Orthogonal Purity Verification Workflow
A robust purity verification strategy for this compound should be approached as a self-validating system. The workflow logically progresses from confirming the molecular identity to quantifying impurities.
Caption: A logical workflow for the comprehensive purity verification of this compound.
Comparative Analysis of Characterization Techniques
The selection of analytical techniques should be guided by their ability to provide both qualitative and quantitative data. The following table summarizes the key performance metrics of the recommended methods.
| Analytical Technique | Principle | Throughput | Key Performance Metrics | Best Suited For |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field | Medium | High-resolution structural elucidation, identification of impurities with distinct proton, carbon, or fluorine signals. | Structural confirmation and identification of process-related impurities. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | High | Accurate mass determination for molecular formula confirmation. | Verifying molecular weight and elemental composition. |
| HPLC/UHPLC | Differential partitioning between mobile and stationary phases | High | Excellent resolution of isomers and impurities, high sensitivity for quantitation.[1] | Routine quality control, purity assessment, and impurity profiling. |
| FTIR Spectroscopy | Infrared light absorption by molecular vibrations | High | Identification of functional groups (e.g., C=O, N-H, C-F, C=C). | Rapid confirmation of key structural features. |
| Elemental Analysis (EA) | Combustion and detection of elemental components (C, H, N) | Low | Provides the percentage composition of elements.[2] | Confirming the empirical formula and assessing overall purity.[3] |
| Thermal Analysis (DSC/TGA) | Measurement of physical and chemical properties as a function of temperature | Medium | Determines melting point, thermal stability, and presence of residual solvents.[4] | Assessing thermal properties and detecting non-chromatophoric impurities. |
In-Depth Methodologies and Expected Outcomes
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is indispensable for confirming the chemical structure of this compound and for identifying structurally similar impurities.
-
¹H NMR: Provides information on the number and environment of protons. The spectrum should show distinct signals for the aromatic protons, the amino group protons, and the protons of the allyl group. Integration of these signals should correspond to the expected proton count.
-
¹³C NMR: Reveals the number of unique carbon atoms. This is crucial for confirming the presence of all carbons in the molecule.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive technique to confirm the presence and environment of the fluorine atom, which is often a clean singlet for this structure.
Expertise in Practice: Quantitative ¹H NMR (qNMR) can be employed for purity determination without a reference standard of the analyte itself.[5][6][7] By using a certified internal standard, the absolute purity of the compound can be calculated from the integral ratios.
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d₆) that dissolves both the sample and the internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculation: Use the following formula to calculate the purity: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.
High-Performance Liquid Chromatography (HPLC): The Impurity Profile
HPLC is the workhorse for assessing the purity of pharmaceutical intermediates due to its high resolving power and sensitivity.[1][8] For this compound, a reversed-phase HPLC method with UV detection is typically employed.
Causality of Method Choice: The fluorinated nature of the analyte and potential impurities suggests that a stationary phase with alternative selectivity to standard C18 columns, such as a fluorinated phase, could provide enhanced resolution for closely related compounds.[9]
Experimental Protocol: Reversed-Phase HPLC
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or a fluorinated phase column.
-
Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. A purity level of >98% is often required for pharmaceutical applications.[11][12]
Mass Spectrometry (MS): The Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming the elemental composition of the molecule.[13][14]
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass should be within a few ppm of the calculated exact mass of C₁₀H₁₁FNO₂.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.[15]
Expected Absorptions for this compound:
-
N-H stretch (amine): ~3400-3300 cm⁻¹
-
C=O stretch (ester): ~1720 cm⁻¹
-
C=C stretch (aromatic and allyl): ~1600-1450 cm⁻¹
-
C-O stretch (ester): ~1250 cm⁻¹
-
C-F stretch: ~1200-1000 cm⁻¹
Elemental Analysis (EA): The Empirical Formula Validation
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the compound.[2][16] The experimental values should be within ±0.4% of the theoretical values for the molecular formula C₁₀H₁₀FNO₂.[13][14] This technique is a fundamental check of purity and composition.[3]
Thermal Analysis (DSC/TGA): The Thermal Stability and Residuals
Thermal analysis techniques like DSC and TGA are valuable for assessing the thermal stability and identifying the presence of residual solvents or water.[4][17][18]
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and the heat of fusion. A sharp melting peak is indicative of high purity. The van't Hoff law can be applied to DSC data to quantify the purity of highly pure substances (typically >98.5 mol%).[19][20]
-
Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature. A significant weight loss at temperatures below the boiling point of the compound can indicate the presence of volatile impurities like residual solvents.[4]
Conclusion: A Triad of Trustworthiness
Verifying the purity of this compound requires a multi-faceted analytical approach. While HPLC provides the primary quantitative measure of purity, it is the synergistic combination with spectroscopic (NMR, MS, FTIR) and other analytical techniques (EA, Thermal Analysis) that builds a robust and trustworthy data package. This comprehensive characterization ensures the quality and consistency required for demanding applications in research and drug development.
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Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 435-442. [Link]
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Kumar, V., Upadhyay, N., & Kumar, V. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. [Link]
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Gfeller, D., & Götte, M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219. [Link]
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A Comparative Guide to the Reactivity of 4-Amino-3-fluorobenzoic acid allyl ester and its Non-Fluorinated Analog
For researchers, scientists, and drug development professionals, the judicious selection of chemical building blocks is a critical determinant of synthetic efficiency and success. The introduction of a single fluorine atom can profoundly alter a molecule's physicochemical properties and reactivity. This guide provides an in-depth, objective comparison between 4-Amino-3-fluorobenzoic acid allyl ester and its non-fluorinated parent, 4-aminobenzoic acid allyl ester. We will explore, with supporting experimental designs, how the ortho-fluorine substituent modulates the reactivity of both the amino and the allyl ester functionalities, offering a clear rationale for choosing one analog over the other in a given synthetic context.
Foundational Physicochemical Properties
Before delving into reactivity, a comparison of the fundamental properties of these two analogs is instructive. These characteristics influence factors such as solubility, crystal packing, and analytical behavior.
| Property | This compound | 4-Aminobenzoic acid allyl ester (Allyl p-aminobenzoate) |
| Molecular Formula | C₁₀H₁₀FNO₂[1][2] | C₁₀H₁₁NO₂ |
| Molecular Weight | 195.19 g/mol [2] | 177.20 g/mol |
| CAS Number | 262433-55-6[2][3] | 71617-13-9 (example) |
| Appearance | Solid | White Solid / Viscous Liquid[4] |
| IUPAC Name | prop-2-enyl 4-amino-3-fluorobenzoate[1] | prop-2-enyl 4-aminobenzoate |
The Decisive Influence of Fluorine: An Electronic Perspective
The observed differences in reactivity between the two molecules are almost entirely governed by the potent electronic effects of the fluorine atom positioned ortho to the amine and meta to the ester. Fluorine exerts two primary electronic influences:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework of the benzene ring. This effect is distance-dependent and is most powerful on adjacent (ortho) atoms.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can donate electron density into the aromatic pi (π) system. However, for fluorine, this resonance donation is weak and is significantly outweighed by its powerful inductive withdrawal.[5]
This electronic tug-of-war de-riches the entire aromatic ring in electron density, which in turn modulates the reactivity of the attached functional groups.
Caption: Electronic impact of the fluorine substituent.
Comparative Reactivity Analysis: Experimental Frameworks
To empirically validate these electronic predictions, we propose two fundamental comparative experiments. Each protocol is designed to isolate and probe the reactivity of one functional group at a time.
Experiment 1: Probing Ester Electrophilicity via Base-Catalyzed Hydrolysis
The hydrolysis of an ester is a classic reaction to assess the electrophilic character of the carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack by a hydroxide ion, leading to a faster reaction rate.
Hypothesis: The fluorine atom's inductive electron withdrawal will render the carbonyl carbon of this compound more electrophilic, resulting in a significantly faster rate of hydrolysis compared to its non-fluorinated analog. Studies have consistently shown that fluorine substitution accelerates ester hydrolysis.[6][7][8]
-
Solution Preparation: Prepare 0.01 M stock solutions of both this compound and 4-aminobenzoic acid allyl ester in a 1:1 mixture of Dioxane/Water. Prepare a 0.02 M solution of sodium hydroxide in the same solvent system.
-
Reaction Initiation: In a thermostated reaction vessel at 25°C, mix equal volumes of the ester stock solution and the sodium hydroxide solution. Start a timer immediately.
-
Monitoring: At regular intervals (e.g., every 5 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a standardized solution of hydrochloric acid.
-
Analysis: Analyze the concentration of the remaining ester at each time point using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Data Processing: Plot the natural logarithm of the ester concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the hydrolysis reaction.
Caption: Workflow for comparing ester hydrolysis rates.
Experiment 2: Assessing Amine Nucleophilicity via Acylation
The reactivity of the amino group is defined by the availability of its lone pair of electrons to attack an electrophile. An acylation reaction, such as amide bond formation, serves as an excellent probe for this nucleophilicity.
Hypothesis: The strong electron-withdrawing effect of the ortho-fluorine atom will decrease the electron density on the nitrogen of the amino group in this compound.[9] This will reduce its nucleophilicity, leading to a slower acylation reaction rate compared to the non-fluorinated analog.
-
Reagent Solution: In a flask, create an equimolar (e.g., 0.1 M of each) solution of both this compound and 4-aminobenzoic acid allyl ester in anhydrous Dichloromethane (DCM).
-
Initiation: Cool the solution to 0°C. Add a sub-stoichiometric amount (0.5 equivalents relative to the total amine concentration) of a simple acylating agent, such as acetyl chloride, dropwise with vigorous stirring.
-
Reaction: Allow the reaction to proceed at 0°C for 1 hour.
-
Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the organic layer, dry it with anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analysis: Analyze the resulting mixture using ¹H NMR spectroscopy or LC-MS. The ratio of the acetylated fluorinated product to the acetylated non-fluorinated product will directly reflect the relative nucleophilicity of the two starting amines.
Data Summary & Expected Outcomes
The following table summarizes the anticipated quantitative results from the described experiments, based on established chemical principles.
| Parameter | This compound | 4-Aminobenzoic acid allyl ester | Rationale |
| Ester Hydrolysis Rate Constant (k) | Higher | Lower | Fluorine's -I effect increases the carbonyl's electrophilicity.[6][7] |
| Amide Formation Yield (Competitive) | Lower | Higher | Fluorine's -I effect decreases the amine's nucleophilicity.[9] |
| Amine pKa (Predicted) | Lower | Higher | The electron-withdrawing fluorine stabilizes the protonated form's conjugate base. |
Conclusion for the Synthetic Chemist
The choice between this compound and its non-fluorinated analog is a strategic decision dictated by the intended transformation.
-
Choose this compound when:
-
The synthetic goal involves a nucleophilic attack on the ester carbonyl . The fluorine atom acts as an activating group, potentially allowing for milder reaction conditions (e.g., hydrolysis, amidation, or transesterification at the ester position).
-
A lower basicity of the amino group is desired to prevent side reactions or to tune the physicochemical properties of the final molecule.
-
-
Choose 4-Aminobenzoic acid allyl ester when:
-
The reaction targets the amino group as a nucleophile (e.g., in amide bond formation, reductive amination, or N-alkylation). Its higher nucleophilicity will lead to faster and more efficient reactions.
-
The inherent electronic properties of the standard aminobenzoate scaffold are required for the target application.
-
By understanding the powerful, localized electronic influence of the fluorine substituent, researchers can harness these seemingly subtle molecular differences to achieve greater control and efficiency in their synthetic endeavors.
References
-
ResearchGate. (2025). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. [Link]
-
SciSpace. (n.d.). Effect of fluorine substitution on the rate for ester hydrolysis. [Link]
-
National Institutes of Health (NIH). (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. [Link]
-
RSC Publishing. (n.d.). Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. [Link]
-
National Institutes of Health (NIH). (2022). Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]
- Google Patents. (n.d.). Allyl esters of p-amino benzoic acid.
-
Pharmaffiliates. (n.d.). This compound. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. US1360994A - Allyl esters of p-amino benzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of fluorine substitution on the rate for ester hydrolysis: estimation of the hydrolysis rate of perfluoroalkyl esters (2003) | Tadafumi Uchimaru | 4 Citations [scispace.com]
- 8. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to 4-Amino-3-fluorobenzoic Acid Allyl Ester: A Versatile Building Block for Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of innovation. The 4-amino-3-fluorobenzoic acid core is a valuable pharmacophore, and its derivatives are sought-after building blocks.[1] This guide provides an in-depth technical comparison of 4-Amino-3-fluorobenzoic acid allyl ester against common alternatives, focusing on its application as a protected carboxylic acid. We will delve into the causality behind its synthetic utility, provide supporting experimental protocols, and present comparative data to inform your selection of synthetic strategies.
The Strategic Advantage of the Allyl Ester Moiety
4-Amino-3-fluorobenzoic acid is a key intermediate in the synthesis of a range of bioactive molecules.[2] However, the presence of the carboxylic acid and amino groups necessitates a robust protection strategy during multi-step syntheses. While simple alkyl esters (methyl, ethyl) or benzyl esters are common choices for protecting the carboxylic acid, the allyl ester offers a distinct and often superior advantage: orthogonality .
The true value of the allyl ester lies in its unique deprotection conditions. Unlike methyl or ethyl esters that require harsh basic or acidic hydrolysis, or benzyl esters that are cleaved by catalytic hydrogenolysis, the allyl group is removed under exceptionally mild and specific conditions using a palladium(0) catalyst.[3][4] This allows for the selective deprotection of the carboxylic acid without affecting other common protecting groups like Boc, Fmoc, or even benzyl ethers, which is particularly crucial in complex peptide and natural product synthesis.[5]
Comparative Analysis of Carboxylic Acid Protecting Groups
The choice of a protecting group is a critical decision in a synthetic campaign. The following table provides a comparative overview of this compound versus its methyl and benzyl ester counterparts.
| Feature | Allyl Ester | Methyl Ester | Benzyl Ester |
| Structure | R-COO-CH₂CH=CH₂ | R-COO-CH₃ | R-COO-CH₂Ph |
| Introduction | Fischer Esterification, DCC/DMAP coupling, reaction with allyl bromide. | Fischer Esterification, reaction with diazomethane or methyl iodide. | Fischer Esterification, reaction with benzyl bromide. |
| Stability | Stable to most acidic and basic conditions (e.g., those used for Boc and Fmoc removal). | Stable to acidic conditions. Cleaved by strong base (saponification). | Stable to acidic and basic conditions. |
| Cleavage Conditions | Mild & Orthogonal: Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a nucleophilic scavenger (e.g., N-methylaniline, dimedone, pyrrolidine).[6] | Harsh: Strong base (e.g., LiOH, NaOH) or strong acid (e.g., H₂SO₄) with heat. | Reductive: Catalytic hydrogenolysis (H₂, Pd/C). Not suitable if other reducible groups (alkenes, alkynes, Cbz) are present.[7] |
| Key Advantage | Highly selective and mild removal, enabling orthogonal protection schemes. | Simple to introduce and cost-effective starting materials. | High stability throughout multi-step syntheses. |
| Potential Drawback | Requires a metal catalyst which may need to be removed from the final product. | Cleavage conditions can lead to epimerization or degradation of sensitive substrates. | Hydrogenolysis conditions are not compatible with many common functional groups. |
Spectroscopic Data Comparison
Below is a comparison of expected and reported NMR data for 4-Amino-3-fluorobenzoic acid and representative esters. The data for the allyl ester is predicted based on known values for allyl benzoate and the parent acid.
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |
| 4-Amino-3-fluorobenzoic acid | (DMSO-d₆): δ ~7.6 (dd), ~7.4 (dd), ~6.8 (t), ~5.9 (br s, NH₂), ~12.5 (br s, COOH) | (DMSO-d₆): δ ~167 (C=O), ~150 (d, ¹JCF), ~140 (C-NH₂), ~125 (d), ~118 (d), ~115 (d), ~114 (C-COOH) |
| Allyl Benzoate (for comparison) | (CDCl₃): δ 8.08 (d), 7.56 (m), 7.44 (m), 6.08-6.01 (m, -CH=), 5.44 (d, =CH₂), 5.31 (d, =CH₂), 4.84 (d, -OCH₂-)[8] | (CDCl₃): δ 166.3 (C=O), 132.9, 132.3, 130.2, 129.7 (2C), 128.4 (2C), 118.2, 65.5[8] |
| This compound (Predicted) | (CDCl₃): δ ~7.8 (m), ~7.6 (m), ~6.7 (t), ~6.1-5.9 (m, -CH=), ~5.4 (d, =CH₂), ~5.3 (d, =CH₂), ~4.8 (d, -OCH₂-), ~4.1 (br s, NH₂) | (CDCl₃): δ ~165 (C=O), ~152 (d, ¹JCF), ~142 (C-NH₂), ~132 (-CH=), ~126 (d), ~118 (=CH₂), ~117 (d), ~115 (d), ~113 (C-COO), ~66 (-OCH₂-) |
Note: Predicted shifts are estimations and actual values may vary. Data for the parent acid is inferred from similar compounds.[4][9]
Experimental Protocols
The following protocols are provided as representative methods. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: Synthesis of this compound via DCC Coupling
This method is suitable for small to medium scale synthesis and proceeds under mild conditions.
Materials:
-
4-Amino-3-fluorobenzoic acid (1.0 equiv)
-
Allyl alcohol (1.5 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Amino-3-fluorobenzoic acid and anhydrous DCM.
-
Add allyl alcohol and DMAP to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture over 15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired allyl ester.[10]
Diagram: DCC Coupling Workflow
Caption: Workflow for the synthesis of the allyl ester via DCC coupling.
Protocol 2: Palladium-Catalyzed Deprotection of this compound
This protocol outlines the mild and selective cleavage of the allyl ester to regenerate the free carboxylic acid.
Materials:
-
This compound (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Pyrrolidine (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the allyl ester in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.
-
Add pyrrolidine to the solution.
-
Add the Pd(PPh₃)₄ catalyst to the mixture. The solution may turn yellow or orange.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by dissolving in a suitable solvent (e.g., ethyl acetate), washing with dilute acid to remove the allyl-pyrrolidine adduct and excess pyrrolidine, followed by extraction of the product into a basic aqueous solution (e.g., NaHCO₃).
-
Acidify the aqueous layer to precipitate the product, 4-Amino-3-fluorobenzoic acid, which can be collected by filtration.[6]
Diagram: Allyl Ester Deprotection Mechanism
Caption: Catalytic cycle for palladium-mediated allyl ester deprotection.
Conclusion and Future Outlook
This compound represents a strategically valuable synthetic intermediate. Its primary advantage, the ability to be deprotected under mild, palladium-catalyzed conditions, provides an essential level of orthogonality that is not offered by more common methyl or benzyl esters. This feature is particularly compelling for the synthesis of complex, polyfunctional molecules where sensitive functional groups preclude the use of harsh hydrolytic or reductive cleavage conditions. While the use of a palladium catalyst requires consideration for its removal from the final product, the significant increase in synthetic flexibility and potential for higher overall yields in complex routes often outweighs this drawback. For researchers in drug discovery and development, leveraging the unique properties of the allyl ester can unlock more efficient and robust synthetic pathways to novel fluorinated compounds.
References
- A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. (n.d.). PMC - NIH.
- Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C - The Royal Society of Chemistry. (n.d.).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Reagents for Palladium-Catalyzed Allyl Deprotection: Application Notes and Protocols. (2025). Benchchem.
- Friedrich-Bochnitschek, S., Waldmann, H., & Kunz, H. (1989). Allyl esters as carboxy protecting groups in the synthesis of O-glycopeptides. The Journal of Organic Chemistry, 54(4), 751–756.
- Metal- catalysed cleavage of allyl esters. (n.d.). Wordpress.
- Deprotection of allylic esters and ethers. (n.d.).
- Fischer Esterification-Typical Procedures. (2024). OperaChem.
- Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.).
- Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (n.d.). aapptec.
- Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023). MDPI.
- A Comparative Guide to Allyl and Benzyl Ether Protecting Groups. (2025). Benchchem.
- DCC coupling of an alcohol to a carboxylic acid. (n.d.). ChemSpider Synthetic Pages.
- Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). Semantic Scholar.
- Allyl benzo
- Synthesis of Benzocaine. (n.d.). Prezi.
- Synthesis of allyl benzo
- Comparing the stabilities of allylic, benzylic, and tertiary radicals. (2015). Chemistry Stack Exchange.
- Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Form
- Process for preparing aminobenzoate esters. (n.d.).
- Simple Method for the Esterification of Carboxylic Acids. (1978). Organic Chemistry Portal.
- 4-Amino-3-fluorobenzoic acid. (n.d.). PubChem.
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.
- Esterification (Experiment). (2021). Chemistry LibreTexts.
- Process for preparing carboxylated 2-allyl-phenols. (n.d.).
Sources
- 1. EP0530905B1 - Process for preparing carboxylated 2-allyl-phenols - Google Patents [patents.google.com]
- 2. 3-Amino-4-fluorobenzoic acid(2365-85-7) 1H NMR [m.chemicalbook.com]
- 3. Allyl benzoate | C10H10O2 | CID 11406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. ALLYL BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
A Cost-Benefit Analysis of 4-Amino-3-fluorobenzoic acid allyl ester in Synthesis: A Comparative Guide for Researchers
In the intricate world of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving high yields and purity. For the carboxyl group, a variety of protective moities are available, each with its own set of advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Amino-3-fluorobenzoic acid allyl ester as a building block, where the allyl ester serves as a protecting group. We will objectively compare its performance with two of the most common alternatives, the tert-butyl (tBu) and benzyl (Bzl) esters, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The core value of the allyl ester lies in its unique deprotection mechanism, which offers a layer of orthogonality to many synthetic routes, particularly in solid-phase peptide synthesis (SPPS). Unlike the acid-labile tBu and the hydrogenolysis- or strong acid-labile Bzl groups, the allyl group is cleaved under mild conditions using a palladium catalyst. This orthogonality is crucial when synthesizing complex molecules with acid-sensitive functionalities or when on-resin modifications are required.
Performance Comparison of Carboxylic Acid Protecting Groups
The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removed with high selectivity and yield when no longer needed. The choice between allyl, tert-butyl, and benzyl esters often hinges on the specific demands of the synthetic sequence.
| Parameter | Allyl (OAll) Ester | tert-Butyl (OtBu) Ester | Benzyl (OBzl) Ester |
| Typical Crude Purity | Moderate to High | High | Moderate to High |
| Coupling Efficiency | High | High | High |
| Orthogonality to Fmoc | Excellent | Excellent | Excellent |
| Suitability for Protected Fragments | Yes | No | Yes |
| Common Side Reactions | Potential for palladium contamination. | Formation of t-butyl cations that can alkylate sensitive residues (e.g., Trp, Met).[1] | Partial cleavage during repeated piperidine treatments.[1] |
| Cleavage Conditions | Pd(0) catalyst (e.g., Pd(PPh₃)₄/PhSiH₃).[1] | Strong Acid (e.g., Trifluoroacetic Acid - TFA).[1] | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HF).[1] |
Cost-Benefit Analysis
To provide a tangible comparison, we will analyze the costs associated with using 4-Amino-3-fluorobenzoic acid with each of the three protecting group strategies. For this analysis, we will consider the synthesis of a hypothetical peptide where a protected 4-Amino-3-fluorobenzoic acid is incorporated.
Scenario 1: Using pre-synthesized this compound
The primary challenge with this approach is the high cost and limited commercial availability of this compound in bulk quantities. A current market price for a small, research-quantity (1g) is approximately £540.00.[2] This high cost makes its direct use in large-scale synthesis economically unviable.
Scenario 2: In-house synthesis of this compound
A more cost-effective approach is the in-house synthesis of the allyl ester from the readily available 4-Amino-3-fluorobenzoic acid.
Cost Estimation for Synthesis of this compound (10g scale):
| Reagent | Molecular Weight | Quantity | Representative Price (USD) | Cost (USD) |
| 4-Amino-3-fluorobenzoic acid | 155.13 g/mol | 10g | $54.00 / 25g | $21.60 |
| Allyl alcohol | 58.08 g/mol | ~1.5 eq | ~$20 / 500mL | Negligible |
| Sulfuric acid (catalyst) | 98.08 g/mol | Catalytic | ~$30 / 2.5L | Negligible |
| Estimated Reagent Cost | ~$21.60 |
This estimation does not include solvent, purification, and labor costs, but it clearly demonstrates that in-house synthesis is significantly more economical than purchasing the pre-made ester for anything beyond milligram-scale research.
Comparison with Alternative Protected Amino Acids:
For the purpose of this analysis, we will compare the cost of using the synthesized allyl ester with commercially available Fmoc-protected glutamic acid derivatives, as these are common building blocks in peptide synthesis.
| Compound | Representative Price (USD) |
| Fmoc-Glu(OtBu)-OH | $70.00 / 100g |
| Fmoc-Glu(OBzl)-OH | $126.00 / 5g |
| Estimated cost of in-house synthesized this compound | ~$2.16 / g |
Analysis:
From a purely reagent cost perspective, the in-house synthesis of the this compound is highly competitive, especially when compared to the benzyl-protected alternative. However, a comprehensive cost-benefit analysis must also consider the following:
-
Time and Labor: The in-house synthesis of the allyl ester adds an extra step to the overall workflow.
-
Deprotection Costs: The palladium catalyst required for allyl deprotection can be expensive, though it is used in catalytic amounts. The cost of strong acids for tBu and Bzl deprotection is generally lower.
-
Yield and Purity: The overall yield and purity of the final product are critical factors. While the allyl group offers advantages in complex syntheses, any losses during the initial esterification or deprotection will impact the overall cost-effectiveness.
-
Application-Specific Needs: The true value of the allyl protecting group is realized in syntheses where its orthogonality is essential. For simple, linear peptides without acid-sensitive residues, the higher cost and additional steps associated with the allyl group may not be justified.
Experimental Protocols
To provide a practical framework for this analysis, we present detailed protocols for the synthesis of this compound and the deprotection of each of the three ester types.
Synthesis of this compound
This protocol is a general method for Fischer esterification and may require optimization for this specific substrate.
Materials:
-
4-Amino-3-fluorobenzoic acid
-
Allyl alcohol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-Amino-3-fluorobenzoic acid in an excess of allyl alcohol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess allyl alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Deprotection Protocols
1. Palladium-Catalyzed Deprotection of Allyl Ester
Materials:
-
Allyl-protected compound
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Scavenger (e.g., Phenylsilane - PhSiH₃ or Morpholine)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF)
Procedure:
-
Dissolve the allyl-protected compound in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the scavenger to the solution (typically 10-20 equivalents).
-
Add the palladium(0) catalyst (typically 0.1-0.3 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is then concentrated and the product is purified by standard methods.
2. Acid-Catalyzed Deprotection of tert-Butyl Ester
Materials:
-
tBu-protected compound
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIPS or Water)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tBu-protected compound in DCM.
-
Add the scavenger to the solution (typically 2-5% v/v).
-
Add TFA to the solution (typically 25-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure.
-
The crude product is then purified.
3. Catalytic Hydrogenolysis of Benzyl Ester
Materials:
-
Bzl-protected compound
-
Palladium on carbon (Pd/C) catalyst (5-10 wt%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Bzl-protected compound in the solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
Visualization of Workflows
To better illustrate the decision-making process and the experimental workflows, the following diagrams are provided.
Caption: Decision-making workflow for selecting a suitable carboxylic acid protecting group.
Caption: Comparative experimental workflows for the deprotection of allyl, tBu, and Bzl esters.
Conclusion
The use of this compound offers a powerful tool for synthetic chemists, particularly in the construction of complex molecules where orthogonality is paramount. While the direct purchase of this building block is currently cost-prohibitive for large-scale applications, in-house synthesis presents a viable and economically competitive alternative.
The decision to employ an allyl protecting group over the more common tBu or Bzl esters should be driven by a careful analysis of the specific synthetic route. For syntheses involving acid-sensitive functional groups or requiring selective on-resin manipulations, the benefits of the allyl group's mild and orthogonal deprotection often outweigh the additional synthetic step and the cost of the palladium catalyst. Conversely, for routine synthesis of robust molecules, the well-established and more economical tBu and Bzl protecting group strategies remain the methods of choice. This guide provides the foundational data and protocols to enable researchers to make a strategically sound and cost-effective decision for their specific synthetic challenges.
References
-
Oakwood Chemical. 4-Amino-3-fluorobenzoic acid. [Link]
-
MDPI. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-3-fluorobenzoic acid allyl ester
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Amino-3-fluorobenzoic acid allyl ester, moving beyond simple instructions to explain the scientific and regulatory rationale behind each procedure.
Our approach is grounded in the principle that a robust disposal plan is a self-validating system of safety. By understanding the "why" behind each step, we can ensure compliance and mitigate risks effectively.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific hazards of this compound is the foundation of its safe disposal. The primary risks are not just immediate human toxicity but also significant environmental impact. This compound and its structural analogs are classified as hazardous, necessitating a stringent disposal pathway.
The primary hazard statements associated with this chemical and its close relatives dictate the handling and disposal requirements. The most critical of these is its environmental toxicity, which expressly forbids disposal via the sanitary sewer system.[1]
| Hazard Classification | GHS Pictogram & Signal Word | Hazard Statement (H-phrase) | Causality for Disposal Protocol |
| Acute Toxicity (Oral) | GHS07: Exclamation MarkWarning | H302: Harmful if swallowed.[2] | Prevents accidental ingestion through contaminated surfaces. Mandates clear labeling and containment. |
| Skin, Eye, and Respiratory Irritation | GHS07: Exclamation MarkWarning | H315, H319, H335: Causes skin irritation, serious eye irritation, and may cause respiratory irritation (inferred from close analogs).[3] | Requires the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent contact. |
| Aquatic Toxicity | GHS09: Environment (potential)Warning | H411/H412: Toxic or harmful to aquatic life with long-lasting effects (inferred from close analogs).[1][4] | This is the critical driver for the disposal protocol. It explicitly prohibits drain disposal and classifies the material as hazardous environmental waste.[1] |
Regulatory Imperative: Adherence to EPA and RCRA Standards
In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[5] As the generator of the waste, you are legally responsible for its proper characterization and disposal from "cradle to grave."
Based on its known hazards, this compound must be managed as hazardous waste .[1] This classification is non-negotiable and triggers specific requirements for containment, labeling, and final disposal.
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures safety and compliance at every stage of the waste handling process.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing standard laboratory PPE.
-
Nitrile Gloves: To prevent skin contact.
-
Safety Goggles: To protect against splashes.
-
Lab Coat: To protect clothing and skin.
Step 2: Characterize and Segregate the Waste
This chemical waste must be segregated from other waste streams to prevent dangerous reactions.
-
Designate as Halogenated Organic Waste: Due to the fluorine atom, this compound belongs in the halogenated waste stream.[6]
-
Ensure Compatibility: Do NOT mix this waste with incompatible materials such as strong acids, bases, or oxidizers. Incompatible mixing can lead to violent reactions or the generation of toxic gases.[5]
Step 3: Select an Appropriate Waste Container
The integrity of the container is paramount to preventing leaks and exposure.
-
Use a designated, leak-proof container with a screw-top cap. High-density polyethylene (HDPE) containers are often a suitable choice.[7][8]
-
Ensure Chemical Compatibility: Do not use containers that can be degraded by organic esters.
-
Do Not Overfill: The container should never be filled more than 90% of its capacity to allow for vapor expansion.[7]
-
Keep Closed: The container must be securely closed at all times except when waste is being added.[8]
Step 4: Label the Waste Container Correctly
Proper labeling is a key requirement of the Hazard Communication Standard and RCRA.
-
Affix a Hazardous Waste Tag: Use the official tag provided by your institution's Environmental Health and Safety (EHS) department.[5]
-
Provide Complete Information:
-
Write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[5]
-
List all components and their approximate percentages if it is a mixture.
-
Clearly mark the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Record the accumulation start date (the date the first drop of waste enters the container).
-
Step 5: Store in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated and properly managed location within the lab.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
The area should be clearly marked with "Hazardous Waste" signage.[7]
-
Secondary containment (such as a chemical-resistant tray) is required to contain any potential leaks.[7]
Step 6: Arrange for Final Disposal
Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Contact your EHS Department: Your institution's EHS office is the required point of contact for arranging a waste pickup. They manage the manifest system and ensure the waste is transported by a licensed hauler.[5]
-
Never dispose of this chemical down the drain or in the regular trash. This is a direct violation of environmental regulations due to its aquatic toxicity.[1][8]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
Spill and Decontamination
In the event of a spill, immediate and correct action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your supervisor and contact your institution's EHS emergency line.
-
Prevent entry into the affected area.
-
Decontamination: All glassware and equipment contaminated with this chemical must be thoroughly rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinse (rinsate) must be collected and disposed of as hazardous waste. Subsequent rinses can typically be managed as non-hazardous, but consult your EHS department for specific guidance.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific practice.
References
-
Safety Data Sheet for 3-Aminobenzoic acid. Carl ROTH. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268 Appendix III. [Link]
-
California Code of Regulations, Title 22, Appendix III. Westlaw. [Link]
-
How to Dispose of Chemical Waste. University of Tennessee, Knoxville EHS. [Link]
-
EPA Hazardous Waste Codes. University of Maryland, ESSR. [Link]
-
Safety Data Sheet for 4-Aminobenzoic acid. Carl ROTH. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS. [Link]
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- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of 4-Amino-3-fluorobenzoic acid allyl ester: A Comprehensive Guide to Personal Protective Equipment
For Immediate Implementation by Laboratory Personnel
The responsible and safe handling of specialized chemical reagents is a cornerstone of successful research and development. This guide provides essential, actionable information on the appropriate personal protective equipment (PPE) for handling 4-Amino-3-fluorobenzoic acid allyl ester (CAS No. 262433-55-6). As a compound incorporating an aromatic amine, a fluoro-organic moiety, and an allyl ester, a multi-faceted approach to safety is imperative to mitigate potential hazards. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure the well-being of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "What"
Before any handling of this compound, a thorough understanding of its inherent hazards is critical. The structure of this compound suggests a combination of risks associated with its constituent functional groups.
A Safety Data Sheet (SDS) from a supplier like Fluorochem provides the most specific hazard information.[1] The GHS pictograms and hazard statements for this compound indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Aromatic Amines: This class of compounds can be readily absorbed through the skin and may have toxic effects. Some aromatic amines are known or suspected carcinogens and mutagens.[2][3] Therefore, preventing dermal contact and inhalation is of paramount importance.
-
Fluoro-organic Compounds: The presence of fluorine can alter the reactivity and biological properties of a molecule. While not all fluoro-organic compounds are highly toxic, they warrant careful handling due to their potential for metabolic disruption. Work with such compounds should always be performed in a well-ventilated area, preferably a chemical fume hood.[4]
Table 1: Hazard Summary for this compound
| Hazard Statement | GHS Code | Implication for Handling |
| Harmful if swallowed | H302 | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| Causes skin irritation | H315 | Prevent all skin contact through appropriate gloves and lab coats. |
| Causes serious eye irritation | H319 | Mandatory use of eye protection to prevent splashes. |
| May cause respiratory irritation | H335 | Handle in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or vapors. |
Personal Protective Equipment (PPE) Selection: A Step-by-Step Protocol
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process based on a risk assessment of the specific procedures being undertaken.
Hand Protection
Causality: The primary route of exposure for many laboratory chemicals, including aromatic amines, is through dermal absorption. Therefore, selecting the correct gloves is the most critical barrier to prevent systemic toxicity.
Protocol:
-
Glove Material Selection: For compounds like this compound, nitrile gloves are a suitable initial choice due to their resistance to a broad range of chemicals, including many esters and aromatic compounds. Always consult the glove manufacturer's compatibility charts for specific chemical resistance data.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.[7]
-
Double Gloving: For procedures with a higher risk of splashing or when handling the neat compound, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Proper Removal: After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin. Dispose of used gloves in a designated hazardous waste container.[7]
Eye and Face Protection
Causality: The compound is classified as causing serious eye irritation.[1] Accidental splashes can lead to significant and potentially irreversible eye damage.
Protocol:
-
Minimum Requirement: At a minimum, chemical safety goggles that provide a seal around the eyes must be worn at all times when handling this compound.[4] Standard safety glasses with side shields are not sufficient.
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger quantities or when the material is heated, a face shield should be worn in addition to chemical safety goggles.[4]
Body Protection
Causality: To prevent accidental skin contact from spills or splashes, appropriate body protection is necessary.
Protocol:
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Apron: For larger-scale operations or when there is a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional barrier.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection
Causality: This compound may cause respiratory irritation.[1] Inhalation of fine powders or vapors can lead to respiratory tract discomfort and potential long-term health effects.
Protocol:
-
Primary Control - Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[4]
-
Secondary Control - Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator may be required. The type of respirator and cartridge should be selected based on the specific hazards and potential concentration of the airborne contaminant. For powders, a particulate respirator (e.g., N95) may be appropriate. For vapors, an organic vapor cartridge would be necessary.
Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish
A comprehensive safety plan extends beyond the immediate handling of the chemical and includes procedures for storage, spill cleanup, and disposal.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8]
Spill Cleanup
For small spills:
-
Alert others in the immediate area.
-
Wearing the appropriate PPE (double gloves, goggles, lab coat, and if necessary, a respirator), absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water, and dispose of any contaminated cleaning materials as hazardous waste.[5]
Disposal
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.[5][7] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. carlroth.com [carlroth.com]
- 3. 262433-55-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. fishersci.fi [fishersci.fi]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
